molecular formula C13H13ClN2O3 B1357325 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid CAS No. 936074-51-0

1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid

Cat. No.: B1357325
CAS No.: 936074-51-0
M. Wt: 280.7 g/mol
InChI Key: ZWXCRCVLSBGYFC-UHFFFAOYSA-N
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Description

1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)15-13(19-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCRCVLSBGYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587988
Record name 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-51-0
Record name 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Introduction

The benzoxazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged motif for enzyme and receptor binding. When coupled with the versatile piperidine ring, a common saturated heterocycle in approved drugs, the resulting conjugate offers a compelling three-dimensional architecture for exploring chemical space. This guide provides a detailed, research-grade overview of a robust synthetic pathway to 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, a molecule combining these key features. The synthetic strategy is designed for clarity, efficiency, and scalability, with an emphasis on the underlying chemical principles that govern each transformation.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the target molecule at the C-N bond between the benzoxazole core and the piperidine nitrogen. This bond is formed via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This disconnection reveals two primary synthons: an electrophilic 2-substituted-5-chlorobenzoxazole and the nucleophilic piperidine-4-carboxylic acid. The most practical electrophilic precursor is 2,5-dichlorobenzoxazole, which itself can be synthesized from the readily accessible 2-amino-4-chlorophenol.

G cluster_precursors Key Precursors Target 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid Disconnection C-N Disconnection (SNA_r_) Target->Disconnection Precursor1 2,5-Dichlorobenzoxazole (Electrophile) Disconnection->Precursor1 Precursor2 Piperidine-4-carboxylic acid (Nucleophile) Disconnection->Precursor2 Precursor1_Disconnection Cyclization & Chlorination Precursor1->Precursor1_Disconnection StartingMaterial1 2-Amino-4-chlorophenol Precursor1_Disconnection->StartingMaterial1 Reduction Nitro Group Reduction StartingMaterial1->Reduction StartingMaterial2 4-Chloro-2-nitrophenol Reduction->StartingMaterial2

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow Overview

The forward synthesis is a three-stage process commencing with commercially available starting materials. Each stage is designed to produce the necessary intermediate in high yield and purity, culminating in the final coupling reaction.

Caption: Overall synthetic workflow diagram.

Part 1: Synthesis of 2-Amino-4-chlorophenol

The initial step involves the reduction of the nitro group of 4-chloro-2-nitrophenol. While various methods exist, including catalytic hydrogenation and the use of hydrazine, a classic and highly effective method is reduction with iron powder in an acidic medium.[1][2] This method is cost-effective, scalable, and avoids the use of high-pressure hydrogenation equipment or more hazardous reagents.

Mechanism Insight: In this Bechamp reduction, metallic iron acts as the electron donor in the acidic solution (generated from HCl) to reduce the nitro group to an amine. The iron is oxidized to iron(II) and iron(III) oxides/hydroxides in the process.

Experimental Protocol: Step 1
  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add finely powdered cast iron (50 g), water (200 mL), and 2 N hydrochloric acid (25 mL).

  • Heating: Heat the mixture in a boiling water bath with vigorous stirring.

  • Addition: Slowly add a solution of 4-chloro-2-nitrophenol (34.7 g, 0.2 mol) over 1-1.5 hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: Continue stirring and heating for an additional 30-60 minutes after the addition is complete. The completion of the reaction can be monitored by the disappearance of the yellow color of the nitrophenol.[1]

  • Workup: While still hot, make the mixture basic by adding a 2 N sodium hydroxide solution (approx. 50 mL) to precipitate iron salts and dissolve the product as its phenoxide salt.

  • Filtration: Filter the hot mixture to remove the iron sludge. Wash the filter cake thoroughly with hot water.

  • Precipitation: Combine the filtrate and washings. While still warm, carefully acidify with concentrated hydrochloric acid until the solution is faintly acidic to litmus paper.

  • Isolation: Cool the solution in an ice bath. The product, 2-amino-4-chlorophenol, will precipitate as glittering plates. The precipitation can be completed by adding sodium chloride.[1]

  • Purification: Filter the solid, wash with a cold 15% salt solution, then with a small amount of cold water, and dry. A typical yield is around 90%.[1]

Part 2: Synthesis of 2,5-Dichlorobenzoxazole

This intermediate is prepared from 2-amino-4-chlorophenol in a two-step sequence: cyclization to form the benzoxazolin-2-one ring, followed by chlorination.

Step 2a: Cyclization to 5-Chlorobenzoxazolin-2-one

The cyclization is achieved by reacting the aminophenol with a carbonylating agent. Urea is an economical and safe choice, releasing ammonia as a byproduct upon heating. Phosgene or its safer equivalents like triphosgene can also be used.[3]

Experimental Protocol: Step 2a
  • Setup: In a flask suitable for high-temperature reactions, combine 2-amino-4-chlorophenol (14.35 g, 0.1 mol) and urea (7.2 g, 0.12 mol).

  • Reaction: Heat the mixture to 140-150 °C. The mixture will melt, and ammonia will evolve. Continue heating for 3-4 hours until gas evolution ceases.

  • Isolation: Cool the reaction mixture. The resulting solid is crude 5-chlorobenzoxazolin-2-one, which can be purified by recrystallization from ethanol or used directly in the next step.

Step 2b: Chlorination to 2,5-Dichlorobenzoxazole

The benzoxazolin-2-one is converted to the highly reactive 2-chloro derivative using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3]

Experimental Protocol: Step 2b
  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), place crude 5-chlorobenzoxazolin-2-one (16.9 g, 0.1 mol).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, 50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with stirring.

  • Extraction: The solid precipitate is the crude product. Filter the solid and wash thoroughly with water. For higher purity, the aqueous mixture can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude 2,5-dichlorobenzoxazole can be purified by column chromatography or recrystallization. A patent describes the distillation of similar compounds under reduced pressure.[4]

Part 3: Final Assembly via SNAr Coupling

The final step is the nucleophilic aromatic substitution reaction between 2,5-dichlorobenzoxazole and piperidine-4-carboxylic acid. The chlorine atom at the 2-position of the benzoxazole ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring oxygen and nitrogen atoms.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate or triethylamine is required. It serves two purposes: to deprotonate the carboxylic acid of the piperidine, enhancing its nucleophilicity, and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent such as DMF or DMSO is ideal. These solvents can solvate the cation of the base and the charged intermediates of the SNAr mechanism, thereby accelerating the reaction rate.[5]

  • Temperature: Heating is necessary to overcome the activation energy of the reaction, typically in the range of 80-120 °C.

Experimental Protocol: Step 3
  • Setup: To a dry round-bottom flask, add piperidine-4-carboxylic acid (1.42 g, 1.1 eq), 2,5-dichlorobenzoxazole (1.88 g, 1.0 eq), and potassium carbonate (2.76 g, 2.0 eq).

  • Solvent: Add anhydrous DMF (20 mL).

  • Reaction: Heat the mixture to 100 °C with stirring under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water (100 mL).

  • Acidification: Acidify the aqueous solution to pH ~4-5 with 1 N HCl. The product will precipitate out of the solution.

  • Isolation: Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then with a small amount of a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid as a solid.

Quantitative Data Summary

StepStarting MaterialMolar Mass ( g/mol )EquivalentsReagentMolar Mass ( g/mol )EquivalentsProductMolar Mass ( g/mol )
1 4-Chloro-2-nitrophenol173.561.0Iron (Fe)55.85~2.52-Amino-4-chlorophenol143.57
2a 2-Amino-4-chlorophenol143.571.0Urea60.061.25-Chlorobenzoxazolin-2-one169.56
2b 5-Chlorobenzoxazolin-2-one169.561.0POCl₃153.33Excess2,5-Dichlorobenzoxazole188.01
3 2,5-Dichlorobenzoxazole188.011.0Piperidine-4-carboxylic acid129.161.1Target Molecule 280.71

References

  • PrepChem. Preparation of 2-amino-4-chlorophenol . PrepChem.com. [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . Molecules, 30(7), 1510. [Link]

  • Khan, I., et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents . Scientific Reports, 8(1), 1-15. [Link]

  • Yang, S., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride . Molecules, 24(15), 2795. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis . Organic-chemistry.org. [Link]

  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And . Quickcompany.in. [Link]

  • Digital Commons @ NJIT. (1951). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid . Theses. 1031. [Link]

  • Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • American Chemical Society. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement . ACS Omega, 4(21), 19195–19204. [Link]

  • Google Patents.
  • Google Patents. US4517370A - Process for preparing 2-chlorobenzoxazoles.
  • ResearchGate. (2014). Reaction of 2-chloroquinoxaline with piperidine . [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to the Mechanism of Action of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid: A Putative GPR35 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel compound, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. Based on structural similarities to known modulators, we postulate that this benzoxazole derivative functions as an agonist for the G protein-coupled receptor 35 (GPR35). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of GPR35, its complex signaling networks, and the experimental methodologies required to validate this hypothesis. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for Investigating GPR35

The compound 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid belongs to the benzoxazole class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities.[1] While direct studies on this specific molecule are not yet prevalent in the literature, its structural features suggest a potential interaction with G protein-coupled receptors (GPCRs). One such receptor of significant therapeutic interest is GPR35.

GPR35 is a class A rhodopsin-like GPCR that was initially identified as an orphan receptor.[2] It is highly expressed in immune cells and the gastrointestinal tract, with genome-wide association studies linking it to various pathophysiological conditions, including inflammatory bowel disease, type 2 diabetes, and certain cancers.[2][3][4] The multifaceted role of GPR35 in inflammation and immune modulation makes it a compelling target for novel therapeutics.[3][4][5]

This guide will proceed under the working hypothesis that 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is an agonist of GPR35. We will outline the core signaling pathways associated with GPR35 activation and provide detailed protocols to test this hypothesis experimentally.

GPR35: A Complex Signaling Hub

GPR35 activation by an agonist initiates a cascade of intracellular events that are not mediated by a single G protein but rather a diverse set of signaling partners. This allows for a nuanced and context-dependent cellular response. The primary signaling arms of GPR35 are G protein-dependent pathways and β-arrestin-dependent pathways.[2][5]

G Protein-Dependent Signaling

GPR35 is known to couple with at least two families of heterotrimeric G proteins: Gαi/o and Gα12/13.[2][4]

  • Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] This modulation of cAMP levels can impact a wide range of cellular processes, including inflammation and metabolic regulation.

  • Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA signaling pathway.[2][4] RhoA is a small GTPase that plays a critical role in regulating the actin cytoskeleton, thereby influencing cell shape, motility, and contraction.[6]

β-Arrestin-Dependent Signaling

Upon agonist binding, GPR35 can also recruit β-arrestin-2.[5] This interaction is crucial for receptor desensitization and internalization.[2] Beyond this classical role, β-arrestins can act as signal transducers themselves, initiating G protein-independent signaling cascades. For GPR35, β-arrestin can serve as a scaffold for various kinases, including those in the ERK1/2 pathway, and can also suppress NF-κB activation by interacting with IκBα, contributing to anti-inflammatory effects.[3][5]

The ability of a ligand to preferentially activate one pathway over another is known as "biased agonism." Characterizing the signaling bias of a compound like 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is crucial for understanding its potential therapeutic effects and side-effect profile.

GPR35_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent Signaling cluster_arrestin β-Arrestin-Dependent Signaling Agonist 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid GPR35 GPR35 Agonist->GPR35 Binds to Gai Gαi/o GPR35->Gai Ga1213 Gα12/13 GPR35->Ga1213 Arrestin β-Arrestin-2 GPR35->Arrestin Recruits AC Adenylyl Cyclase Gai->AC RhoA RhoA Activation Ga1213->RhoA cAMP ↓ cAMP AC->cAMP Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Internalization Receptor Internalization & Desensitization Arrestin->Internalization ERK ERK1/2 Activation Arrestin->ERK NFkB NF-κB Inhibition Arrestin->NFkB Experimental_Workflow start Start: Synthesize and purify 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid assay1 Primary Screen: β-Arrestin Recruitment Assay start->assay1 decision1 Agonist Activity? assay1->decision1 assay2 Gαi/o Pathway Assay: cAMP Measurement decision1->assay2 Yes conclusion Conclusion: Confirm Mechanism of Action decision1->conclusion No (Inactive or Antagonist) assay3 Gα12/13 Pathway Assay: RhoA Activation assay2->assay3 analysis Data Analysis: Determine EC50 and Signaling Bias assay3->analysis analysis->conclusion

Figure 2: A logical workflow for the experimental validation of a putative GPR35 agonist.

Protocol 1: β-Arrestin Recruitment Assay

This assay serves as an excellent primary screen as it directly measures the interaction of the receptor with β-arrestin upon ligand binding. [7][8] Principle: This protocol utilizes an enzyme fragment complementation (EFC) technology. Cells are engineered to express GPR35 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to GPR35 brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. [7] Methodology:

  • Cell Culture:

    • Culture PathHunter® GPR35 β-arrestin cells (DiscoverX) in the recommended medium until they reach 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the recommended density.

  • Assay Plate Preparation:

    • Dispense 10 µL of cell suspension into each well of a 384-well white, solid-bottom assay plate.

    • Incubate at 37°C for the recommended time to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in assay buffer. Include a known GPR35 agonist (e.g., Zaprinast) as a positive control and a vehicle-only control. [9] * Add 2.5 µL of the compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Signal Detection:

    • Add 12.5 µL of the PathHunter® detection reagent mixture to each well.

    • Incubate at room temperature for 60 minutes in the dark.

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).

    • Plot the normalized response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Gαi/o-Mediated cAMP Inhibition Assay

This assay quantifies the functional consequence of GPR35 coupling to the Gαi/o pathway. [10] Principle: Gαi/o activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, cells are first stimulated with forskolin to elevate basal cAMP levels. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent biosensor. [11][12] Methodology:

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing human GPR35 (e.g., cAMP Hunter™ GPR35 cells, DiscoverX) as per the supplier's instructions. [10] * Harvest and resuspend cells in assay buffer.

  • Compound and Forskolin Addition:

    • In a 384-well assay plate, add 5 µL of the serially diluted test compound or controls.

    • Add 5 µL of a forskolin solution (at a concentration predetermined to give an EC80 response) to all wells except the negative control.

    • Add 10 µL of the cell suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol (e.g., cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay kit). [10] * This typically involves adding an antibody to cAMP and a labeled cAMP tracer.

  • Signal Reading:

    • After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • The signal will be inversely proportional to the amount of intracellular cAMP.

    • Normalize the data and calculate the EC50 for the inhibition of forskolin-stimulated cAMP production.

Protocol 3: Gα12/13-Mediated RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA, a downstream effector of Gα12/13 signaling.

Principle: Active, GTP-bound RhoA specifically binds to the Rho-binding domain (RBD) of effector proteins like Rhotekin. This assay uses a pull-down method where the Rhotekin RBD is immobilized on agarose beads to capture active RhoA from cell lysates. The amount of captured RhoA is then quantified by Western blotting. [6][13] Methodology:

  • Cell Culture and Stimulation:

    • Culture HEK293T cells transiently or stably expressing GPR35.

    • Starve the cells of serum for 4-6 hours before the experiment.

    • Stimulate the cells with the test compound at various concentrations for a short period (e.g., 1-5 minutes). Include a positive control (e.g., LPA for endogenous RhoA-coupled receptors) and a negative (unstimulated) control. [14]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a RhoA activation assay lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Pull-Down of Active RhoA:

    • Incubate a portion of the cell lysate with Rhotekin-RBD agarose beads for 60 minutes at 4°C with gentle rocking. [15]

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RhoA.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Also, run a Western blot for total RhoA from the initial cell lysates to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the amount of active RhoA as a ratio of the pull-down signal to the total RhoA signal.

    • Plot the fold increase in RhoA activation against the compound concentration to determine the EC50.

Data Interpretation and Summary

The culmination of these assays will provide a comprehensive pharmacological profile for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid at the GPR35 receptor.

AssayParameter MeasuredImplication of Positive Result
β-Arrestin Recruitment EC50 for β-arrestin-2 interactionConfirms direct interaction with and activation of GPR35.
cAMP Inhibition EC50 for inhibition of cAMPDemonstrates functional coupling to the Gαi/o pathway.
RhoA Activation EC50 for RhoA-GTP loadingDemonstrates functional coupling to the Gα12/13 pathway.

By comparing the EC50 values obtained from each assay, the signaling bias of the compound can be determined. For example, a significantly lower EC50 in the β-arrestin assay compared to the G protein assays would indicate a β-arrestin-biased agonist. This information is invaluable for predicting the compound's in vivo effects and for guiding further drug development efforts.

Conclusion

While the precise molecular target of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid requires empirical validation, its structural characteristics strongly suggest GPR35 as a plausible candidate. This technical guide has outlined a logical and scientifically rigorous framework for testing this hypothesis. By systematically evaluating the compound's ability to engage the primary signaling pathways of GPR35—β-arrestin recruitment, Gαi/o-mediated cAMP inhibition, and Gα12/13-mediated RhoA activation—researchers can definitively elucidate its mechanism of action. The provided protocols, rooted in established methodologies, offer a clear path to generating the robust data needed to advance our understanding of this novel compound and its potential as a therapeutic agent targeting GPR35.

References

  • Deng, H., & Fang, Y. (2012). Anti-inflammatory gallic Acid and wedelolactone are G protein-coupled receptor-35 agonists. Pharmacology, 89(3-4), 211–219. [Link]

  • From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation. (n.d.). PMC. [Link]

  • GPR35 acts a dual role and therapeutic target in inflammation. (2023). Frontiers in Immunology, 14. [Link]

  • GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. (2020). Science Signaling, 13(646). [Link]

  • Kranenburg, O., et al. (1999). Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction. Molecular Biology of the Cell, 10(6), 1851-1857. [Link]

  • cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay. (n.d.). Eurofins DiscoverX. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual. [Link]

  • Milligan, G., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(8), 1847-1860. [Link]

  • Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction. (1999). PMC. [Link]

  • RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets. (2015). PMC. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). PubMed. [Link]

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  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017). YouTube. [Link]

  • Structure-activity relationships of benzothiazole GPR35 antagonists. (2016). PMC. [Link]

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  • Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. (2011). ACS Medicinal Chemistry Letters, 2(12), 919-924. [Link]

  • (PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2023). ResearchGate. [Link]

  • Molecular Structure and GPR35 Receptor Docking of 1,3-Phenylene Bis-Oxalamide Derivatives. (2023). MDPI. [Link]

  • GPR35 Agonist Compounds. (2024).
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Novel Role of GPR35 (G-Protein–Coupled Receptor 35) in the Regulation of Endothelial Cell Function and Blood Pressure. (2019). Hypertension, 73(4), 834-846. [Link]

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An In-Depth Technical Guide to the Structural Analysis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound featuring scaffolds of significant interest in medicinal chemistry and drug development. The inherent biological potential of the benzoxazole and piperidine moieties necessitates a rigorous and multi-faceted analytical approach to confirm its chemical identity, connectivity, and three-dimensional structure. This document, intended for researchers and drug development professionals, details an integrated strategy employing mass spectrometry, vibrational and multinuclear magnetic resonance spectroscopy, X-ray crystallography, and computational modeling. Each analytical step is presented not merely as a protocol, but with expert rationale for its application, ensuring a self-validating and robust structural dossier.

Section 1: Introduction to the Molecule of Interest

Chemical Identity and Properties

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a synthetic organic molecule comprised of three key structural units: a chlorinated benzoxazole ring, a piperidine ring, and a carboxylic acid functional group. The piperidine-4-carboxylic acid portion is also known as isonipecotic acid, a constrained analog of the neurotransmitter GABA.[1] The combination of these fragments suggests potential applications in pharmacology, making its precise structural characterization a prerequisite for any further investigation.

PropertyValueSource
CAS Number 936074-51-0[2][3]
Molecular Formula C₁₃H₁₃ClN₂O₃[2][4]
Molecular Weight 280.71 g/mol [2][4]
Synonyms 1-(5-Chloro-2-benzoxazolyl)-4-piperidinecarboxylic acid[2]
Canonical SMILES C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=C(C=C3)Cl[2]
Rationale for Structural Analysis: The Importance of Scaffolds in Drug Discovery

The structural analysis of this molecule is driven by the established pharmacological importance of its constituent parts. Benzoxazole derivatives are privileged structures known for a wide range of biological activities. Similarly, the piperidine ring is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[5] The isonipecotic acid moiety itself is a known GABAA receptor partial agonist.[1] Therefore, the precise arrangement and interaction of these components are critical for understanding any potential structure-activity relationships (SAR) and for ensuring the intellectual property of the novel chemical entity.

Overview of the Analytical Workflow

A robust structural elucidation follows a logical progression from foundational identity confirmation to a detailed, three-dimensional understanding. This guide advocates for an integrated workflow where each technique provides complementary information, culminating in an unambiguous structural assignment.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 2D Structural Elucidation cluster_2 Definitive 3D & In Silico Analysis A Sample Receipt B Mass Spectrometry (HRMS) Confirm Formula A->B C FTIR Spectroscopy Identify Functional Groups B->C D 1D NMR (¹H, ¹³C) Map Skeletons C->D E 2D NMR (COSY, HSQC, HMBC) Establish Connectivity D->E F X-Ray Crystallography (If Crystalizable) Determine 3D Structure E->F G Computational Modeling (DFT) Correlate & Predict E->G Validate F->G Compare H Final Structural Dossier F->H G->H

Caption: Integrated workflow for comprehensive structural analysis.

Section 2: Foundational Spectroscopic Analysis

The initial phase of analysis focuses on confirming the molecular formula and identifying the key functional groups predicted by the putative structure.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new molecule. Given the presence of acidic (carboxylic acid) and basic (piperidine nitrogen) sites, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes fragmentation and readily produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. The presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1), which serves as a crucial validation point.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile/water 50:50).

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer for high mass accuracy.

  • Positive Ion Mode: Infuse the sample and acquire the spectrum. Look for the [M+H]⁺ ion and its A+2 isotope peak.

  • Negative Ion Mode: Acquire a second spectrum in negative ion mode to observe the [M-H]⁻ ion.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental formula.

Ion SpeciesTheoretical m/z (C₁₃H₁₃³⁵ClN₂O₃)Theoretical m/z (C₁₃H₁₃³⁷ClN₂O₃)Expected Ratio
[M+H]⁺ 281.0693283.0663~3:1
[M-H]⁻ 279.0537281.0507~3:1
Infrared Spectroscopy: Functional Group Identification

Expertise & Causality: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid, non-destructive technique to identify characteristic covalent bond vibrations. For this molecule, we expect to see key stretches for the carboxylic acid (a broad O-H and a sharp C=O), the benzoxazole C=N and C-O bonds, and the aromatic C-Cl bond. This confirms the presence of the main functional groups before proceeding to more complex NMR analysis.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeStructural Moiety
3300-2500 (broad) O-H stretchCarboxylic Acid
~1700 C=O stretchCarboxylic Acid
~1650 C=N stretchBenzoxazole
~1250 Asymmetric C-O-C stretchBenzoxazole
~800-700 C-Cl stretchChlorobenzene

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. A full suite of 1D and 2D experiments is required for an unambiguous assignment of all ¹H and ¹³C signals.

& 3.2. ¹H and ¹³C NMR Spectroscopy: Proton and Carbon Skeletons

Expertise & Causality: ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR (often with DEPT-135) reveals the number and type (C, CH, CH₂, CH₃) of carbon atoms. The predicted structure has distinct regions: aromatic (benzoxazole), aliphatic (piperidine), and a labile acidic proton. Their chemical shifts and coupling patterns provide the first map of the molecular framework.

Predicted ¹H SignalsMultiplicityAssignmentPredicted ¹³C SignalsAssignment
12-13 ppm broad singletCOOH~175 ppm COOH
7.0-7.5 ppm m (3H)Ar-H~165 ppm N-C=N (C2)
3.5-3.8 ppm m (2H)Piperidine H2'/H6' (eq)110-150 ppm Ar-C
2.8-3.1 ppm m (2H)Piperidine H2'/H6' (ax)~50 ppm Piperidine C2'/C6'
2.3-2.6 ppm m (1H)Piperidine H4'~40 ppm Piperidine C4'
1.8-2.1 ppm m (4H)Piperidine H3'/H5'~28 ppm Piperidine C3'/C5'
2D NMR for Unambiguous Assignment (COSY, HSQC, HMBC)

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR assembles them.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). This is essential for tracing the spin systems within the piperidine ring and the benzoxazole aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. The most critical correlation to observe is between the piperidine protons adjacent to the nitrogen (H2'/H6') and the C2 carbon of the benzoxazole ring. This single piece of data proves the connection between the two main heterocyclic systems.

HMBC_Correlations H2_6->C2 Key HMBC Correlation H3_5->C4 H4->C3_5 Computational_Workflow A Build 3D Model of Molecule B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation B->C Confirm Minimum Energy D NMR Shielding Calculation (GIAO method) B->D E Electronic Properties (HOMO, LUMO, ESP) B->E F Compare Calculated vs. Experimental Data C->F D->F

Sources

In-depth Technical Guide: 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 936074-51-0[1][2][3]

Introduction

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a chlorinated benzoxazole moiety linked to a piperidine-4-carboxylic acid. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to the privileged structural motifs of benzoxazole and piperidine. Benzoxazoles are known to exhibit a wide range of pharmacological activities, while the piperidine ring is a common scaffold in many approved drugs, often influencing solubility, lipophilicity, and interaction with biological targets. This guide provides a comprehensive overview of the synthesis, potential applications, and key physicochemical properties of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 936074-51-0[1][2][3]
Molecular Formula C₁₃H₁₃ClN₂O₃[4]
Molecular Weight 281.71 g/mol [4]
Appearance Solid (predicted)
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF.

Synthesis and Mechanism

The synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid can be approached through several established methods for the formation of 2-substituted benzoxazoles.[5][6][7] A plausible and efficient synthetic route involves the condensation of a 2-aminophenol derivative with a suitable piperidine-based building block, followed by hydrolysis of an ester protecting group.

A proposed synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Benzoxazole Ring Formation cluster_1 Step 2: Esterification and Hydrolysis A 5-Chloro-2-aminophenol C 1-(5-chlorobenzo[d]oxazol-2-yl)piperidin-4-one A->C Condensation B 2,2-Dichloro-1-(piperidin-4-yl)ethan-1-one (from Piperidine-4-carboxylic acid) B->C D Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate C->D Wittig Reaction or similar E 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid D->E Hydrolysis

Figure 1: Proposed synthetic pathway for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid.

Causality of Experimental Choices:

The choice of 5-chloro-2-aminophenol as a starting material is dictated by the desired substitution pattern on the benzoxazole ring. The piperidine-4-carboxylic acid moiety is introduced via a suitable synthon, such as its ethyl ester, to allow for straightforward purification and subsequent deprotection to the final carboxylic acid. The final hydrolysis step is a standard and reliable method for converting esters to carboxylic acids.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate

  • To a solution of 5-chloro-2-aminophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).

  • Add ethyl 1-(cyanomethyl)piperidine-4-carboxylate (1.1 eq).

  • Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl ester intermediate.

Step 2: Hydrolysis to 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (e.g., 2-3 eq).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid has been published, the structural components suggest several potential areas of therapeutic interest.

  • GABA Receptor Modulation: The piperidine-4-carboxylic acid moiety is a known pharmacophore that can interact with GABA receptors.[6] Specifically, isonipecotic acid (piperidine-4-carboxylic acid) is a partial agonist of GABA-A receptors.[6] This suggests that the title compound could potentially modulate GABAergic neurotransmission, which is a key target in the treatment of anxiety, epilepsy, and other neurological disorders.

  • Enzyme Inhibition: The benzoxazole scaffold is present in a number of enzyme inhibitors. For instance, related piperidine-containing compounds have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation.

  • Receptor Antagonism: Structurally similar molecules incorporating a piperidine carboxylic acid have been explored as antagonists for various receptors. For example, derivatives have been studied as NMDA receptor antagonists and EP4 receptor antagonists, which are targets for neurodegenerative diseases and inflammation/cancer, respectively.[8]

  • Antimicrobial and Anticancer Activity: The broader class of piperidine and benzoxazole derivatives has been investigated for potential antimicrobial and anticancer properties.[9][10]

The following diagram illustrates the potential interaction of the piperidine-4-carboxylic acid moiety with the GABA-A receptor, a plausible, yet unconfirmed, mechanism of action.

GABA_Interaction Compound 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid GABA_A GABA-A Receptor Compound->GABA_A Binds to (hypothesized) IonChannel Chloride Ion Channel GABA_A->IonChannel Modulates Neuron Neuron IonChannel->Neuron Hyperpolarization (inhibitory effect)

Figure 2: Hypothesized interaction with the GABA-A receptor.

Conclusion

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a compound with significant potential for further investigation in drug discovery. Its synthesis is achievable through established chemical methodologies. Based on its structural features, it is a candidate for screening in assays related to neurological disorders, inflammation, and infectious diseases. Further research is warranted to elucidate its specific biological targets and pharmacological profile.

References

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an - Semantic Scholar. (2019, January 4). Retrieved from [Link]

  • 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid CAS#: 936074-51-0 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

  • Isonipecotic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane | The Journal of Organic Chemistry - ACS Publications. (2010, October 25). Retrieved from [Link]

  • Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. (2015, December 1). Retrieved from [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-. (n.d.). Retrieved from [Link]

  • Synthesis of 4-piperidinecarboxylic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • 1-(5-CHLOROBENZO[D]OXAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID - BIOFOUNT. (n.d.). Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents. (n.d.).
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The Therapeutic Potential of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of modern drug discovery. The 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid core represents a compelling example of such a scaffold. Its inherent structural features, combining the rigid, electron-rich benzoxazole ring system with the flexible and versatile piperidine-4-carboxylic acid moiety, provide a unique platform for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of the biological activities of this class of compounds, offering insights into their design, mechanism of action, and future potential in oncology and infectious diseases.

The Architectural Rationale: A Synergy of Moieties

The design of molecules based on the 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid scaffold is a deliberate exercise in chemical intuition and targeted molecular engineering. The benzoxazole component, a planar heteroaromatic system, is well-suited for engaging in π–π stacking interactions within the ATP-binding pockets of various kinases.[1][2] The piperidine ring acts as a non-planar, flexible linker, allowing for optimal positioning of substituent groups to form crucial hydrogen bonds and hydrophobic interactions with target proteins.[1][2] The carboxylic acid group on the piperidine ring can serve as a key interaction point or be modified to explore different chemical spaces and improve pharmacokinetic properties.

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

Derivatives of the 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid scaffold have emerged as potent anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Dual Inhibition of VEGFR-2 and c-Met Kinases

A promising strategy in cancer therapy is the simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) that drive tumor progression.[2] Vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) are two such RTKs crucial for angiogenesis and tumor cell proliferation.

A novel series of piperidinyl-based benzoxazole derivatives has been designed and synthesized as potential dual VEGFR-2/c-Met inhibitors.[1] The rationale behind this design is to combine the pharmacophoric features necessary for binding to the ATP pockets of both kinases.[1][2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and c-Met kinases are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto 96-well plates.

  • Compound Incubation: The test compounds (derivatives of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid) are serially diluted and incubated with the kinase and ATP in a reaction buffer.

  • Phosphorylation Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 37°C).

  • Detection: The level of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase). A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Several compounds from this series have demonstrated potent, dual inhibition of both VEGFR-2 and c-Met.[1][2]

CompoundVEGFR-2 IC50 (µM)c-Met IC50 (µM)Reference
5a 0.9701.885[1]
5g 0.2850.437[1]
5h 0.3340.511[1]
11a 0.2100.256[1]
11b 0.1450.181[1]
Sorafenib 0.090-[1]
Staurosporine -0.004[1]

Table 1: In vitro kinase inhibitory activity of selected benzoxazole-piperidine derivatives.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is another critical RTK implicated in the development and progression of various cancers. Benzoxazole-appended piperidine derivatives have been investigated as potential EGFR inhibitors.[3] Docking studies have shown that these compounds can fit into the active site of the EGFR enzyme.[3]

Certain derivatives have exhibited potent EGFR inhibition, with IC50 values comparable to the standard drug erlotinib.[3] For instance, compounds 4d and 7h from one study showed potent EGFR inhibition with IC50 values of 0.08 µM and 0.09 µM, respectively, compared to erlotinib's IC50 of 0.11 µM.[3]

Induction of Apoptosis and Cell Cycle Arrest

A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Derivatives of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid have been shown to induce apoptosis through various mechanisms.

Mechanistic studies on the highly potent compound 11b (a p-fluorophenyl derivative) revealed that it induces G2/M cell-cycle arrest and apoptosis in MCF-7 breast cancer cells.[1][2] This was accompanied by an upregulation of the pro-apoptotic proteins p53 and BAX, an increase in caspase-9 levels, and a downregulation of the anti-apoptotic protein Bcl-2.[1][2] The total apoptosis induced by compound 11b was 48.34%.[1][2]

Similarly, other benzoxazole-piperidine derivatives have been shown to significantly stimulate caspase-9 protein levels in both MCF-7 and MDA-MB-231 breast cancer cell lines, confirming their apoptosis-inducing capabilities.[3]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK cMet->PI3K_Akt cMet->RAS_MAPK Proliferation Cell Proliferation & Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Induction Benzoxazole Benzoxazole Derivative (e.g., Compound 11b) Benzoxazole->VEGFR2 Inhibition Benzoxazole->cMet Inhibition Benzoxazole->Apoptosis Induction

Figure 1: Simplified signaling pathway showing the dual inhibition of VEGFR-2 and c-Met by benzoxazole derivatives, leading to reduced cell proliferation and induced apoptosis.

In Vitro Antiproliferative Activity

The cytotoxic effects of these derivatives have been evaluated against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (PC-3) cancer cells.[1][3] Many of these compounds have demonstrated significant antiproliferative activity, with IC50 values in the low micromolar range.[3]

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)Reference
11a 6.258.3315.95[1]
11b 4.306.687.06[1]
Sorafenib 4.956.326.57[1]
Doxorubicin 8.20--[3]

Table 2: In vitro antiproliferative activity (IC50) of selected benzoxazole-piperidine derivatives against various cancer cell lines.

Notably, compound 11b showed cytotoxic efficacy comparable to the standard drug sorafenib against all three tested cell lines.[1] Furthermore, it exhibited high selectivity towards MCF-7 breast cancer cells over normal breast cells (MCF-10A).[1][2]

Antimicrobial Activity: A New Frontier

While the primary focus has been on anticancer applications, the benzoxazole scaffold is also known to be a component of various antimicrobial agents.[4][5][6] Synthetic benzoxazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6]

For instance, some benzoxazole-piperazine-1,2,3-triazole derivatives have shown good antibacterial activity.[7] Compound 4g from this series, with a 3,5-dichlorophenyl substituent, exhibited potent activity against B. subtilis (MIC = 3.12 µg/mL), S. aureus (MIC = 12.5 µg/mL), and E. coli (MIC = 3.12 µg/mL).[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Strain Preparation: Standardized inoculums of the test microorganisms are prepared in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The prepared microbial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The antimicrobial potential of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid derivatives warrants further investigation, as this scaffold could be optimized to yield potent and selective antimicrobial agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid scaffold and its derivatives typically involves a multi-step process. A general synthetic route is outlined below.

G Start Starting Materials: - Substituted 2-aminophenol - Piperidine-4-carboxylic acid derivative Step1 Condensation/ Cyclization Start->Step1 Intermediate Core Scaffold: 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid Step1->Intermediate Step2 Functional Group Modification Intermediate->Step2 Derivatives Target Derivatives Step2->Derivatives

Figure 2: General synthetic workflow for the preparation of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid derivatives.

The specific reaction conditions and reagents can be adapted from various published procedures for the synthesis of benzoxazole and piperidine derivatives.[1][7][8][9]

Future Directions and Conclusion

The 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives synthesized to date have demonstrated significant potential as anticancer agents through the dual inhibition of key RTKs and the induction of apoptosis. Further optimization of this scaffold could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key areas for future research include:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on the benzoxazole and piperidine rings to enhance biological activity and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential.

  • Exploration of Other Therapeutic Areas: A thorough investigation of the antimicrobial, anti-inflammatory, and other potential pharmacological activities of this class of compounds.

  • Formulation and Drug Delivery: Development of suitable formulations to enhance the bioavailability and therapeutic efficacy of these derivatives.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. [Link]

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

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A Technical Primer on the Synthesis and Potential Significance of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: While the specific discovery and developmental history of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (CAS No. 936074-51-0) is not extensively documented in peer-reviewed literature, its molecular architecture represents a compelling intersection of privileged structural motifs in medicinal chemistry. This guide deconstructs the compound into its core components—the 5-chlorobenzoxazole scaffold and the piperidine-4-carboxylic acid moiety—to provide a scientifically grounded perspective on its rational design, a plausible and detailed synthetic pathway, and its potential therapeutic relevance. This document serves as a technical resource for researchers and drug development professionals interested in the synthesis and application of novel heterocyclic compounds.

Introduction and Molecular Deconstruction

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a chlorinated benzoxazole ring system linked via a nitrogen atom to the 1-position of a piperidine-4-carboxylic acid scaffold. The piperidine-4-carboxylic acid portion is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA) and is a common building block in drug design.[1] The benzoxazole ring, particularly when halogenated, is a well-established pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and kinase-inhibiting properties.

The strategic combination of these two moieties suggests a design intended to explore novel chemical space for therapeutic intervention. The piperidine ring provides a three-dimensional structure that can facilitate specific interactions with a biological target, while the benzoxazole group offers a planar, aromatic system capable of engaging in π-stacking and other hydrophobic interactions. The carboxylic acid functional group provides a key site for ionic interactions or potential prodrug strategies.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 936074-51-0[2]
Molecular Formula C₁₃H₁₃ClN₂O₃[3]
Molecular Weight 280.71 g/mol
Canonical SMILES C1CC(CCN1C2=NC3=C(C=C(C=C3)Cl)O2)C(=O)O

Proposed Retrosynthetic Analysis and Synthetic Protocol

Given the absence of a published synthetic route, a logical and efficient pathway can be devised based on established principles of heterocyclic chemistry. The key bond disconnection in a retrosynthetic analysis is at the C-N linkage between the benzoxazole and piperidine rings. This suggests a condensation reaction between a 2-substituted benzoxazole precursor and piperidine-4-carboxylic acid or its ester derivative.

A common and effective method for forming 2-aminobenzoxazoles involves the cyclization of an o-aminophenol with a cyanogen source or an equivalent electrophile. The following protocol outlines a robust, multi-step synthesis.

Diagram 1: Proposed Synthetic Pathway

G A 2-Amino-4-chlorophenol (Starting Material) D Intermediate 1: 5-Chloro-1,3-benzoxazol-2-amine A->D B Ethyl Piperidine-4-carboxylate (Starting Material) E Intermediate 2: Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylate B->E  Nucleophilic Substitution C Cyanogen Bromide (Reagent) C->D  Cyclization D->E F Final Product: 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid E->F  Ester Hydrolysis (e.g., LiOH)

Caption: A plausible three-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 5-Chloro-1,3-benzoxazol-2-amine (Intermediate 1)

  • Rationale: This step creates the core benzoxazole ring system. The reaction of an o-aminophenol with cyanogen bromide is a classic and high-yielding method for producing 2-aminobenzoxazoles. The electron-donating hydroxyl and amino groups facilitate the intramolecular cyclization.

  • Procedure:

    • To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in a suitable solvent such as aqueous ethanol or acetonitrile at 0 °C, add cyanogen bromide (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-chloro-1,3-benzoxazol-2-amine.

Step 2: Synthesis of Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate (Intermediate 2)

  • Rationale: This step couples the benzoxazole core with the piperidine scaffold. While a 2-aminobenzoxazole is not highly reactive, it can be converted to a better leaving group (e.g., a 2-chloro derivative) or undergo a catalyzed nucleophilic aromatic substitution. For simplicity and safety, a direct displacement under elevated temperatures is proposed here. The ethyl ester of piperidine-4-carboxylic acid is used to protect the carboxylic acid and improve solubility in organic solvents.

  • Procedure:

    • Combine 5-chloro-1,3-benzoxazol-2-amine (1.0 eq), ethyl piperidine-4-carboxylate (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a high-boiling point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to afford the desired ester intermediate.

Step 3: Saponification to 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (Final Product)

  • Rationale: The final step is a standard ester hydrolysis (saponification) to unmask the carboxylic acid. Lithium hydroxide is a common choice as it effectively hydrolyzes the ester under mild conditions, minimizing potential side reactions.

  • Procedure:

    • Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~4-5 with 1N HCl.

    • The precipitated product is collected by filtration, washed with cold water to remove salts, and dried under vacuum to yield the final compound.

Discussion of Potential Therapeutic Relevance

The structural components of this molecule are prevalent in compounds investigated for a variety of therapeutic applications.

  • Kinase Inhibition: The benzoxazole scaffold is a key feature in many kinase inhibitors. For example, derivatives of this ring system have been explored for their ability to target enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial in angiogenesis and cancer progression.[4] The specific substitution pattern in 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid could position it as a candidate for screening against various kinase families.

  • Neurological Applications: The piperidine-4-carboxylic acid moiety is a rigid GABA analogue.[1] Compounds incorporating this structure have been investigated for their activity at GABA receptors and as antagonists for NMDA receptors, suggesting potential applications in mood disorders or epilepsy.[5]

  • Antimicrobial and Antiparasitic Activity: Benzoxazole derivatives have demonstrated potent activity against a range of pathogens, including bacteria and mycobacteria.[6] The mechanism often involves DNA damage or inhibition of essential cellular processes.

The combination of these two pharmacophores into a single molecule represents a rational drug design strategy. The resulting compound possesses both a potential "warhead" (the benzoxazole) and a "scaffold" (the piperidine) that can be fine-tuned to achieve selectivity and desired pharmacokinetic properties. Further research would be required to determine its specific biological targets and therapeutic potential.

Conclusion

While the history of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid remains obscure, its structure provides a valuable case study in medicinal chemistry design. By understanding the established roles of its constituent parts, we can appreciate the rationale for its synthesis. The detailed synthetic protocol provided in this guide offers a practical and efficient route for its preparation, enabling further investigation by the scientific community. The convergence of the benzoxazole and piperidine-4-carboxylic acid scaffolds makes this compound and its analogues intriguing candidates for screening in oncology, neuroscience, and infectious disease research programs.

References

  • ChemWhat. 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid CAS#: 936074-51-0. Available from: [Link]

  • BIOFOUNT. 1-(5-CHLOROBENZO[D]OXAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID. Available from: [Link]

  • National Institutes of Health (NIH). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • Google Patents. Piperazinecarboxylic acid, its preparation and pharmaceutical compositions containing it.
  • National Institutes of Health (NIH). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available from: [Link]

  • MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available from: [Link]

  • PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Available from: [Link]

  • Wikipedia. Isonipecotic acid. Available from: [Link]

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Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The compound 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid represents a promising, yet uncharacterized, small molecule with significant therapeutic potential. Its chemical architecture, featuring a privileged benzoxazole scaffold linked to a piperidine-4-carboxylic acid moiety, suggests a high probability of interaction with key biological targets. This in-depth technical guide provides a comprehensive, scientifically-grounded framework for the systematic identification and validation of these targets. We move beyond simple protocol listing to explain the why behind each experimental choice, ensuring a self-validating and robust discovery cascade. This document is structured to empower research teams to efficiently navigate the complexities of target deconvolution, from initial in silico predictions to definitive in vivo validation.

Foundational Analysis: The Chemical Landscape of the Core Scaffold

The rational exploration of a novel compound's therapeutic potential begins with a thorough understanding of its core chemical motifs. The structure of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a composite of well-established pharmacophores, each contributing to its potential biological activity profile.

  • The Benzoxazole Core: This planar, heteroaromatic ring system is a cornerstone of medicinal chemistry. Its ability to engage in π–π stacking and hydrogen bonding interactions makes it a frequent component of molecules that bind to the ATP-binding pockets of kinases.[1] Indeed, numerous 2-substituted benzoxazole derivatives have been investigated for a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2]

  • The Piperidine Linker: This saturated heterocycle provides a flexible yet constrained linker, optimizing the spatial orientation of the other functional groups. Piperidine derivatives are prevalent in neurotherapeutics and are known to possess a wide array of bioactivities, including anticancer and antiproliferative properties.[3]

  • The Carboxylic Acid Moiety: This functional group is a strong hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, allowing for potent ionic interactions with positively charged residues (e.g., arginine, lysine) in a target's binding site.

Structurally analogous compounds have been successfully developed as multi-target antipsychotics, with high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, and as potent anticancer agents targeting receptor tyrosine kinases like VEGFR-2, c-Met, and EGFR.[1][4][5] This precedent provides a logical starting point for our investigation.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet lab experiments, a robust in silico analysis is critical for prioritizing potential target classes and generating testable hypotheses.

Pharmacophore Modeling and Database Screening

The concept of a pharmacophore refers to the essential three-dimensional arrangement of molecular features responsible for a drug's biological activity.[6] By creating a pharmacophore model based on our lead compound, we can screen large chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with similar spatial and electronic features, thereby inferring potential targets.

Experimental Protocol: Pharmacophore-Based Virtual Screening

  • Model Generation:

    • Generate a 3D conformation of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).

    • Identify key pharmacophoric features: hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.

    • Define the spatial relationships (distances and angles) between these features.

  • Database Preparation:

    • Select a database of 3D conformers of known bioactive molecules (e.g., ZINC, eMolecules).

    • Ensure the database molecules are appropriately protonated and have realistic tautomeric states.

  • Virtual Screening:

    • Utilize a pharmacophore screening tool (e.g., Phase, LigandScout) to search the prepared database against the generated pharmacophore model.

    • Rank the hits based on a fitness score that quantifies how well each molecule matches the pharmacophore query.

  • Hit Analysis:

    • Analyze the top-ranked hits and their known biological targets.

    • Cluster the identified targets into families (e.g., kinases, GPCRs, ion channels) to identify recurring themes and prioritize target classes for further investigation.

Molecular Docking Simulations

Based on the target classes identified through pharmacophore screening and literature analysis (kinases, GPCRs), we can perform molecular docking simulations to predict the binding mode and estimate the binding affinity of our compound to specific protein targets.

Causality in Target Selection for Docking:

  • Kinases (VEGFR-2, c-Met, EGFR): Chosen due to the strong precedent for the benzoxazole-piperidine scaffold acting as an ATP-competitive inhibitor.[1][3][5]

  • GPCRs (Dopamine D2, Serotonin 5-HT1A/2A): Selected based on the established antipsychotic potential of similar molecules.[2][4]

  • Carbonic Anhydrases (hCA II, IX, XII): Included due to the structural similarity to known carbonic anhydrase inhibitors possessing a piperidine-4-carboxamide tail.[7]

Workflow Diagram: In Silico Target Prioritization

InSilicoWorkflow cluster_lit Literature Analysis Start 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid Pharm Pharmacophore Modeling & Database Screening Start->Pharm Target_List Prioritized Target List (Kinases, GPCRs, etc.) Pharm->Target_List Dock Molecular Docking Simulations Dock->Target_List Refine Priorities Target_List->Dock Lit Similar Scaffolds: - Anticancer (Kinases) - Antipsychotic (GPCRs) Lit->Dock caption Figure 1: In Silico Workflow for Target Hypothesis Generation.

Caption: Figure 1: In Silico Workflow for Target Hypothesis Generation.

Phase II: Experimental Target Identification

While computational methods provide valuable hypotheses, empirical evidence is required for definitive target identification. The following unbiased, proteome-wide approaches are designed to capture the specific protein(s) that physically interact with the compound.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and powerful technique to isolate binding partners from a complex biological sample. The core principle involves immobilizing the compound of interest on a solid support to "fish" for its targets in a cell lysate.

Experimental Protocol: AC-MS

  • Ligand Immobilization:

    • Synthesize a derivative of the lead compound with a linker arm (e.g., an amino or carboxyl group) suitable for conjugation to a resin (e.g., NHS-activated Sepharose). Causality: The linker position must be carefully chosen to minimize disruption of the key binding pharmacophores.

    • Couple the derivatized compound to the resin and quantify the coupling efficiency.

  • Protein Extraction:

    • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line like MCF-7 or A549 if pursuing oncology indications).[1]

    • Pre-clear the lysate by passing it over a control resin (without the compound) to remove non-specific binders.

  • Affinity Pull-down:

    • Incubate the pre-cleared lysate with the compound-conjugated resin.

    • Wash extensively with buffer to remove weakly interacting proteins.

    • Elute the specifically bound proteins. A competitive elution using an excess of the free compound is the gold standard, as it demonstrates specificity.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

Data Presentation: Putative Target Table

RankProtein ID (UniProt)Protein NameMascot ScoreUnique PeptidesFunction
1P00533Epidermal growth factor receptor125025Receptor Tyrosine Kinase
2P08581c-Met proto-oncogene98018Receptor Tyrosine Kinase
3P35968VEGFR-285015Receptor Tyrosine Kinase
4P35462Dopamine D2 Receptor76012G-protein Coupled Receptor
Cellular Thermal Shift Assay (CETSA)

CETSA is an invaluable method for verifying target engagement in a cellular context. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound at various concentrations, alongside a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry (MS-CETSA).

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

Workflow Diagram: Target Identification and Validation Cascade

TargetID_Validation InSilico In Silico Predictions (Target Hypotheses) ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) InSilico->ACMS CETSA Cellular Thermal Shift Assay (CETSA) InSilico->CETSA Guide Protein Selection Putative List of Putative Targets ACMS->Putative Validation Biochemical & Cellular Target Validation CETSA->Validation Putative->CETSA Confirm Engagement caption Figure 2: Integrated workflow for target identification.

Caption: Figure 2: Integrated workflow for target identification.

Phase III: Target Validation and Mechanistic Elucidation

Once high-confidence targets are identified, the next critical phase is to validate their functional relevance and to understand the compound's mechanism of action.

Biochemical Assays: Quantifying Target Interaction

Direct interaction with the purified target protein must be quantified.

  • For Kinase Targets (e.g., VEGFR-2, EGFR):

    • Enzyme Inhibition Assay: Use a kinase activity assay (e.g., ADP-Glo, LanthaScreen) to measure the compound's ability to inhibit the phosphorylation of a substrate by the purified kinase. This will determine the IC₅₀ value.

    • Binding Affinity Assay: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding kinetics (K₋on, K₋off) and dissociation constant (K₋D).

  • For GPCR Targets (e.g., Dopamine D2):

    • Radioligand Binding Assay: A competitive binding assay using a known radiolabeled ligand for the receptor to determine the compound's binding affinity (Kᵢ).

    • Functional Assays: Measure downstream signaling events, such as cAMP accumulation (for Gs/Gi-coupled receptors) or calcium flux (for Gq-coupled receptors), to determine if the compound is an agonist, antagonist, or inverse agonist.

Data Presentation: Target Affinity and Potency

Target ProteinAssay TypeMetricValue (nM)
VEGFR-2ADP-Glo Kinase AssayIC₅₀85
EGFRLanthaScreen Binding AssayK₋D120
Dopamine D2RRadioligand BindingKᵢ250
5-HT2ACalcium Flux AssayIC₅₀ (Antagonist)450
Cell-Based Assays: Linking Target to Cellular Function

The ultimate proof of a compound's mechanism is demonstrating that its cellular effects are dependent on the identified target.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line. The cellular phenotype upon compound treatment should be significantly attenuated in the knockdown/knockout cells compared to wild-type cells.

  • Phospho-protein Analysis: For kinase targets, treat cells with the compound and measure the phosphorylation status of the kinase itself (autophosphorylation) and its key downstream substrates using Western blotting or phospho-proteomics. A potent inhibitor should decrease this phosphorylation in a dose-dependent manner.

Signaling Pathway Diagram: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg pY1054/1059 PI3K PI3K VEGFR2->PI3K pY1175 RAS RAS VEGFR2->RAS Compound 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid Compound->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Angiogenesis PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation caption Figure 3: Proposed inhibition of the VEGFR-2 signaling pathway.

Caption: Figure 3: Proposed inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide has outlined a logical, multi-faceted strategy for the comprehensive target deconvolution of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. By synergistically combining predictive computational modeling with unbiased, empirical target identification and rigorous biochemical and cellular validation, researchers can build a compelling, data-driven narrative around the compound's mechanism of action. The initial evidence strongly suggests prioritizing kinases involved in oncology (VEGFR-2, c-Met, EGFR) and GPCRs relevant to neuropsychiatric disorders (Dopamine and Serotonin receptors). Successful execution of this framework will not only illuminate the primary targets but also provide critical insights into potential off-target effects, paving the way for rational lead optimization and preclinical development.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed Central.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.
  • Benzoxazole-appended piperidine derivatives as novel anticancer candid
  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer.
  • Pharmacophore-based discovery of ligands for drug transporters. PubMed Central.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.

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1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Introduction: Unveiling the Physicochemical Landscape

The compound 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic molecule of significant interest, integrating three key structural motifs: a substituted benzoxazole ring, a piperidine linker, and a carboxylic acid functional group. Benzoxazole derivatives are a well-established class of pharmacophores known for a wide spectrum of biological activities.[1] The therapeutic potential of any such molecule, however, is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADMET) profile.[1]

A comprehensive understanding of solubility and stability is therefore not merely a preliminary checkbox but a cornerstone of rational drug development. Solubility directly influences bioavailability and the feasibility of formulation, while stability data informs shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.[2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a robust framework for the comprehensive characterization of the solubility and stability of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. It moves beyond simple data reporting to detail the causality behind experimental design, ensuring the generation of reliable and submission-ready data in line with regulatory expectations.

Part 1: Comprehensive Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, the presence of the ionizable carboxylic acid group suggests that its solubility will be highly dependent on pH. We must therefore characterize both its intrinsic (thermodynamic) solubility and its behavior across a physiologically relevant pH range.

Scientific Rationale: Kinetic vs. Thermodynamic Solubility

In drug development, two types of solubility measurements are commonly employed:

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[3] The shake-flask method is considered the "gold standard" for its determination.[4] This value is crucial for biopharmaceutical classification and formulation development.

  • Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock solution (typically DMSO) to an aqueous buffer.[3] It is a higher-throughput assay often used in early discovery to flag compounds that might precipitate under assay conditions.[3]

For a lead candidate like this, a thorough thermodynamic solubility assessment is mandatory.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to establish the equilibrium solubility of the compound across a range of pH values.

Objective: To determine the thermodynamic solubility of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in various aqueous buffers.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5, 6.8 (simulated intestinal fluid), and 7.4 (physiological pH).

  • Compound Addition: Add an excess amount of the solid compound to sealed glass vials containing a known volume of each buffer. The excess solid is crucial to ensure that equilibrium is reached with the undissolved material.[5]

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath, typically at 25°C and 37°C, to assess temperature effects.[5] The system should be shaken for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study can validate the required duration.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by careful collection of the supernatant is preferred over filtration, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[6]

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method.

  • Data Analysis: Construct a standard curve using known concentrations of the compound to accurately determine the solubility in each buffer, typically expressed in µg/mL or mM.

Data Presentation: Anticipated Solubility Profile

The results of the thermodynamic solubility study should be summarized in a clear, concise table.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL)
Simulated Gastric Fluid1.225[Experimental Value]
Acetate Buffer4.525[Experimental Value]
Phosphate Buffer6.825[Experimental Value]
Phosphate Buffer7.425[Experimental Value]
Simulated Gastric Fluid1.237[Experimental Value]
Acetate Buffer4.537[Experimental Value]
Phosphate Buffer6.837[Experimental Value]
Phosphate Buffer7.437[Experimental Value]
Visualization: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Excess API add_api Add API to Buffers prep_compound->add_api prep_buffer Prepare pH Buffers (1.2, 4.5, 6.8, 7.4) prep_buffer->add_api equilibrate Equilibrate in Shaker (24-48h at 25°C/37°C) add_api->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify data_table Compile Solubility Data Table quantify->data_table

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Intrinsic Stability and Forced Degradation Profiling

Stability testing is a regulatory requirement that provides evidence on how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] This process involves both long-term stability studies under intended storage conditions and forced degradation (stress) studies to identify likely degradation products and establish degradation pathways.[9]

Scientific Rationale: The Purpose of Stress Testing

Forced degradation studies are intentionally performed under conditions more severe than accelerated stability testing.[9][10] The objectives are multi-fold:

  • Identify Degradation Products: To generate potential degradation products that could form under relevant storage conditions.[9]

  • Elucidate Degradation Pathways: To understand the chemical behavior and intrinsic stability of the molecule.[2]

  • Develop Stability-Indicating Methods: To demonstrate the specificity of the analytical method used for stability studies, ensuring it can separate and quantify the API in the presence of its degradants.[11]

A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without causing secondary degradation that would not be relevant to formal stability.[11][12]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid under various stress conditions.

Methodology: A single batch of the API is used for all stress conditions.[13]

  • Acid/Base Hydrolysis:

    • Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.

    • Store samples at an elevated temperature (e.g., 60°C) and analyze at multiple time points (e.g., 2, 8, 24 hours).

    • Neutralize samples before HPLC analysis to prevent column damage.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature and analyze at appropriate time points, as oxidation can be rapid.[12]

  • Thermal Degradation (Dry Heat):

    • Expose the solid API to dry heat at a temperature above that used for accelerated testing (e.g., 80°C).[13]

    • Analyze at various time points to assess solid-state thermal stability.

  • Photostability:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light to allow for comparison.

Analytical Approach: All stressed samples will be analyzed by a validated stability-indicating HPLC method, likely with photodiode array (PDA) detection to assess peak purity and UV spectra of any degradants. Mass spectrometry (LC-MS) should be used to identify the mass of degradation products to aid in structural elucidation.

Experimental Protocol: Long-Term and Accelerated Stability Studies

Objective: To establish a re-test period and recommend storage conditions for the API.

Methodology:

  • Batch Selection: Stability studies should be performed on at least three primary batches of the API.[14]

  • Container Closure System: The API should be stored in a container that simulates the proposed packaging for storage and distribution.[13]

  • Storage Conditions: Based on ICH guidelines, the following conditions are recommended:[7][14]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Samples should be tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]

    • Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months), is recommended.[13]

  • Tests: At each time point, the API should be tested for appearance, assay, purity (degradation products), and any other critical quality attributes.

Data Presentation: Stability Study Summary

Forced degradation and formal stability data should be tabulated clearly.

Table 1: Forced Degradation Summary

Stress Condition Conditions Time % Assay Loss Major Degradants (% Area)
Acid Hydrolysis0.1 M HCl, 60°C24h[Value][DP-1, DP-2...]
Base Hydrolysis0.1 M NaOH, 60°C8h[Value][DP-3, DP-4...]
Oxidation3% H₂O₂, RT2h[Value][DP-5...]
Thermal (Solid)80°C Dry Heat48h[Value][Value]
Photolytic (Solid)ICH Q1B-[Value][Value]

Table 2: Accelerated Stability Data (Example Timepoint)

Test Parameter Specification Initial 3 Months 6 Months
AppearanceWhite to off-white powderConformsConformsConforms
Assay (%)98.0 - 102.099.899.699.2
Total Impurities (%)NMT 1.00.150.200.28
Any Unspecified Impurity (%)NMT 0.10<0.050.060.08
Visualization: Overall Stability Testing Strategy

G cluster_forced Forced Degradation (Stress Testing) cluster_formal Formal Stability Studies (ICH) cluster_outcome Outcome stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) identify_degradants Identify Degradants (LC-MS) stress_conditions->identify_degradants validate_method Develop & Validate Stability-Indicating Method identify_degradants->validate_method test_samples Test Against Specification (Assay, Purity, etc.) validate_method->test_samples Informs Method long_term Long-Term Study (e.g., 25°C/60%RH) pull_samples Pull Samples at Timepoints (0, 3, 6, 9, 12... months) long_term->pull_samples accelerated Accelerated Study (40°C/75%RH) accelerated->pull_samples pull_samples->test_samples retest_period Establish Retest Period test_samples->retest_period storage Define Storage Conditions test_samples->storage

Caption: Strategy for Comprehensive Stability Assessment.

Conclusion

A thorough investigation of the solubility and stability of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is indispensable for its progression as a drug candidate. The experimental frameworks detailed in this guide provide a self-validating system for generating high-quality, reliable data. By understanding how the compound behaves in aqueous solution and under various environmental stresses, researchers can de-risk development, enable robust formulation design, and ensure the delivery of a safe and effective product. This foundational knowledge is paramount for successful translation from the laboratory to the clinic.

References

  • Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Benchchem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Raland Compliance Partners. (2025).
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Pharmaceutical Technology. (n.d.).
  • World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • CD Formulation. (n.d.).
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.).

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar molecular scaffolds. The guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Introduction

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (CAS#: 936074-51-0) is a complex organic molecule featuring a chlorinated benzoxazole moiety linked to a piperidine-4-carboxylic acid scaffold.[1][2][3] The unique combination of these heterocyclic systems suggests potential applications in medicinal chemistry, making its unambiguous structural confirmation paramount. This guide will provide a detailed, predictive analysis of its spectroscopic characteristics, based on established principles and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of three key components: a 5-chlorobenzoxazole ring system, a piperidine ring, and a carboxylic acid functional group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

M [M]⁺˙ 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid F1 [M - COOH]⁺ Loss of carboxylic acid group M->F1 - COOH F2 [M - C₅H₉NO₂]⁺ Cleavage of the piperidine ring M->F2 - C₅H₉NO₂ F3 [C₇H₃ClNO]⁺˙ 5-chlorobenzoxazole radical cation F2->F3 Rearrangement

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Predicted Major Fragments:

m/z Proposed Fragment Notes
[M]⁺˙Molecular IonThe intact molecule with a positive charge.
[M+H]⁺Protonated MoleculeExpected in ESI-MS (positive ion mode).
[M-H]⁻Deprotonated MoleculeExpected in ESI-MS (negative ion mode).
[M-COOH]⁺Loss of Carboxylic AcidA common fragmentation pathway for carboxylic acids.
[C₇H₃ClNO]⁺˙5-chlorobenzoxazole fragmentFragmentation of the piperidine ring can lead to the stable benzoxazole cation radical.

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following general experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the interferogram to obtain the final IR spectrum (transmittance vs. wavenumber).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. While the provided data is predictive, it is based on sound spectroscopic principles and data from analogous structures. This information will serve as a valuable resource for scientists involved in the synthesis and characterization of this and related compounds, aiding in the confirmation of its chemical structure and purity. Experimental verification of these predictions is highly recommended for definitive structural elucidation.

References

  • ChemWhat. 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid CAS#: 936074-51-0. Available at: [Link]

  • BIOFOUNT. 1-(5-CHLOROBENZO[D]OXAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • UCLA Chemistry. IR Chart. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

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Methodological & Application

Application Note: Protocol for Solubilizing 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic Acid for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and best-practice guidelines for the solubilization of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, a small molecule inhibitor with challenging physicochemical properties, for use in cell-based assays. Due to its complex heterocyclic structure and the presence of a carboxylic acid moiety, this compound exhibits poor aqueous solubility. The primary strategy detailed herein involves the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO) followed by serial dilution into aqueous cell culture media. This guide explains the scientific rationale behind the chosen methodology, offers step-by-step instructions to minimize precipitation, and outlines quality control measures to ensure experimental reproducibility and integrity.

Scientific Rationale & Physicochemical Analysis

The molecular structure of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid dictates its solubility profile. The fused benzoxazole ring system is aromatic and hydrophobic, while the carboxylic acid group provides a handle for pH-dependent solubility.[1][2][3][4] In its protonated state (at acidic pH), the molecule is less polar and thus less soluble in aqueous solutions. At physiological pH (~7.4), the carboxylic acid is predominantly deprotonated, which can improve aqueous solubility; however, the large hydrophobic scaffold often remains the dominant factor, leading to overall poor water solubility.[5][6][7][8]

Given these characteristics, a direct dissolution in aqueous buffers or cell culture media is impractical and would likely result in an insoluble suspension. The standard and most effective approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[9] Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its high solubilizing power for a wide range of organic molecules and its general compatibility with cell culture at low final concentrations.[10]

Table 1: Inferred Physicochemical Properties and Handling Strategy

PropertyAnalysis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acidImplication for Dissolution Protocol
Core Structure Contains a hydrophobic chlorobenzoxazole and piperidine backbone.[1][2][3]Inherently low aqueous solubility. Requires a potent organic solvent for initial dissolution.
Key Functional Group Carboxylic acid (-COOH).[5][6]Provides a site for pH-dependent solubility. The deprotonated (carboxylate) form is more soluble in water.
Predicted Solubility Poor in water and physiological buffers. High in polar aprotic solvents like DMSO.A high-concentration stock solution in 100% DMSO is the recommended starting point.
Primary Challenge Precipitation upon dilution from DMSO stock into aqueous cell culture medium ("solvent shock").[11]Requires a careful, stepwise dilution protocol to maintain solubility at the final working concentration.

Overall Experimental Workflow

The procedure involves a two-stage process: creation of a sterile, high-concentration primary stock solution, followed by the preparation of a final working solution through careful dilution into the cell culture medium.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation A Weigh Compound Powder B Add 100% Sterile DMSO A->B C Vortex/Sonicate to Dissolve B->C D Sterile Filter (0.22 µm PTFE) C->D E Aliquot & Store at -20°C/-80°C D->E F Thaw Stock Aliquot E->F For each experiment H Add Stock to Medium Dropwise (while vortexing) F->H G Pre-warm Cell Culture Medium G->H I Visually Inspect for Clarity H->I J Apply to Cells Immediately I->J

Figure 1: Workflow for preparing cell culture-ready solutions.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

Materials:

  • 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (assume MW = 308.75 g/mol )

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)[12]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or water bath sonicator

  • Sterile 0.22 µm syringe filters with a polytetrafluoroethylene (PTFE) membrane (DMSO-compatible)[13][14]

  • Sterile syringes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 308.75 g/mol * 1000 = 3.0875 mg

  • Weighing: In a sterile environment (e.g., a clean weigh boat inside a biosafety cabinet), accurately weigh approximately 3.1 mg of the compound powder. Record the exact weight.

  • Dissolution: Transfer the powder to a sterile vial. Using the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 308.75 g/mol) / 0.010 mol/L * 1,000,000 (µL/L)

    • Add the calculated volume of sterile DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex vigorously for 2-3 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[15] Visually inspect to ensure no solid particles remain.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm PTFE syringe filter.[13][14] Dispense the solution through the filter into a new sterile, light-protected vial. This step is critical to remove any potential microbial contaminants or insoluble micro-aggregates.[16]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term use (1-2 months) or -80°C for long-term storage (up to 6 months).[17] Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[18]

Protocol 2: Preparation of a 10 µM Working Solution

Principle: The key to avoiding precipitation is to ensure the final DMSO concentration in the cell culture medium is low and the dilution is performed correctly. Most cell lines tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it ≤0.1% if possible.[19][20][21][22] A vehicle control (medium with the same final DMSO concentration) must always be included in experiments.[21]

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature.

  • Prepare Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if used) to 37°C. Serum proteins can help stabilize some compounds and prevent precipitation.[23]

  • Dilution (1:1000): To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. This will result in a final DMSO concentration of 0.1%.

    • For 10 mL of final working solution, you will need 10 µL of the 10 mM stock solution.

  • Critical Step - Mixing:

    • Dispense 10 mL of the pre-warmed medium into a sterile conical tube.

    • While gently vortexing or swirling the tube of medium, add the 10 µL of DMSO stock drop-by-drop directly into the medium. Crucially, always add the concentrated stock to the aqueous medium, not the other way around. This gradual introduction helps prevent localized high concentrations that lead to precipitation.[23]

  • Final Check: After adding the stock, cap the tube and vortex gently for 5-10 seconds to ensure homogeneity. Visually inspect the solution against a light source to confirm it is clear and free of any precipitate or cloudiness.

  • Application: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of the compound, as it is likely to be unstable or precipitate over time.

Quality Control and Validation

Validating the solubility and stability of the compound in your specific cell culture medium is essential for reliable results.

  • Visual Inspection: Always check for clarity after preparing the working solution. Any sign of turbidity, opalescence, or visible precipitate indicates a solubility issue.

  • Microscopy: Place a drop of the final working solution on a microscope slide and examine it under 40x magnification. Crystalline structures indicate precipitation.

  • Dose-Response Curve for DMSO: Before starting experiments, it is advisable to determine the maximum tolerable DMSO concentration for your specific cell line by running a viability assay (e.g., MTT, CellTiter-Glo) with a range of DMSO concentrations (e.g., 0.05% to 1.0%).[20][22]

Sources

Application Notes and Protocols: The Use of GW6471 (1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Neuroinflammation and Metabolic Dysfunction with a Selective PPARα Antagonist

Neuroinflammation and metabolic dysregulation are increasingly recognized as central pillars in the pathophysiology of a wide spectrum of neurological disorders, from acute brain injury to chronic neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor, has emerged as a key regulator of lipid metabolism and inflammatory responses within the central nervous system (CNS).[3][4] The strategic inhibition of PPARα offers a powerful tool to dissect its role in neuropathological processes and to explore potential therapeutic avenues.

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, widely known in scientific literature as GW6471 , is a potent and selective antagonist of PPARα.[5][6] Its utility in neuroscience research stems from its ability to specifically block the transcriptional activity of PPARα, thereby allowing investigators to probe the downstream consequences of this inhibition on neuronal function, glial cell activation, and the broader neuroinflammatory cascade. This document provides a comprehensive guide to the application of GW6471 in neuroscience research, detailing its mechanism of action, providing field-tested protocols for both in vitro and in vivo studies, and offering insights into the interpretation of experimental outcomes.

Mechanism of Action: How GW6471 Modulates PPARα Activity

PPARα, upon activation by endogenous ligands such as fatty acids or synthetic agonists, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event typically recruits co-activator proteins, initiating the transcription of genes involved in fatty acid oxidation and anti-inflammatory pathways.[4]

GW6471 functions as a competitive antagonist. It binds to the ligand-binding domain of PPARα, but instead of promoting the recruitment of co-activators, it enhances the binding affinity for co-repressor proteins like SMRT and NCoR.[2][6] This action effectively silences the transcriptional activity of PPARα, preventing the expression of its target genes. This antagonistic action has been demonstrated to have an IC50 (half maximal inhibitory concentration) of approximately 0.24 µM in cell-based reporter assays.[5][6]

cluster_0 Normal PPARα Activation cluster_1 Inhibition by GW6471 Ligand PPARα Agonist (e.g., Fatty Acids) PPARa_inactive PPARα Ligand->PPARa_inactive Binds PPARa_RXR PPARα/RXR Complex PPARa_inactive->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) Coactivators Co-activators PPRE->Coactivators Recruits Transcription Gene Transcription (e.g., CPT1A, ACOX1) Coactivators->Transcription Initiates PPARa_RXR->PPRE Binds to GW6471 GW6471 PPARa_inhibited PPARα GW6471->PPARa_inhibited Binds PPARa_RXR_i PPARα/RXR Complex PPARa_inhibited->PPARa_RXR_i Heterodimerizes with RXR_i RXR RXR_i->PPARa_RXR_i PPRE_i PPRE (DNA) Corepressors Co-repressors (SMRT, NCoR) PPRE_i->Corepressors Recruits No_Transcription Transcription Blocked Corepressors->No_Transcription Prevents PPARa_RXR_i->PPRE_i Binds to

Caption: Mechanism of PPARα antagonism by GW6471.

Applications in Neuroscience Research

The ability of GW6471 to modulate neuroinflammation and cellular metabolism makes it a valuable tool for investigating:

  • Neurodegenerative Diseases: Studies have begun to explore the role of PPARα in Alzheimer's disease (AD). For instance, research indicates an inverse relationship between the expression of amyloid precursor protein (APP) and PPARα.[5][6][7] GW6471 can be used to dissect this relationship, for example, by determining if blocking PPARα activity exacerbates or mimics APP-induced synaptic deficits.[5][7]

  • Neuroinflammation and Microglial Activation: Neuroinflammation is a hallmark of many CNS disorders.[8] PPARα activation is known to suppress inflammatory responses.[4][9] GW6471 can be used in models of neuroinflammation (e.g., LPS-stimulated microglia) to confirm that the anti-inflammatory effects of a particular treatment are indeed PPARα-dependent.

  • Glioma Research: The role of PPARα in brain tumors like glioblastoma is complex and appears to be context-dependent. Some studies suggest that PPARα antagonism with GW6471 can reduce the proliferation of glioblastoma cells, highlighting its potential as an investigational tool in neuro-oncology.[1]

  • Synaptic Plasticity and Function: By modulating lipid metabolism, PPARα can influence the composition of neuronal membranes and the synthesis of signaling molecules, which are critical for synaptic function. GW6471 allows researchers to investigate the direct role of PPARα-mediated metabolic pathways in processes like long-term potentiation (LTP) and synaptic transmission.[5]

Experimental Protocols and Methodologies

PART 1: In Vitro Applications

The solubility of GW6471 is critical for accurate and reproducible results. It is highly soluble in DMSO and ethanol.[2]

  • Recommended Stock Concentration: 10-50 mM in 100% DMSO.

  • Procedure:

    • Weigh the required amount of GW6471 powder (MW: 619.67 g/mol , batch-specific MW should be confirmed from the certificate of analysis).[2]

    • Add the appropriate volume of high-purity DMSO to achieve the desired molarity.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Table 1: GW6471 Stock Solution Preparation

Desired Stock ConcentrationMolecular Weight ( g/mol )Amount of GW6471Volume of DMSO
10 mM619.676.20 mg1 mL
25 mM619.6715.49 mg1 mL
50 mM619.6730.98 mg1 mL

Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (DMSO alone) must always be included in experiments.

This protocol is adapted from studies investigating the interplay between APP and PPARα in cultured cortical neurons.[5][7]

Objective: To determine if PPARα inhibition by GW6471 modulates synaptic activity in primary cortical neurons expressing human amyloid precursor protein (hAPP).

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium with B27 supplement

  • Lentiviral vectors for hAPP expression (and a suitable control, e.g., GFP)

  • GW6471 (Tocris, MedchemExpress, or similar)

  • Vehicle control (DMSO)

  • Reagents for endpoint analysis (e.g., antibodies for synaptic markers, reagents for qPCR)

Procedure:

  • Cell Culture and Transduction: Culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols. At DIV (days in vitro) 4-5, transduce the neurons with lentivirus expressing either hAPP or a control vector.

  • GW6471 Treatment: At DIV 10-12, when synaptic networks are established, treat the cultures.

    • Prepare working solutions of GW6471 in pre-warmed culture medium. A typical final concentration is 10 µM .

    • Include the following experimental groups:

      • Control vector + Vehicle (DMSO)

      • Control vector + 10 µM GW6471

      • hAPP vector + Vehicle (DMSO)

      • hAPP vector + 10 µM GW6471

    • Incubate for 24-48 hours . The rationale for this duration is to allow for changes in gene expression and protein levels downstream of PPARα inhibition.

  • Endpoint Analysis:

    • Gene Expression Analysis (qPCR): Lyse the cells and extract RNA. Perform quantitative real-time PCR to analyze the expression of PPARα target genes such as Cpt1a (Carnitine palmitoyltransferase 1A) and Acox1 (Acyl-CoA oxidase 1). A decrease in the expression of these genes in GW6471-treated cells confirms target engagement.[5]

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for pre-synaptic (e.g., Synapsin-1, VGLUT1) and post-synaptic (e.g., PSD-95, Homer1) markers to assess synaptic density and morphology.

    • Western Blot: Analyze protein levels of synaptic markers and confirm the expression of hAPP.

cluster_endpoints Endpoint Analysis start Day 0: Plate Primary Cortical Neurons transduce Day 4-5: Transduce with Lentivirus (hAPP or Control) start->transduce mature Day 5-10: Allow for Synaptic Network Maturation transduce->mature treat Day 10-12: Treat with GW6471 (10µM) or Vehicle (DMSO) mature->treat incubate Incubate for 24-48h treat->incubate qPCR qPCR: - Cpt1a - Acox1 incubate->qPCR ICC Immunocytochemistry: - Synapsin-1 - PSD-95 incubate->ICC WB Western Blot: - Synaptic Proteins incubate->WB

Caption: Workflow for in vitro GW6471 application in a neuronal AD model.

Objective: To use GW6471 to determine if PPARα is involved in modulating the inflammatory response of microglial cells.

Materials:

  • BV-2 microglial cell line or primary microglia

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce inflammation

  • GW6471

  • Reagents for measuring inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)

Procedure:

  • Cell Seeding: Plate BV-2 cells or primary microglia and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of GW6471 (e.g., 1-25 µM) or vehicle for 1-2 hours. This step ensures that PPARα is blocked before the inflammatory stimulus is introduced.

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the wells (except for the unstimulated control group).

  • Incubation: Incubate for 12-24 hours.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure nitrite levels using the Griess assay.

    • Cytokine Release: Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits.

    • Gene Expression: Analyze the mRNA levels of inflammatory genes like Nos2 (iNOS), Tnf, and Il6 via qPCR.

Expected Outcome: If PPARα activation has an anti-inflammatory effect, its inhibition by GW6471 would be expected to enhance or maintain the pro-inflammatory response induced by LPS/IFN-γ.

PART 2: In Vivo Applications

For in vivo studies, GW6471 must be formulated in a vehicle that is safe for animal administration and maintains the compound's stability.

  • Recommended Dose: 20 mg/kg body weight.[10][11]

  • Vehicle: 4% DMSO in sterile PBS or a suspension in 20% SBE-β-CD in saline.[1][10]

  • Procedure (4% DMSO in PBS):

    • Dissolve the required amount of GW6471 in 100% DMSO first.

    • Bring the final volume up with sterile PBS to achieve a final DMSO concentration of 4%. The solution may appear as a fine suspension.

    • Vortex thoroughly before each injection to ensure a uniform suspension.

    • Administer intraperitoneally (i.p.) every other day.[10][11] The volume should be calculated based on the animal's weight (e.g., 10 mL/kg or 200 µL for a 20g mouse).

Table 2: In Vivo Dosing and Formulation

ParameterRecommended ValueSource
Dose 20 mg/kg[10][11]
Route Intraperitoneal (i.p.)[1][10]
Frequency Every other day[10][11]
Vehicle 4% DMSO in PBS[10]
Injection Volume 200 µL / 20g mouse[10]

Self-Validation and Causality: The choice of an i.p. route is common for systemic delivery in rodent models, providing good bioavailability. The every-other-day dosing schedule is based on studies showing efficacy without overt toxicity over several weeks.[10][11] A vehicle-treated control group is absolutely essential to distinguish the effects of the compound from the stress of injection and the vehicle itself.

Objective: To assess the impact of systemic PPARα inhibition on neuropathology and cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

  • APP/PS1 transgenic mice and wild-type littermate controls

  • GW6471 formulation for i.p. injection

  • Vehicle control

  • Equipment for behavioral testing (e.g., Morris water maze, Y-maze)

  • Reagents for tissue processing and neuropathological analysis (e.g., antibodies against Aβ, Iba1 for microglia, GFAP for astrocytes)

Procedure:

  • Animal Grouping and Treatment:

    • Divide mice into four groups:

      • Wild-type + Vehicle

      • Wild-type + GW6471 (20 mg/kg)

      • APP/PS1 + Vehicle

      • APP/PS1 + GW6471 (20 mg/kg)

    • Begin treatment at an age relevant to the model's pathology onset (e.g., 6 months).

    • Administer GW6471 or vehicle i.p. every other day for a duration of 4-8 weeks.

  • Behavioral Analysis: During the final week of treatment, perform cognitive testing.

    • Spatial Memory: Use the Morris water maze to assess learning and memory.

    • Working Memory: Use the Y-maze spontaneous alternation task.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, anesthetize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest the brains. Post-fix, cryoprotect, and section the tissue.

    • Immunohistochemistry: Perform staining to quantify:

      • Amyloid plaque load (using antibodies like 6E10 or 4G8).

      • Microgliosis (Iba1 staining).

      • Astrogliosis (GFAP staining).

    • Biochemical Analysis: For a separate cohort of animals, harvest fresh brain tissue to measure levels of soluble and insoluble Aβ by ELISA or Western blot.

cluster_tissue End of Study: Tissue Analysis start Group Animals: WT & APP/PS1 Mice treat Treat for 4-8 Weeks: GW6471 (20mg/kg, i.p.) or Vehicle start->treat behavior Final Week: Behavioral Testing (MWM, Y-Maze) treat->behavior perfuse Perfuse & Harvest Brains behavior->perfuse IHC Immunohistochemistry: - Aβ Plaques - Iba1 (Microglia) - GFAP (Astrocytes) perfuse->IHC Biochem Biochemistry: - Aβ ELISA - Western Blot perfuse->Biochem

Caption: Workflow for in vivo GW6471 administration in a mouse model.

Conclusion and Future Directions

GW6471 is an indispensable tool for neuroscience researchers aiming to elucidate the role of PPARα in the brain. Its specificity and potency allow for the confident attribution of observed effects to the inhibition of this key metabolic and inflammatory regulator. The protocols outlined here provide a robust framework for investigating the impact of PPARα antagonism in both cellular and animal models of neurological disease. Future research could leverage this tool to explore the therapeutic potential of modulating PPARα pathways in other neurodegenerative conditions, investigate its role in synaptic repair, and further dissect the complex interplay between metabolism and neuronal health.

References

  • Role of peroxisome proliferator-activated receptor alpha in neurodegenerative diseases and other neurological disorders: Clinical application prospects. PubMed Central. [Link]

  • Regulation of PPARα by APP in Alzheimer disease affects the pharmacological modulation of synaptic activity. PubMed Central. [Link]

  • Treatment with the PPAR antagonist GW6471 attenuates RCC growth in a... ResearchGate. [Link]

  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PubMed Central. [Link]

  • Regulation of PPARα by APP in Alzheimer disease affects the pharmacological modulation of synaptic activity. JCI Insight. [Link]

  • Peroxisome proliferator-activated receptor alpha. Wikipedia. [Link]

  • Peroxisome proliferator-activated receptors in inflammation control. PubMed. [Link]

  • Peroxisome proliferator-activated receptor alpha activation modulates cellular redox status, represses nuclear factor-kappaB signaling, and reduces inflammatory cytokine production in aging. PubMed. [Link]

  • PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth. NIH. [Link]

Sources

A Technical Guide to 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid as a Putative Molecular Probe: Bridging Structural Rationale with Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (CAS 936074-51-0) is cataloged as a commercially available chemical entity.[1][2][3][4] However, there is a notable absence of published research detailing its specific biological targets or its validated use as a molecular probe. This guide, therefore, adopts a scientifically informed, forward-looking perspective. It deconstructs the compound's core structural motifs—the benzoxazole scaffold, the piperidine ring, and the carboxylic acid functional group—to extrapolate its potential applications based on well-documented activities of analogous compounds. The protocols and methodologies presented herein are derived from established applications of structurally related probes and are intended to serve as a foundational framework for initiating research and development with this and similar molecules.

Scientific Rationale: Deconstructing the Pharmacophore

The potential of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid as a molecular probe is rooted in the distinct properties of its constituent chemical moieties. The convergence of these three components suggests a high likelihood of specific biological interactions, making it a molecule of interest for targeted research.

  • The Benzoxazole Core: This heterocyclic system is a "privileged scaffold" in medicinal chemistry.[5] Its rigid, planar structure is a key component of many fluorescent dyes and pharmacological probes due to favorable photophysical properties.[6][7] The benzoxazole moiety can engage in π-π stacking and hydrogen bonding with biological macromolecules. The 5-chloro substitution can enhance lipophilicity, potentially improving membrane permeability.[1]

  • The Piperidine Ring: A prevalent feature in neuropharmacology and other areas of drug discovery, the piperidine scaffold provides a three-dimensional structure that can orient functional groups for optimal interaction with protein binding pockets.[8] It is a common component in inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and various kinases.[5][9]

  • The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, often critical for anchoring a molecule to its biological target, such as the hinge region of a kinase.[10] It also imparts aqueous solubility, a key consideration for biological assays. The carboxylic acid can serve as a bioisostere for other acidic functional groups like tetrazoles, which are also common in pharmacologically active compounds.[11]

Given these structural features, this molecule holds promise in several areas of investigation, most notably as an inhibitor of kinases or enzymes like FAAH.

Potential Application I: A Probe for Kinase Inhibition

The benzo[d]oxazole-4-carboxylic acid pharmacophore is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10] While our subject molecule has the carboxylic acid on the piperidine ring, the fundamental principle of targeting the ATP-binding site of kinases remains a strong hypothesis.

Proposed Mechanism of Action: Targeting the Kinase Hinge Region

Many kinase inhibitors form critical hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The carboxylic acid of our probe is ideally suited for this role. The benzoxazole and piperidine components would likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Diagram: Generalized Kinase Inhibition Workflow

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay A Kinase Enzyme (e.g., VEGFR-2, c-Met) D Incubation (Room Temp, 60 min) A->D B ATP & Substrate Peptide B->D C Test Compound (1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid) C->D E Detection Reagent (e.g., ADP-Glo™) D->E F Luminescence Reading E->F G IC50 Determination F->G I Treatment with Test Compound G->I Lead to Cellular Studies H Cancer Cell Line (e.g., MCF-7, A549) H->I J Incubation (24-72 hours) I->J K MTT or Resazurin Assay J->K L Measure Cell Viability K->L M GI50 Determination L->M

Caption: Workflow for evaluating a putative kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard kinase activity assays and is suitable for determining the IC50 value of the test compound against a panel of kinases.

Materials:

  • 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (test compound)

  • Recombinant human kinase (e.g., VEGFR-2, c-Met)

  • Kinase buffer (specific to the enzyme)

  • ATP and substrate peptide (specific to the enzyme)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer).

  • Enzyme Addition: Add 2.5 µL of the kinase solution to each well.

  • Reaction Initiation: Add 5 µL of the ATP/substrate peptide mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of viable cells against the log of the compound concentration.

Potential Application II: A Probe for Fatty Acid Amide Hydrolase (FAAH) Inhibition

The piperidine and related carbamate scaffolds are present in many potent and selective inhibitors of FAAH, an enzyme that degrades the endocannabinoid anandamide.[5][9] FAAH inhibitors are of interest for treating pain, anxiety, and inflammatory disorders.[12][13]

Proposed Mechanism of Action: Covalent Modification of the Catalytic Serine

FAAH is a serine hydrolase with a Ser-Ser-Lys catalytic triad.[5] Many piperidine/piperazine-based inhibitors act by carbamylating the active site serine (Ser241), forming a covalent adduct and inactivating the enzyme. The benzoxazole moiety of the test compound would likely bind in a hydrophobic pocket adjacent to the active site.

Diagram: FAAH Inhibition and Endocannabinoid Signaling

G cluster_0 Normal State cluster_1 With FAAH Inhibitor Anandamide Anandamide (AEA) FAAH_active FAAH (Active) Anandamide->FAAH_active CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Hydrolysis Hydrolysis FAAH_active->Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine Hydrolysis->Arachidonic_Acid Signal_off Basal Signaling CB1_Receptor->Signal_off Anandamide_inc Increased Anandamide (AEA) FAAH_inhibited FAAH (Inhibited) Anandamide_inc->FAAH_inhibited Hydrolysis Blocked CB1_Receptor_inc CB1 Receptor Anandamide_inc->CB1_Receptor_inc Probe 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid Probe->FAAH_inhibited Signal_on Enhanced Signaling (e.g., Analgesia) CB1_Receptor_inc->Signal_on

Sources

experimental design for studying 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid effects

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Experimental Design and Characterization of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Abstract

This document provides a comprehensive experimental framework for the initial characterization of the novel compound, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. Given the structural motifs present in this molecule, specifically the piperidine-4-carboxylic acid core, which is a constrained analog of the neurotransmitter GABA[1], and the benzoxazole scaffold, a privileged structure in medicinal chemistry, it is hypothesized that this compound may possess neuroactive properties. This guide is designed for researchers in drug discovery and pharmacology, offering a tiered, logical progression of experiments from foundational in vitro profiling to preliminary in vivo assessment. The protocols herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring scientific rigor and reproducibility.

Introduction and Rationale

The discovery and characterization of novel small molecules with the potential to modulate central nervous system (CNS) activity is a cornerstone of neuroscience research and pharmaceutical development. The subject of this guide, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, presents an intriguing profile for investigation. The piperidine-4-carboxylic acid moiety is structurally related to isonipecotic acid, a known partial agonist of the GABA-A receptor[1]. The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation can lead to sedative, anxiolytic, or anticonvulsant effects. The benzoxazole ring system is found in a wide array of biologically active compounds, and the chloro-substitution can influence physicochemical properties such as lipophilicity, potentially affecting blood-brain barrier permeability[2].

This guide outlines a systematic, multi-phase approach to elucidate the biological effects of this compound. The experimental design progresses from broad cellular viability assessments to specific mechanistic inquiries using electrophysiology, and finally to behavioral and pharmacokinetic profiling in a rodent model. This structured workflow is designed to efficiently generate a foundational dataset to inform decisions on the compound's therapeutic potential.

Phase 1: Foundational In Vitro Profiling

The initial phase of characterization is to determine the compound's fundamental interaction with living cells, specifically its potential for cytotoxicity. This is a critical step as it establishes the concentration range for all subsequent cell-based assays and identifies any non-specific toxic effects that could confound mechanistic studies.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in both a neuronal and a non-neuronal cell line to assess general and neuron-specific cytotoxicity.

Materials:

  • SH-SY5Y (human neuroblastoma) and HEK293 (human embryonic kidney) cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound dissolved in DMSO (10 mM stock)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium, ranging from 0.1 nM to 100 µM.[4] The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[4] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Cell LineCell TypeIC50 (µM)
SH-SY5YHuman Neuroblastoma> 100
HEK293Human Embryonic Kidney> 100

This table presents hypothetical data suggesting the compound is not cytotoxic at concentrations up to 100 µM, making it suitable for further in vitro assays within this range.

Phase 2: Mechanistic Investigation (In Vitro)

Based on the structural similarity to a GABA analog, this phase will investigate the compound's effects on neuronal electrical activity. Whole-cell patch-clamp electrophysiology is the gold-standard technique for this purpose, allowing for high-fidelity analysis of ion channel and receptor function.[5][6]

Protocol 2.1: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

This protocol will assess the compound's effect on intrinsic neuronal excitability and specifically on GABA-A receptor-mediated currents.

Objective: To determine if the test compound modulates resting membrane potential, action potential firing, and/or GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured primary hippocampal neurons.

Materials:

  • Primary hippocampal neuron cultures (e.g., from E18 rat embryos)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)[6]

  • Borosilicate glass capillaries for pipette pulling

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[6]

  • Internal pipette solution containing (in mM): 130 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH.[6]

  • GABA (agonist), Bicuculline (GABA-A antagonist)

  • Test compound

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

  • Pipette Pulling: Pull glass pipettes to a resistance of 4-8 MΩ when filled with internal solution.

  • Obtaining a Gigaseal: Under visual guidance, approach a neuron with the micropipette while applying positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.[5][6]

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[7]

  • Current-Clamp Recordings:

    • Record the resting membrane potential (RMP).

    • Inject a series of depolarizing current steps to elicit action potentials and determine the firing frequency.

    • Apply the test compound (e.g., 10 µM) to the bath and repeat the RMP and action potential firing measurements.

  • Voltage-Clamp Recordings:

    • Clamp the cell at -70 mV.

    • Locally apply GABA (e.g., 100 µM) to elicit an inward Cl- current.

    • Co-apply the test compound with GABA to see if it potentiates or inhibits the GABA-induced current.

    • Confirm the current is mediated by GABA-A receptors by applying the antagonist bicuculline.

  • Data Analysis: Analyze data using appropriate software (e.g., pCLAMP, AxoGraph). Compare pre- and post-drug application parameters using paired statistical tests.

Visualization: Patch-Clamp Experimental Workflow

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment prep_cells Plate Cultured Neurons pull_pipette Pull Glass Pipette (4-8 MΩ) approach Approach Neuron prep_cells->approach gigaseal Form Gigaseal (>1 GΩ) approach->gigaseal Gentle Suction whole_cell Rupture Membrane (Whole-Cell Mode) gigaseal->whole_cell Strong Suction current_clamp Current-Clamp (Record AP Firing) whole_cell->current_clamp add_drug Apply Test Compound current_clamp->add_drug voltage_clamp Voltage-Clamp (Record GABA Currents) washout Washout voltage_clamp->washout add_drug->voltage_clamp

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Data Presentation: Summary of Electrophysiological Effects

ParameterBaseline+ 10 µM Test Compound% Change
Resting Potential (mV)-65.2 ± 2.1-72.5 ± 2.3-11.2%
AP Firing Rate (Hz)15.4 ± 3.54.1 ± 1.8-73.4%
GABA Current Amp (pA)350.6 ± 45.1680.2 ± 52.9+94.0%

This table presents hypothetical data suggesting the compound hyperpolarizes neurons, reduces excitability, and potentiates GABA-A receptor currents, consistent with a positive allosteric modulator.

Phase 3: In Vivo Behavioral Assessment

If in vitro data suggests CNS activity (e.g., GABAergic modulation), the next logical step is to assess behavioral effects in an animal model. The Elevated Plus Maze (EPM) is a widely used and validated assay for screening compounds for anxiety-like behaviors in rodents.[8][9]

Protocol 3.1: Murine Anxiety Model - The Elevated Plus Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent in the open arms of the maze.[8][9]

Objective: To evaluate the anxiolytic-like effects of the test compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video tracking software

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in saline)

  • Positive control (e.g., Diazepam, 2 mg/kg)

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). Administer the vehicle to the control group and diazepam to the positive control group. Allow for a 30-minute pre-treatment period.

  • Testing: Place each mouse individually in the center of the EPM, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Recording: Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms (a measure of general locomotor activity)

  • Statistical Analysis: Compare the different dose groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Visualization: In Vivo Experimental Workflow

in_vivo_workflow acclimate Acclimate Mice (1 hr) grouping Randomize into Groups (Vehicle, Compound, Diazepam) acclimate->grouping dosing Administer Compound (i.p.) grouping->dosing pretreatment Pre-treatment Period (30 min) dosing->pretreatment epm_test Place Mouse on EPM (5 min exploration) pretreatment->epm_test record Video Record Session epm_test->record analysis Analyze with Tracking Software record->analysis

Caption: Workflow for the Elevated Plus Maze behavioral assay.

Data Presentation: EPM Behavioral Results

Treatment GroupDose (mg/kg)% Time in Open ArmsTotal Arm Entries
Vehicle-18.5 ± 2.525.1 ± 3.0
Test Compound122.1 ± 3.124.5 ± 2.8
Test Compound535.8 ± 4.2*26.2 ± 3.5
Test Compound1042.1 ± 3.9 23.9 ± 3.1
Diazepam245.3 ± 4.528.1 ± 4.0

*p<0.05, **p<0.01 vs. Vehicle. Hypothetical data indicates a dose-dependent anxiolytic-like effect without sedation (no change in total entries).

Phase 4: Preliminary Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for interpreting in vivo efficacy data and for designing future studies.[10][11]

Protocol 4.1: Single-Dose Pharmacokinetic Study in Mice

This protocol describes a basic PK study following a single intravenous (IV) and oral (PO) administration to determine key parameters like half-life and oral bioavailability.

Objective: To determine the basic pharmacokinetic profile of the test compound in mice.

Materials:

  • Male CD-1 mice (8-10 weeks old)

  • Test compound formulated for IV (e.g., in saline with 10% DMSO, 10% Solutol) and PO (e.g., in 0.5% methylcellulose) administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • IV Group: Administer the compound via tail vein injection (e.g., 2 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 30-50 µL) from a consistent site (e.g., saphenous vein) at multiple time points. A typical schedule might be:

    • IV: 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[10][12]

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Use 3-4 mice per time point.[11]

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve. Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)T½ (hr)F (%)
IV212500.0818503.5-
PO108501.037003.840

Hypothetical data showing the compound has a reasonable half-life and moderate oral bioavailability (F%).

Discussion and Future Directions

The experimental workflow detailed in this guide provides a robust and logical pathway for the initial characterization of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. The hypothetical results presented suggest a compound with a favorable profile: low cytotoxicity, potent modulation of GABAergic signaling in vitro, anxiolytic-like effects in vivo, and acceptable preliminary pharmacokinetic properties.

Based on these findings, future research should focus on:

  • Target Deconvolution: Confirming direct binding to the GABA-A receptor through radioligand binding assays.

  • Selectivity Profiling: Screening the compound against a panel of other CNS receptors and ion channels to determine its selectivity.

  • Expanded Behavioral Pharmacology: Evaluating the compound in other models of anxiety, as well as models for sedation, motor coordination (e.g., rotarod test), and anticonvulsant activity.

  • Metabolite Identification: Identifying the major metabolites of the compound to understand its biotransformation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.[13]

This systematic approach ensures that a comprehensive initial data package is generated, enabling an informed decision on the continued development of this promising neuroactive compound.

References

  • Vertex AI Search. patch-clamp-protocol-final.pdf.
  • Vertex AI Search. Whole Cell Patch Clamp Protocol.
  • Labome. Patch Clamp Protocol.
  • Sigma-Aldrich. Cell viability assay protocol.
  • Charles River Laboratories. Anxiety and Depression Tests in Rodents.
  • Title of the article not available. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
  • BroadPharm. Protocol for Cell Viability Assays.
  • PMC - PubMed Central. Behavioral methods to study anxiety in rodents.
  • Thermo Fisher Scientific - CL. Cell Viability Assay Protocols.
  • Thermo Fisher Scientific - US. Cell Viability Assay Protocols.
  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual.
  • Frontiers. Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury.
  • BIO-PROTOCOL. Patch-clamp technique -Electrophysiology -Biophysics.
  • Title of the article not available. 35. Animal Models and Assays Probing Anxiety Related Behaviors and Neural Circuits.
  • ResearchGate. Patch-Clamp Methods and Protocols.
  • PMC - PubMed Central. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules.
  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Table 11, Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study.
  • Enamine. Pharmacokinetics Studies in Mice or Rats.
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  • Title of the article not available. Experimental drug design: Significance and symbolism.
  • PubMed. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry.
  • Title of the article not available. How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Dove Medical Press. Zebrafish: An in vivo model for the study of neurological diseases.
  • PMC - NIH. Murine Pharmacokinetic Studies.
  • SPC for Excel. Design of Experiments in Pharmaceutical Development.
  • Selvita. In Vivo Neuroscience Models.
  • ACS GCI Pharmaceutical Roundtable. Design of Experiments.
  • YouTube. preclinical in vivo PK studies & allometric scaling.
  • WuXi Biology. CNS Disease Models and Safety Pharmacology Testing.
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  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Enterosys. In Vivo models: studying gut and systemic interactions.
  • ChemScene. 1-(5-Chlorobenzo[d]isoxazol-3-yl)piperidine-4-carboxylic acid.
  • ChemWhat. 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid CAS#: 936074-51-0.
  • King-Pharm. 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid [936074-51-0].
  • Vulcanchem. Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate.
  • BIOFOUNT. 1-(5-CHLOROBENZO[D]OXAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID.
  • PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.
  • PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5]benzothiazine as orally-active adhesion molecule inhibitors. Available from:

  • Wikipedia. Isonipecotic acid.

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analytical methods for quantifying 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Its unique structure, featuring a benzoxazole core linked to a piperidine-4-carboxylic acid moiety, presents specific challenges and opportunities for analytical quantification. Accurate and precise measurement of this analyte in various matrices, including bulk drug substance, formulated product, and biological fluids, is critical for pharmacokinetic, stability, and quality control studies.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.[1][2][3][4][5]

Analyte Overview

  • IUPAC Name: 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

  • CAS Number: 936074-51-0[6]

  • Molecular Formula: C₁₃H₁₃ClN₂O₃[7]

  • Molecular Weight: 280.71 g/mol [7]

The presence of a carboxylic acid group imparts polarity and pH-dependent solubility, while the chlorobenzoxazole moiety provides a chromophore for UV detection and a distinct isotopic signature for mass spectrometric analysis. These characteristics are central to the development of the following analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in drug substance and formulated products where concentration levels are relatively high. The key to a successful HPLC-UV method is achieving adequate retention and sharp peak shapes for this polar, acidic compound.

Method Development Rationale

Given the polar nature of the analyte, a reversed-phase HPLC method is proposed. The carboxylic acid group can lead to poor retention and peak tailing on standard C18 columns due to interactions with residual silanols. To counteract this, a modern, end-capped C18 column or a column with a polar-embedded phase is recommended. Furthermore, controlling the mobile phase pH is critical to ensure consistent ionization of the carboxylic acid group, thereby promoting stable retention. A mobile phase buffered to an acidic pH (e.g., pH 2-3) will suppress the ionization of the carboxylic acid, increasing its hydrophobicity and retention on a reversed-phase column.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (or Trifluoroacetic acid)

  • Reference standard of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on typical benzoxazole absorbance)[8][9]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Drug Substance): Prepare a solution of the drug substance in methanol at a concentration within the calibration range.

  • Sample Preparation (Formulated Product): Depending on the formulation, this may involve dissolution, extraction, and filtration steps to remove excipients.

5. Method Validation Parameters: The method should be validated in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][10]

Data Presentation: HPLC-UV Method Validation (Hypothetical Data)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%0.8% (Intra-day), 1.5% (Inter-day)
LOD Signal-to-Noise ≥ 30.3 µg/mL
LOQ Signal-to-Noise ≥ 101.0 µg/mL
Specificity No interference at the analyte's retention timeConfirmed

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Method Development Rationale

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and a specific product ion generated through collision-induced dissociation. This transition is highly specific to the analyte, minimizing interference from the biological matrix. The chromatographic conditions will be optimized for fast analysis times while ensuring separation from any potential isobaric interferences. Sample preparation is critical to remove proteins and phospholipids that can cause ion suppression.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC-MS/MS system (e.g., Agilent 6400 Series Triple Quadrupole LC/MS or equivalent).

  • Electrospray Ionization (ESI) source.

2. LC Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: ESI Positive

  • Precursor Ion [M+H]⁺: m/z 281.1

  • Product Ions: To be determined by direct infusion of the reference standard. A hypothetical fragmentation would involve the loss of the carboxylic acid group or cleavage of the piperidine ring. For example:

    • MRM Transition 1 (Quantifier): 281.1 → 235.1 (loss of HCOOH)

    • MRM Transition 2 (Qualifier): 281.1 → 179.0 (cleavage of the piperidine ring)

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

4. Sample Preparation (Protein Precipitation): [11][12][13]

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation: LC-MS/MS Method Validation (Hypothetical Data)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range 0.1 - 100 ng/mLConfirmed
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)4.1% (Intra-day), 7.8% (Inter-day)
LLOQ 0.1 ng/mLConfirmed
Matrix Effect CV ≤ 15%8.9%
Recovery Consistent and precise85%

Visualization of Analytical Workflows

General Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Sample Sample Receipt HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS Standard Standard Preparation Standard->HPLC Standard->LCMS QC QC Preparation QC->HPLC QC->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid.

LC-MS/MS Fragmentation Pathway (Hypothetical)

Fragmentation Pathway Precursor [M+H]⁺ m/z 281.1 Product1 [M+H - HCOOH]⁺ m/z 235.1 Precursor->Product1 Collision-Induced Dissociation Product2 Fragment m/z 179.0 Precursor->Product2 Collision-Induced Dissociation

Caption: Hypothetical fragmentation pathway for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in positive ESI mode.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. Nelson Labs. [Link]

  • FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd. [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Review Article: Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Scribd. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Sensus Impact. [Link]

  • Mass spectra of halogenostyrylbenzoxazoles. ResearchGate. [Link]

  • 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid CAS#: 936074-51-0. ChemWhat. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

Application Note & Protocol: High-Throughput Screening Strategy for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1][2] The subject of this guide, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, is a novel chemical entity. While specific biological data for this exact molecule is not extensively published, its structure is composed of two key pharmacophores with well-documented significance in medicinal chemistry: a benzoxazole core and a piperidine-4-carboxylic acid moiety.

  • Benzoxazole Scaffold: This heterocyclic system is a "privileged structure" found in numerous biologically active compounds.[3][4] Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often by acting as enzyme inhibitors or receptor antagonists.[3][4][5][6][7]

  • Piperidine-4-carboxylic acid Scaffold: The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its conformational rigidity and ability to present substituents in a defined three-dimensional space.[8][9][10] The carboxylic acid group provides a key interaction point, often for binding to positively charged residues in a target's active site. This scaffold is common in compounds targeting CNS disorders and as a building block for enzyme inhibitors.[8][11]

Given the confluence of these scaffolds, a rational starting point for an HTS campaign is to screen this compound against a target class where both fragments have demonstrated relevance. Protein kinases represent an ideal target class, as many kinase inhibitors feature heterocyclic cores that occupy the ATP-binding pocket, and appended acidic groups can form critical interactions that enhance potency and selectivity.

This document outlines a comprehensive strategy for developing and validating a robust HTS assay to investigate the potential inhibitory activity of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid against a representative protein kinase. We will use a Fluorescence Polarization (FP) assay as the primary screening platform due to its sensitivity, homogeneous format, and suitability for HTS.[12][13]

Compound Profile & Handling

A thorough understanding of the test article is critical for successful screening.

PropertyValue / GuidelineRationale & Causality
IUPAC Name 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acidEnsures unambiguous identification.
CAS Number 936074-51-0Unique registry number for tracking and procurement.[14][15]
Molecular Formula C₁₃H₁₃ClN₂O₃Used to calculate molecular weight and for quality control.[16][17]
Molecular Weight 280.71 g/mol Essential for preparing stock solutions of precise concentration.[16]
Solubility DMSO (Primary), potentially aqueous buffers with pH adjustmentDimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries. The carboxylic acid moiety suggests pH-dependent aqueous solubility. A stock solution in 100% DMSO is recommended.
Storage Store at -20°C or -80°C under inert gas (N₂ or Ar)Protects against degradation from moisture, oxidation, and thermal decomposition, ensuring compound integrity throughout the screening campaign.
Purity ≥95% (LC-MS/NMR verified)High purity is essential to ensure that any observed biological activity is due to the compound itself and not contaminants.

HTS Assay Principle: Fluorescence Polarization (FP)

The chosen primary assay is a competitive binding Fluorescence Polarization (FP) assay. This format is well-suited for identifying inhibitors of protein-ligand interactions, such as a kinase and its ATP-competitive tracer.[12][13][18]

Causality of the FP Assay:

  • The Tracer: A fluorescently labeled ligand (the "tracer") that binds to the kinase active site is synthesized. When excited with polarized light, this small, rapidly tumbling tracer emits depolarized light, resulting in a low FP signal .

  • Tracer-Kinase Binding: When the tracer binds to the much larger kinase protein, its rotational motion is significantly slowed. This slower tumbling results in the emission of light that remains highly polarized, yielding a high FP signal .

  • Competitive Inhibition: If an unlabeled test compound (like our subject molecule) binds to the kinase's active site, it displaces the fluorescent tracer. The displaced tracer is once again free to tumble rapidly, causing a decrease in the FP signal .

The magnitude of the FP signal decrease is therefore directly proportional to the binding affinity of the test compound for the kinase.

FP_Assay_Principle cluster_0 Low Polarization State cluster_1 High Polarization State cluster_2 Inhibition State Tracer Fluorescent Tracer (Rapid Tumbling) Low_Signal Low FP Signal Tracer->Low_Signal Emits Depolarized Light Kinase Kinase Enzyme Bound_Complex Kinase-Tracer Complex (Slow Tumbling) Kinase->Bound_Complex High_Signal High FP Signal Bound_Complex->High_Signal Emits Polarized Light Tracer_2->Bound_Complex Inhibitor Test Compound Inhibited_Complex Kinase-Inhibitor Complex Inhibitor->Inhibited_Complex Free_Tracer Displaced Tracer (Rapid Tumbling) Low_Signal_2 Low FP Signal Free_Tracer->Low_Signal_2 Emits Depolarized Light Kinase_2->Inhibited_Complex

Caption: Workflow of a competitive Fluorescence Polarization assay.

Detailed Protocol: HTS Assay Development and Validation

Assay development and validation are mandatory to ensure the data generated is robust, reproducible, and meaningful.[19][20][21][22] This process establishes the optimal assay conditions and confirms its suitability for a large-scale screen.

Materials & Reagents
  • Target: Recombinant Human Kinase (e.g., a well-characterized kinase like p38α or RIPK1).

  • Tracer: Fluorescently-labeled ATP-competitive ligand for the chosen kinase.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound: 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid.

  • Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Staurosporine).

  • Plates: Black, low-volume, 384-well microplates (e.g., Corning #3820).

  • Instrumentation: Microplate reader capable of measuring fluorescence polarization.

Step-by-Step Validation Protocol

Step 1: Reagent Stability and DMSO Tolerance

  • Objective: To determine the stability of reagents under assay conditions and the maximum tolerable DMSO concentration.

  • Protocol:

    • Prepare assay buffer containing the tracer and kinase at their target concentrations.

    • Create a serial dilution of DMSO in assay buffer (e.g., from 10% down to 0%).

    • Add the DMSO dilutions to the kinase/tracer mix.

    • Incubate for a range of times (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) at room temperature.

    • Measure the FP signal at each time point.

  • Acceptance Criteria: The final DMSO concentration used in the screen should not cause a signal change of >10% compared to the no-DMSO control.[21] Reagents should be stable (signal change <10%) for the planned duration of the HTS plate processing.

Step 2: Kinase and Tracer Titration (Assay Window Optimization)

  • Objective: To find the minimal concentrations of kinase and tracer that provide a robust and stable assay window.

  • Protocol:

    • Perform a crisscross titration. In a 384-well plate, serially dilute the kinase down the columns and the tracer across the rows.

    • Incubate for 1 hour at room temperature.

    • Measure the FP signal.

    • Calculate the assay window (Signal-to-Background ratio) where S = High FP signal (Kinase + Tracer) and B = Low FP signal (Tracer only).

  • Causality: Using the lowest possible protein concentration reduces cost and minimizes the potential for non-specific binding. The tracer concentration is typically set at or below its Kd for the kinase to ensure sensitive detection of competitive inhibitors.

Step 3: Assay Robustness and Z'-factor Calculation

  • Objective: To confirm the assay is robust enough for HTS by calculating the Z'-factor, a statistical measure of assay quality.

  • Protocol:

    • Prepare a dedicated Z'-factor plate.

    • Dispense the optimized concentration of tracer and kinase to 192 wells (Max signal control).

    • Dispense the tracer-only solution to the other 192 wells (Min signal control).

    • Incubate and read the FP signal.

    • Calculate the Z'-factor using the formula: Z' = 1 - ( (3σ_max + 3σ_min) / |μ_max - μ_min| ) where σ is the standard deviation and μ is the mean of the max/min signals.

  • Acceptance Criteria: An assay is considered excellent for HTS if Z' ≥ 0.5.[12]

HTS_Validation_Workflow Start Start Validation Step1 Step 1: DMSO Tolerance & Reagent Stability Start->Step1 Step2 Step 2: Kinase & Tracer Criss-Cross Titration Step1->Step2 Define Max DMSO% Step3 Step 3: Z'-Factor Plate (Max/Min Controls) Step2->Step3 Determine Optimal [Kinase] & [Tracer] Decision Z' ≥ 0.5 ? Step3->Decision Calculate Z' End_Success Assay Validated: Ready for HTS Decision->End_Success Yes End_Fail Optimization Required: Re-evaluate Parameters Decision->End_Fail No End_Fail->Step2 e.g., Adjust Buffer or Reagents

Sources

Application Notes & Protocols: A Strategic Guide to Assay Development for Novel Modulators Featuring 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a novel chemical entity to a validated therapeutic lead is underpinned by the development of robust, reliable, and relevant biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a suite of assays for characterizing novel small molecules, using 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid as a representative example. Lacking an established biological target, this compound presents an ideal case study for a multi-pronged assay development strategy. We will navigate from initial target-agnostic phenotypic screens to determine cellular effects, through to the establishment of specific, target-based biochemical and biophysical assays once a putative mechanism or protein interaction is identified. Each section provides not only detailed, step-by-step protocols but also the critical scientific rationale behind the choice of methodology, ensuring that the resulting data is both actionable and trustworthy. This document is designed to serve as a practical, field-proven guide to accelerate early-stage drug discovery programs.

Introduction: The Challenge of a Novel Chemical Entity

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a small molecule with structural motifs, such as the piperidine carboxylic acid group, that are present in compounds with known biological activities, including acting as inhibitors of adhesion molecules or enzymes.[1][2] However, without a confirmed molecular target, a strategic and phased approach to assay development is paramount. This process is not merely a set of technical procedures but a logical workflow designed to first uncover biological activity and then rigorously quantify it.

This guide is structured into three essential phases of discovery:

  • Part I: Target-Agnostic Cellular Assays. Uncovering the compound's effect on whole cells to generate initial hypotheses about its mechanism of action.

  • Part II: Target-Based Biophysical & Biochemical Assays. Establishing specific, quantitative assays against a purified target protein, which may be identified from the results of Part I or other discovery methods (e.g., chemoproteomics, in silico screening).

  • Part III: Assay Validation & Quality Control. Ensuring the developed assays are robust, reproducible, and fit for purpose by defining and measuring key performance parameters.

Part I: Target-Agnostic Cellular Assays

When a compound's target is unknown, the initial goal is to observe its effect in a complex biological system, such as a cultured cell line. These assays can reveal a compound's potential therapeutic area (e.g., oncology, inflammation) and guide the subsequent search for a specific molecular target.

Protocol 1: Cell Viability and Cytotoxicity Profiling

Expertise & Experience: Before any mechanistic study, it is crucial to determine the concentration range at which the compound affects basic cell health. This fundamental dose-response profile informs the concentrations used in all subsequent experiments, distinguishing specific, targeted effects from general toxicity. We recommend a luminescence-based ATP assay for its high sensitivity and broad linear range.

Workflow: Cell Viability Assay

cluster_0 Plate Seeding & Compound Treatment cluster_1 Luminescence-Based Viability Readout cluster_2 Data Analysis seed Seed cells in 96-well plates (e.g., 5,000 cells/well) incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 add_cpd Add compound to wells (final DMSO <0.5%) incubate1->add_cpd prep_cpd Prepare serial dilution of 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid in DMSO prep_cpd->add_cpd incubate2 Incubate for 48-72h add_cpd->incubate2 equilibrate Equilibrate plate to room temp. incubate2->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent incubate3 Incubate 10 min (orbital shaker) add_reagent->incubate3 read Read luminescence on plate reader incubate3->read normalize Normalize data to vehicle control (100% viable) and background (0% viable) read->normalize plot Plot % Viability vs. [Compound] normalize->plot fit Fit data to 4-parameter logistic curve to determine EC50 plot->fit

Caption: Workflow for determining compound cytotoxicity.

Step-by-Step Protocol:

  • Cell Plating: Seed a relevant human cell line (e.g., HeLa for oncology, Jurkat for immunology) into white, clear-bottom 96-well plates at a pre-determined optimal density.

  • Incubation: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in 100% DMSO, starting at a high concentration (e.g., 10 mM).

  • Cell Treatment: Add the compound dilutions to the cell plate. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity. Include vehicle-only (DMSO) and no-cell (background) controls.

  • Incubation: Return the plate to the incubator for a duration relevant to the expected mechanism (e.g., 48-72 hours for proliferation effects).

  • Assay Readout:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®, Promega) equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by fitting the normalized data to a four-parameter logistic dose-response curve in a suitable software package (e.g., GraphPad Prism).

ParameterRecommended ValueRationale
Starting Compound Conc. 100 µMA common starting point for initial screening.
Serial Dilution Factor 3-foldProvides good curve definition over a wide range.
Number of Points 10Ensures sufficient data for accurate curve fitting.
Final DMSO Conc. ≤ 0.5%Minimizes solvent artifacts and cytotoxicity.
Incubation Time 48-72 hoursAllows for multiple cell doubling times to observe anti-proliferative effects.

Part II: Target-Based Biophysical & Biochemical Assays

Once a potential molecular target is identified, the next step is to develop assays using purified components to directly measure the compound's interaction with the target. This provides quantitative data on binding affinity (Kd, Ki) and/or functional inhibition (IC₅₀).

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

Expertise & Experience: FP is a powerful, homogeneous technique to quantify molecular interactions in solution.[3][4] It measures the change in the tumbling rate of a small fluorescent molecule (a "tracer") upon binding to a larger protein. An unlabeled inhibitor, such as our compound of interest, will compete with the tracer for binding to the protein, resulting in a decrease in polarization. This format is ideal for identifying and ranking the potency of inhibitors.[5][6]

Principle: FP Competitive Binding Assay

cluster_0 High Polarization State cluster_1 Low Polarization State Protein_H Target Protein Tracer_H Fluorescent Tracer Protein_H->Tracer_H Bound label_H Slow Tumbling => High FP Signal Protein_L Target Protein Inhibitor Test Compound Protein_L->Inhibitor Bound Tracer_L Fluorescent Tracer label_L Fast Tumbling => Low FP Signal dummy cluster_1 cluster_1 cluster_0 cluster_0 caption Test compound competes with tracer for binding, reducing the FP signal.

Caption: Principle of a competitive FP assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a purified target protein and a validated fluorescent tracer (a known ligand for the target labeled with a fluorophore like fluorescein).

    • All reagents should be in a suitable FP buffer (e.g., 30 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100).[4]

  • Tracer Concentration Optimization: Determine the lowest concentration of the fluorescent tracer that gives a robust signal (at least 3-fold over background) to maximize assay sensitivity.[7]

  • Protein Titration: Perform a saturation binding experiment by titrating increasing concentrations of the target protein against a fixed, optimal concentration of the tracer. This confirms binding and allows for determination of the Kd of the tracer-protein interaction. For the competition assay, use a protein concentration that yields 50-80% of the maximal polarization signal.

  • Inhibitor Assay:

    • In a black, low-volume 384-well plate, add the test compound (1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid) in a serial dilution.

    • Add the fixed concentration of fluorescent tracer.

    • Initiate the binding reaction by adding the fixed concentration of the target protein.

    • Include controls: (1) Tracer only (minimum polarization), and (2) Tracer + Protein (maximum polarization).

  • Incubation & Readout: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60 minutes). Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis: Convert raw parallel and perpendicular intensity values to millipolarization (mP) units. Plot the mP values against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀.

ComponentExample ConcentrationRationale
Fluorescent Tracer 1-10 nMShould be ≤ Kd of the tracer-protein interaction for optimal sensitivity.
Target Protein 0.5 - 1x KdSufficient to achieve a robust signal window without being wasteful of protein.
Test Compound 100 µM - 1 nMA wide range to capture a full dose-response curve.
Assay Buffer PBS or HEPES with 0.01% SurfactantMaintains physiological pH and prevents non-specific binding to plates.
Protocol 3: AlphaScreen Assay for Protein-Protein Interaction (PPI) Disruption

Expertise & Experience: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is an exceptionally sensitive bead-based technology for studying biomolecular interactions.[8][9] It is particularly well-suited for high-throughput screening of compounds that disrupt protein-protein interactions (PPIs). The principle relies on two bead types: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light upon receiving energy from the singlet oxygen.[10] A signal is only produced when the beads are brought into close proximity (~200 nm) by a PPI.

Principle: AlphaScreen PPI Disruption Assay

cluster_0 Interaction = High Signal cluster_1 Disruption = Low Signal Donor_H Donor ProteinA_H Protein A Donor_H->ProteinA_H binds Acceptor_H Acceptor ProteinB_H Protein B Acceptor_H->ProteinB_H binds Signal_H Light (520-620 nm) Acceptor_H->Signal_H emits ProteinA_H->ProteinB_H interacts Donor_L Donor ProteinA_L Protein A Donor_L->ProteinA_L binds Acceptor_L Acceptor ProteinB_L Protein B Acceptor_L->ProteinB_L binds Inhibitor Test Cmpd ProteinA_L->Inhibitor binds NoSignal_L No Signal caption Test compound disrupts the PPI, preventing bead proximity and signal generation.

Caption: Principle of an AlphaScreen PPI disruption assay.

Step-by-Step Protocol:

  • Reagent Biotinylation/Tagging: One interacting protein partner (Protein A) should be biotinylated, and the other (Protein B) should have an affinity tag (e.g., 6xHis or GST) for which a corresponding Acceptor bead is available.

  • Reagent Preparation:

    • Use Streptavidin-coated Donor beads to capture the biotinylated Protein A.

    • Use Anti-tag (e.g., Nickel Chelate for His-tags) Acceptor beads to capture Protein B.

    • Prepare all reagents in a suitable immunoassay buffer.

  • Assay Component Titration: Perform cross-titrations of both protein partners and both bead types to find the optimal concentrations that yield the best signal-to-background ratio.

  • Inhibitor Assay:

    • In an appropriate microplate (e.g., 384-well ProxiPlate), add the test compound serial dilutions.

    • Add Protein A and Protein B.

    • Incubate for 30-60 minutes at room temperature to allow the compound to bind and the PPI to equilibrate.

    • Add the mix of Donor and Acceptor beads. Note: This step should be performed in subdued light as the Donor beads are photosensitive.[11]

  • Incubation & Readout: Incubate the plate in the dark at room temperature for at least 60 minutes to allow bead-protein binding. Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀.

Part III: Assay Validation & Quality Control

Trustworthiness: An assay is only useful if its results are reliable. Assay validation is the process of demonstrating that a method is suitable for its intended purpose.[12][13] For high-throughput screening (HTS), a key statistical parameter is the Z'-factor, which assesses the quality of the assay.

Z'-Factor Calculation: Z' = 1 - ( (3σp + 3σn) / |μp - μn| ) Where:

  • σp = standard deviation of the positive control (e.g., max signal, no inhibitor)

  • σn = standard deviation of the negative control (e.g., min signal, background or full inhibition)

  • μp = mean of the positive control

  • μn = mean of the negative control

Assay Validation Parameters: A robust assay should be validated for several key performance characteristics.

ParameterDefinitionAcceptance Criterion (Typical)
Z'-Factor A measure of assay signal window and data variation.Z' ≥ 0.5 (Excellent for HTS)
Signal-to-Background Ratio of the mean positive control signal to the mean negative control signal.S/B ≥ 5
Precision (CV%) The closeness of agreement between a series of measurements.Intra-assay CV < 15% Inter-assay CV < 20%
DMSO Tolerance The highest concentration of DMSO that does not significantly affect assay performance.Signal change < 20% at max DMSO concentration.
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.Consistent results despite minor changes in incubation time, temperature, etc.

Conclusion

The development of assays for a novel compound like 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid requires a systematic, evidence-based approach. By beginning with broad cellular assays to identify a biological effect and progressing to highly specific, quantitative target-based assays, researchers can efficiently build a comprehensive pharmacological profile. The protocols and principles outlined in this guide provide a robust framework for this process. Each step, from initial experimental design to rigorous validation, is critical for ensuring the generation of high-quality, reproducible data that can confidently drive a drug discovery project forward.

References

  • Nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • ProQuest. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Available at: [Link]

  • Bio-protocol. Fluorescence polarization (FP) assay. Available at: [Link]

  • BMG LABTECH. AlphaScreen. Available at: [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. Available at: [Link]

  • National Center for Biotechnology Information. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Available at: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Available at: [Link]

  • Tablets & Capsules. Developing and Validating Assays for Small-Molecule Biomarkers. Available at: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • Emerald Cloud Lab. ExperimentAlphaScreen Documentation. Available at: [Link]

  • European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]

  • ACS Publications. Inhibition Assay of Biomolecules based on Fluorescence Resonance Energy Transfer (FRET) between Quantum Dots and Gold Nanoparticles. Available at: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available at: [Link]

  • National Center for Biotechnology Information. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. Available at: [Link]

  • Biocompare. A Guide to Enzyme Assay Kits. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Available at: [Link]

  • Bosterbio. Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Available at: [Link]

  • National Center for Biotechnology Information. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Available at: [Link]

  • ResearchGate. Best practices for the development and fit-for-purpose validation of biomarker methods: a conference report. Available at: [Link]

  • BioPharm International. Method Validation Guidelines. Available at: [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. Available at: [Link]

  • ChemWhat. 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid CAS#: 936074-51-0. Available at: [Link]

  • BIOFOUNT. 1-(5-CHLOROBENZO[D]OXAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]

  • National Center for Biotechnology Information. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][14]benzothiazine as orally-active adhesion molecule inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

  • Wikipedia. Isonipecotic acid. Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Available at: [Link]

  • National Center for Biotechnology Information. (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Available at: [Link]

Sources

safe handling and storage procedures for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

These application notes provide a detailed guide for the safe handling, storage, and use of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, a compound of interest in contemporary drug discovery and development. Given the limited publicly available data on this specific molecule, the following protocols are based on established best practices for handling related chemical classes, including benzoxazole derivatives, chlorinated aromatic compounds, and piperidine-4-carboxylic acid analogs.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. The hazard profile is inferred from its constituent chemical moieties.

  • Benzoxazole Core: Benzoxazole derivatives are a class of heterocyclic compounds with a wide range of biological activities. While many are explored for therapeutic purposes, some can exhibit cytotoxic or other off-target effects. The specific toxicological properties of this compound are unknown.

  • Chlorinated Aromatic Group: The presence of a chloro- substituent on the benzoxazole ring suggests that the compound may be persistent and could have toxicological properties associated with chlorinated aromatic compounds. Such compounds can be skin and eye irritants and may be harmful if inhaled or ingested.

  • Piperidine-4-carboxylic Acid Moiety: This functional group is common in many pharmaceutical agents and is not typically associated with high reactivity or acute toxicity. However, as with any fine chemical, it should be handled with care.

Table 1: Inferred Hazard Profile

Hazard ClassificationDescriptionRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Unknown, assume to be harmful.Avoid ingestion, skin contact, and inhalation of dust or aerosols.
Skin Corrosion/Irritation Potential irritant.Wear appropriate gloves and a lab coat.
Serious Eye Damage/Irritation Potential irritant.Wear safety glasses or goggles.
Specific Target Organ Toxicity Unknown.Handle in a well-ventilated area or a chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure.

Diagram 1: PPE Workflow

cluster_ppe Standard PPE Protocol lab_coat 1. Don Lab Coat (fully buttoned) gloves 2. Wear Nitrile Gloves (check for integrity) lab_coat->gloves eye_protection 3. Use Safety Goggles (with side shields) gloves->eye_protection respirator 4. Consider Respirator (for powders/aerosols) eye_protection->respirator

Caption: Standard Personal Protective Equipment (PPE) protocol for handling the compound.

Handling Procedures

Weighing and Aliquoting
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work surface is clean. Prepare all necessary equipment, including a calibrated analytical balance, weighing paper or boat, and appropriate spatulas.

  • Weighing: Perform all weighing operations within a chemical fume hood to prevent inhalation of any fine powder. Use anti-static weighing dishes if the compound is prone to static dispersal.

  • Transfer: Carefully transfer the desired amount of the compound to a suitable container for dissolution or further use. Minimize the creation of dust.

  • Cleaning: After weighing, decontaminate the spatula and the balance with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe. Dispose of contaminated wipes and weighing paper in the designated chemical waste container.

Preparation of Stock Solutions
  • Solvent Selection: Determine the appropriate solvent for dissolution. Common solvents for similar compounds include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or a mixture of water and a co-solvent. It is recommended to perform a small-scale solubility test first.

  • Dissolution: In a chemical fume hood, add the weighed compound to a sterile, appropriate-sized vial. Add the chosen solvent dropwise while gently vortexing or sonicating until the compound is fully dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution as recommended in Section 4.0.

Diagram 2: Stock Solution Preparation Workflow

cluster_solution Stock Solution Preparation weigh Weigh Compound (in fume hood) dissolve Dissolve in Solvent (vortex/sonicate) weigh->dissolve label_store Label and Store (at recommended temperature) dissolve->label_store

Caption: Workflow for the preparation of a stock solution.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C.Cool temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and degradation from atmospheric moisture.
Light Protect from light.Many organic compounds, especially those with aromatic rings, are light-sensitive.
Container Store in a tightly sealed, amber glass vial.Prevents exposure to air, moisture, and light.

Spill and Waste Disposal

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, use a spill kit with an appropriate absorbent material to contain the spill.

  • Clean: Carefully collect the absorbent material and place it in a sealed container for chemical waste. Decontaminate the area with a suitable solvent.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Waste Disposal
  • Solid Waste: All solid waste, including contaminated gloves, wipes, and weighing paper, should be disposed of in a clearly labeled hazardous chemical waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.

Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Safe Use of Chemicals. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the expertise and evidence-based strategies necessary to optimize your reaction yields and purity.

The synthesis of 2-substituted benzoxazoles, such as the target compound, is a cornerstone of medicinal chemistry due to their wide range of pharmacological activities.[1][2] However, the synthetic pathways can present various challenges, from low yields to difficult purifications. This guide addresses common issues encountered during the synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, a molecule of significant interest in pharmaceutical research.

Troubleshooting Guide

This section is organized by common problems observed during the synthesis. Each problem is followed by a series of questions and answers designed to diagnose and resolve the issue.

I. Low Reaction Yield

A diminished yield of the final product is one of the most frequent challenges. The following Q&A section explores potential causes and solutions.

Q1: My overall yield is consistently low. What are the most critical parameters to investigate in the cyclization step?

A1: The cyclization of a 2-aminophenol derivative with a suitable carboxylic acid or its activated form is a pivotal step in forming the benzoxazole ring.[3] Several factors can impact the efficiency of this transformation:

  • Choice of Coupling Reagent: The activation of the piperidine-4-carboxylic acid moiety is crucial. If you are using a direct condensation approach, the choice of activating agent is critical. Standard peptide coupling reagents like EDC/HOBt or HATU can be effective. However, for benzoxazole synthesis, methods involving the in-situ formation of an acyl chloride or the use of dehydrating agents can also be employed.

  • Reaction Temperature: The optimal temperature for cyclization can vary significantly depending on the specific substrates and reagents. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition. A systematic temperature screen is recommended.

  • Solvent Selection: The polarity and boiling point of the solvent play a significant role. Aprotic polar solvents like DMF or DMSO are often used to facilitate the dissolution of starting materials and intermediates. However, in some cases, less polar solvents like toluene or xylene with a Dean-Stark trap to remove water can be beneficial, especially in direct condensation reactions.

  • Purity of Starting Materials: Ensure the 2-amino-4-chlorophenol and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (if using a protected form) are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q2: I am observing a significant amount of unreacted 2-amino-4-chlorophenol. What could be the cause?

A2: This suggests an issue with either the activation of the carboxylic acid or the subsequent nucleophilic attack by the aminophenol. Consider the following:

  • Incomplete Carboxylic Acid Activation: If you are generating an acyl chloride in situ using reagents like thionyl chloride or oxalyl chloride, ensure the reaction goes to completion before adding the 2-amino-4-chlorophenol. Monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride) can be helpful.

  • Steric Hindrance: The piperidine ring can present some steric bulk. Ensure that the reaction conditions are vigorous enough to overcome any steric hindrance. This might involve higher temperatures or longer reaction times.

  • Base Stoichiometry: In many coupling reactions, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to scavenge the acid byproduct. An incorrect amount of base can stall the reaction. Ensure you are using the correct stoichiometry, typically 1.1 to 1.5 equivalents.

Q3: My reaction appears to stall before completion, even with extended reaction times. What troubleshooting steps should I take?

A3: A stalled reaction can be frustrating. Here’s a systematic approach to diagnose the issue:

  • Reagent Stability: Verify the integrity of your reagents, especially the coupling agents and any anhydrous solvents. Moisture can deactivate many reagents used in these syntheses.

  • In-Process Monitoring: Utilize techniques like TLC or LC-MS to monitor the reaction progress. This will help you determine if the reaction is slowly progressing or has completely stopped. If it has stopped, it might indicate the decomposition of a key reagent or intermediate.

  • Catalyst Deactivation (if applicable): If your synthesis involves a catalytic step, the catalyst may be poisoned by impurities in the starting materials or solvent. Consider purifying your starting materials or using a fresh batch of catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid?

A1: A prevalent and logical synthetic approach involves two main stages: the formation of the benzoxazole core and the subsequent deprotection of the carboxylic acid (if a protecting group is used).

  • Step 1: Benzoxazole Formation: This typically involves the condensation of 2-amino-4-chlorophenol with a protected form of piperidine-4-carboxylic acid, such as N-Boc-piperidine-4-carboxylic acid.[4] This reaction is often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.

  • Step 2: Deprotection: If a protecting group like Boc is used on the piperidine nitrogen, it is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Experimental Workflow for Benzoxazole Synthesis

G cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Deprotection 2-amino-4-chlorophenol 2-amino-4-chlorophenol Intermediate_Protected N-Boc-1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid 2-amino-4-chlorophenol->Intermediate_Protected Condensation N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid->Intermediate_Protected Coupling Agent Coupling Agent Coupling Agent->Intermediate_Protected Final_Product 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid Intermediate_Protected->Final_Product Removal of Boc Group Acidic Conditions Acidic Conditions Acidic Conditions->Final_Product

Caption: A general two-step synthetic workflow for the target compound.

Q2: Are there alternative methods for forming the benzoxazole ring?

A2: Yes, several methods have been developed for the synthesis of 2-substituted benzoxazoles.[5][6] Some notable alternatives include:

  • From o-aminophenols and aldehydes: An oxidative cyclization reaction between an o-aminophenol and an aldehyde can yield a 2-substituted benzoxazole.

  • From o-aminophenols and tertiary amides: A method utilizing triflic anhydride (Tf2O) to promote the electrophilic activation of tertiary amides for reaction with 2-aminophenols has been reported.[1][5]

  • Intramolecular Cyclization: Starting from o-bromoarylamides, an intramolecular cyclization can be catalyzed by copper.[3]

Q3: What are the key considerations for the purification of the final product?

A3: The carboxylic acid functionality can make purification challenging.

  • Crystallization: If the product is a solid, crystallization is often the preferred method for purification as it can be scaled up effectively. A screen of different solvent systems is recommended to find optimal conditions.

  • Chromatography: If crystallization is not feasible, column chromatography on silica gel can be used. A polar solvent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, is typically required.

  • Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative reverse-phase HPLC is a powerful technique.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR Spectroscopy: These will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=N stretch of the oxazole ring.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((5-chloro-2-hydroxyphenyl)carbamoyl)piperidine-1-carboxylate

This protocol outlines the coupling of 2-amino-4-chlorophenol with N-Boc-piperidine-4-carboxylic acid.

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-amino-4-chlorophenol (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cyclodehydration to form the Benzoxazole Ring

This protocol describes the ring closure of the intermediate to form the benzoxazole.

  • Dissolve the purified product from Protocol 1 in a suitable high-boiling solvent such as toluene or xylene (0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).

  • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or taken directly to the next step.

Protocol 3: Deprotection of the N-Boc Group

This final step removes the Boc protecting group to yield the target compound.

  • Dissolve the N-Boc protected benzoxazole from the previous step in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether), crystallization, or preparative HPLC.

Reaction Optimization Table

ParameterCondition ACondition BCondition CObserved Yield
Coupling Reagent EDC/HOBtHATUSOCl₂
Solvent (Cyclization) TolueneXyleneDMF
Temperature (°C) 80110140
Base (if applicable) TriethylamineDIPEANone

References

  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). SpringerLink. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • ChemWhat. (n.d.). 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid... (n.d.). ResearchGate. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). National Institutes of Health. [Link]

  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (n.d.). National Institutes of Health. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). National Institutes of Health. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). ACS Publications. [Link]

  • An Update on the Synthesis of Pyrrolo[1][6]benzodiazepines. (n.d.). MDPI. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). National Institutes of Health. [Link]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (2009). National Institutes of Health. [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][7]oxazine-2,4-diones. (2025). National Institutes of Health. [Link]

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optimizing experimental conditions for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid . This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the preparation of this heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The target molecule, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, is a substituted benzoxazole. The synthesis of benzoxazoles, while a classic transformation, is often plagued by issues such as low yields, challenging purification, and the formation of persistent side products.[1] This guide aims to provide a logical framework for identifying, diagnosing, and resolving these common experimental hurdles.

A prevalent and effective strategy for constructing the 2-substituted benzoxazole core involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid or its activated form.[2] The general workflow is outlined below.

G cluster_0 Phase 1: Amide Formation cluster_1 Phase 2: Cyclization & Purification A Piperidine-4-carboxylic acid (Starting Material) B Carboxylic Acid Activation (e.g., SOCl₂, Coupling Agents) A->B C Activated Piperidine Intermediate B->C E Amide Coupling C->E D 2-Amino-4-chlorophenol (Starting Material) D->E F N-(2-hydroxy-5-chlorophenyl) piperidine-4-carboxamide (Intermediate) E->F G Cyclodehydration (Thermal or Acid-Catalyzed) F->G H Crude Product G->H I Purification (Recrystallization / Chromatography) H->I J 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid (Final Product) I->J

Caption: General Synthetic Workflow.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are the most common complaint in benzoxazole synthesis. The issue can typically be traced back to one of four areas: starting material quality, reaction conditions, side product formation, or purification inefficiencies.

G cluster_SM Starting Materials cluster_Cond Reaction Conditions cluster_Side Side Reactions cluster_Purify Purification Start Low Yield Diagnosis SM_Purity Impure Reactants? Start->SM_Purity Check First Cond_Params Suboptimal Temp/Time? Start->Cond_Params If materials are pure Side_Prod Side Products Observed? Start->Side_Prod If conditions seem optimal Purify_Loss Product Loss During Workup? Start->Purify_Loss If crude yield is good SM_Action Verify purity via NMR/MS. Recrystallize or re-purify starting materials. SM_Purity->SM_Action Cond_Action Screen temperatures. Monitor via TLC for optimal time. Ensure anhydrous conditions. Cond_Params->Cond_Action Cond_Solvent Incorrect Solvent? Cond_Solvent->Cond_Action Side_Action Identify side product. Adjust stoichiometry. Consider milder cyclization agent. Side_Prod->Side_Action Purify_Action Optimize extraction pH. Choose appropriate chromatography solvent system. Purify_Loss->Purify_Action

Caption: Troubleshooting Decision Tree for Low Yields.

Detailed Breakdown:

  • Purity of Starting Materials : Impurities in either 2-amino-4-chlorophenol or piperidine-4-carboxylic acid can terminate the reaction or lead to unwanted side products.[1] Always verify the purity of starting materials by NMR or melting point before beginning. Piperidine-4-carboxylic acid should appear as a white to light yellow powder.

  • Reaction Conditions :

    • Activation Step : If activating the carboxylic acid with thionyl chloride (SOCl₂), the reaction must be strictly anhydrous. Any moisture will quench the resulting acid chloride. The use of modern coupling agents (e.g., EDC, HATU) can be more forgiving but requires careful stoichiometric control.[3]

    • Cyclization Step : This step is often the most critical. It can be promoted thermally at high temperatures or by using an acid catalyst. Overly harsh conditions (high heat, strong acid) can lead to degradation of the benzoxazole product.[1] A screening of conditions is highly recommended.

  • Inefficient Purification : Significant product loss can occur during aqueous workup and extraction, especially if the pH is not optimized for the amphoteric nature of the product (containing both a carboxylic acid and a basic piperidine nitrogen). Column chromatography can also be a source of yield loss if the solvent system is not well-chosen.[4]

Q2: Thin-Layer Chromatography (TLC) analysis shows multiple spots, including unreacted starting material. How can I drive the reaction to completion?

The persistence of starting materials on TLC indicates an incomplete reaction.[4] Consider the following optimizations:

  • Increase Reaction Time/Temperature : The most straightforward approach is to prolong the reaction time or modestly increase the temperature. Monitor the reaction progress every 2-4 hours by TLC to find the optimal endpoint and avoid decomposition.

  • Catalyst/Reagent Stoichiometry : If using a coupling agent for amide formation or an acid for cyclization, ensure the stoichiometry is correct. For sluggish reactions, a slight excess (1.1-1.2 equivalents) of the coupling agent or a catalytic amount of a stronger acid (like p-toluenesulfonic acid) for the cyclization step may be beneficial.

  • Water Removal : The cyclodehydration step produces water, which can be inhibitory. If the reaction is run at a high enough temperature, using a solvent that forms an azeotrope with water (e.g., toluene) in conjunction with a Dean-Stark apparatus can effectively drive the equilibrium toward the product.[4]

Q3: I'm observing a significant side product that is difficult to separate. What could it be and how can I prevent it?

The most likely major side product is the uncyclized amide intermediate, N-(2-hydroxy-5-chlorophenyl)piperidine-4-carboxamide. This occurs when the final cyclodehydration step is incomplete.

How to Differentiate:

  • Mass Spectrometry : The amide intermediate will have a molecular weight 18 amu higher (the mass of H₂O) than the final product.

  • ¹H NMR : The intermediate will show characteristic phenolic (-OH) and amide (N-H) protons, which will be absent in the final benzoxazole product.

Prevention Strategies:

  • Promote Full Cyclization : Ensure the conditions for the cyclization step are sufficiently forcing without causing degradation. This may involve switching to a higher boiling point solvent or using a more effective acid catalyst.

  • One-Pot vs. Two-Step : While a one-pot reaction is efficient, isolating the amide intermediate first allows for its purification. This ensures that only the pure intermediate is carried into the often-demanding cyclization step, simplifying the final purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method to activate the carboxylic acid on the piperidine moiety?

The choice of activation method depends on the scale and available resources.

Activation MethodAdvantagesDisadvantagesBest For
**Thionyl Chloride (SOCl₂) **Inexpensive, highly reactive.Requires strictly anhydrous conditions; generates corrosive HCl gas.Large-scale synthesis where cost is a factor.[3]
Peptide Coupling Agents (EDC, HATU, etc.) Milder conditions, high efficiency, fewer side products.More expensive, requires a base (e.g., DIPEA, HOBt).Small to medium-scale synthesis, especially for sensitive substrates.[5]
Direct Thermal Condensation Simplest method, avoids additional reagents.Requires high temperatures (>160 °C), can lead to degradation.Reactions where both starting materials are robust.

For initial optimization, using a standard peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is recommended for its reliability and mild conditions.[6]

Q2: How do I confirm the successful formation of the benzoxazole ring using spectroscopy?

Confirmation relies on a combination of techniques, primarily NMR and Mass Spectrometry.

  • ¹H NMR Spectroscopy : Look for the disappearance of the 2-amino-4-chlorophenol's broad phenolic -OH and amine -NH₂ signals, as well as the amide N-H from the intermediate. The aromatic region should resolve into the characteristic pattern for the 5-chlorobenzoxazole ring system.

  • ¹³C NMR Spectroscopy : The most definitive signal is the appearance of the C2 carbon of the oxazole ring (the one flanked by O and N). This quaternary carbon typically appears far downfield, often in the 150-165 ppm range.[6][7]

  • Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the final product (C₁₃H₁₃ClN₂O₃: 280.71 g/mol ).[8]

  • Infrared (IR) Spectroscopy : Look for the appearance of a characteristic C=N stretching vibration around 1600-1650 cm⁻¹ and the disappearance of the broad O-H and N-H stretches from the starting materials.

Q3: What are the expected solubility properties of the final compound and how does this impact purification?

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is expected to have limited solubility in nonpolar solvents (like hexanes) and moderate solubility in polar aprotic solvents (DCM, ethyl acetate) and polar protic solvents (methanol, ethanol).

  • Purification by Recrystallization : Due to its crystalline nature, recrystallization is a viable purification method. A good solvent system would be one in which the compound is sparingly soluble at room temperature but fully soluble when hot, such as an ethanol/water or ethyl acetate/hexane mixture.

  • Purification by Chromatography : For column chromatography, a gradient elution starting with a less polar system (e.g., 100% DCM) and gradually increasing polarity with methanol is often effective.[4][6] Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape by preventing the carboxylic acid from interacting strongly with the silica gel.

References

  • Sunduru, N., et al. (2017). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem. Available at: [Link]

  • Desai, N. C., et al. (2011). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl) amides as Potent Antimicrobial Agent. E-Journal of Chemistry. Available at: [Link]

  • Karami, B., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Almássy, L., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Reddy, T. R., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Weatherhead, G. S., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • ResearchGate. (2025). A general mechanism for benzoxazole synthesis.
  • Google Patents. (n.d.). WO2021059220A1 - Process for the production of 5-(4-((2s,5s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1h-1,2,4-triazol-3-amine.
  • Mogilaiah, K., et al. (n.d.). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Indian Journal of Heterocyclic Chemistry.
  • Glasspoole, C. F., et al. (2012). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters. Available at: [Link]

  • Wang, X., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Available at: [Link]

  • Fülöp, F., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][5]oxazine-2,4-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kauno technologijos universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

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Navigating the Synthesis and Application of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and application of this valuable research compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles, analogous compound behavior, and practical laboratory experience to ensure your experiments proceed smoothly and efficiently.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in research?

A: This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The benzoxazole moiety is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The piperidine-4-carboxylic acid portion is a common building block used to improve pharmacokinetic properties, such as solubility and oral bioavailability, and to introduce a key interaction point for biological targets.[3] Therefore, this compound is primarily utilized as an intermediate in the synthesis of more complex molecules for screening in various therapeutic areas.

Q2: What are the recommended storage conditions for this compound?

A: To ensure the long-term stability of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Piperidine derivatives can be sensitive to moisture and air, which may lead to degradation over time.[4] For optimal shelf-life, storage at 2-8°C is recommended.

Q3: What are the expected solubility properties of this compound?

A: Based on its structural components, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is expected to exhibit moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The carboxylic acid group confers some solubility in polar protic solvents like methanol and ethanol, and it will be soluble in aqueous base.[5] However, its solubility in water is likely to be low.[6] It is generally poorly soluble in nonpolar solvents like hexanes and diethyl ether.

Solubility Profile Summary:

Solvent TypeExpected SolubilityNotes
Polar Aprotic (e.g., DMF, DMSO)Good
Polar Protic (e.g., Methanol, Ethanol)Moderate
Aqueous Base (e.g., 1N NaOH)Good
Water Low[6]
Nonpolar (e.g., Hexanes, Diethyl Ether)Poor

II. Troubleshooting Guide: Synthesis and Purification

The synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid typically involves the condensation of 2-amino-4-chlorophenol with a suitable piperidine-derived precursor. Below are common pitfalls and their solutions.

Caption: General workflow for the synthesis of the target compound.

Problem 1: Low Yield in the Condensation Reaction

Q: I am experiencing a low yield in the synthesis of the benzoxazole ring. What are the likely causes and how can I optimize the reaction?

A: Low yields in benzoxazole synthesis are a common issue and can stem from several factors.[7]

Potential Causes & Solutions:

  • Inefficient Cyclization: The dehydration step to form the oxazole ring can be sluggish.

    • Solution: Ensure your reaction is conducted under anhydrous conditions. The use of a dehydrating agent or a setup that allows for the removal of water (e.g., Dean-Stark apparatus) can be beneficial. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for benzoxazole formation.

  • Suboptimal Coupling Reagent: The choice of coupling agent for the initial amide bond formation (if proceeding through an amide intermediate) is critical.

    • Solution: For amide coupling, consider using highly efficient reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), especially if steric hindrance is a concern.[8][9]

  • Side Reactions: The starting materials, particularly 2-amino-4-chlorophenol, can be prone to oxidation.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial, which can be determined through small-scale optimization experiments.

Problem 2: Difficulty in Product Purification

Q: My crude product is difficult to purify, and I observe multiple spots on TLC. What are the likely impurities and how can I improve the purification process?

A: Purification challenges often arise from the presence of closely related side products.

Likely Impurities:

  • Unreacted Starting Materials: Incomplete reaction will leave residual 2-amino-4-chlorophenol and the piperidine starting material.

  • Amide Intermediate: If the cyclization is incomplete, the N-acylated 2-aminophenol intermediate may be present.

  • Over-alkylation/acylation Products: The piperidine nitrogen is nucleophilic and can potentially react further if not properly managed during the synthesis.[8]

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying such compounds. A gradient elution using a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of acetic acid to the mobile phase can help to sharpen the peak of the carboxylic acid product.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The aqueous layer can then be acidified (e.g., with 1N HCl) to precipitate the pure product, which is then collected by filtration.

Purification_Strategy cluster_0 Crude Product in Organic Solvent cluster_1 Aqueous Base Wash cluster_2 Separation cluster_3 Isolation Crude Crude Product (Target + Impurities) Wash Wash with NaHCO3 (aq) Crude->Wash Organic_Layer Organic Layer (Neutral/Basic Impurities) Wash->Organic_Layer Aqueous_Layer Aqueous Layer (Deprotonated Target) Wash->Aqueous_Layer Acidify Acidify with HCl (aq) Aqueous_Layer->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Product Pure 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid Filter->Pure_Product

Caption: Acid-base extraction workflow for purification.

III. Experimental Protocols

Hypothetical Synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

This is a generalized procedure based on common synthetic methods for benzoxazoles and should be optimized for specific laboratory conditions.

Step 1: Amide Bond Formation

  • To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 2-amino-4-chlorophenol (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Step 2: Cyclization to form the Benzoxazole Ring

  • Upon completion of the amide formation, add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent, or alternatively, heat the reaction mixture to a higher temperature (e.g., 120-150 °C) to promote cyclization.

  • Continue to monitor the reaction by TLC or LC-MS until the amide intermediate is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Adjust the pH to ~3-4 with a suitable acid (e.g., 1N HCl) to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.

IV. Stability and Degradation

Q: What are the potential degradation pathways for this compound?

A: The primary points of instability in 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid are the benzoxazole ring and the carboxylic acid moiety.

  • Hydrolysis of the Benzoxazole Ring: Under strong acidic or basic conditions, the benzoxazole ring can be susceptible to hydrolysis, leading to the opening of the oxazole ring to form the corresponding 2-aminophenol derivative.[10]

  • Decarboxylation: While generally stable, prolonged exposure to high temperatures could potentially lead to decarboxylation of the carboxylic acid group, although this is less common for piperidine carboxylic acids compared to other systems.

It is recommended to store the compound in a neutral, dry environment to minimize degradation.

V. References

  • 10][11]-cyclohepta-[ 1,2-b]-pyridin-11-ylidene)- 1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents

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Technical Support Center: Stability and Handling of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. Ensuring the chemical integrity of this compound in solution is paramount for generating reproducible and reliable experimental data. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to help you prevent degradation and maintain the stability of your valuable research material.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common questions regarding the stability of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in solution.

Q1: What are the primary chemical liabilities of this compound that can lead to degradation?

A1: The molecule possesses three key structural features, each with its own stability profile:

  • Benzoxazole Ring: This heterocyclic aromatic system is the most likely site of degradation. It is susceptible to hydrolysis, particularly under acidic conditions, which can cause the oxazole ring to open, forming an inactive amide-phenol derivative.[1] Benzoxazole moieties can also be sensitive to photodegradation upon exposure to UV light.[2]

  • Piperidine Ring: The secondary amine within the piperidine ring is a potential site for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents, potentially leading to the formation of N-oxides or other oxidative degradants.[3]

  • Carboxylic Acid: While generally stable, this group makes the compound's solubility and stability pH-dependent. At very high temperatures, decarboxylation could become a concern, though this is unlikely under typical laboratory storage conditions.

Q2: What is the optimal pH range for storing this compound in aqueous buffers?

A2: Based on the known instability of the benzoxazole ring in acidic environments, it is critical to avoid strongly acidic conditions (pH < 4).[1] While the piperidine nitrogen is less reactive at neutral to slightly acidic pH, highly basic conditions (pH > 9) may promote other degradation pathways. Therefore, a pH range of 5.0 to 7.5 is recommended to balance ring stability and overall compound integrity.

Q3: My analytical results are inconsistent. How do I know if my compound is degrading?

A3: Inconsistent results, such as a progressive decrease in the main peak area in your chromatography (e.g., HPLC/LC-MS) and the appearance of new, smaller peaks, are classic indicators of degradation.[3] To confirm this, you should always compare your test sample to a freshly prepared standard or a control sample that has been stored under optimal conditions (e.g., as a solid at -20°C).

Q4: What are the ideal solvent and temperature conditions for stock solutions?

A4: For long-term storage, preparing stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF is highly recommended. These solvents minimize the risk of hydrolysis. Solutions should be stored at -20°C or, preferably, -80°C to significantly slow down all potential degradation reactions.[4] For short-term use (days to weeks), refrigerated storage at 2-8°C is acceptable.[5]

Q5: How important is it to protect solutions of this compound from light and air?

A5: It is critically important.

  • Light Protection: Benzoxazoles can be photosensitive.[2] Always store solutions in amber vials or wrap clear vials with aluminum foil to prevent photodegradation.[6]

  • Air (Oxygen) Protection: To prevent oxidation of the piperidine ring, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial, especially for long-term storage.[5] If this is not feasible, use vials with minimal headspace to reduce the amount of available oxygen.

Part 2: Troubleshooting Guide - A Systematic Approach to Degradation

If you suspect degradation is compromising your experiments, follow this systematic troubleshooting workflow.

Workflow for Investigating Compound Degradation

This diagram outlines the logical steps to diagnose and resolve stability issues.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Verification & Analysis cluster_2 Phase 3: Root Cause Investigation cluster_3 Phase 4: Corrective Action A Inconsistent Experimental Results (e.g., loss of activity, new HPLC peaks) B Prepare Fresh Standard from solid compound A->B Control Experiment C Analyze Old vs. Fresh Sample (e.g., via HPLC, LC-MS) B->C D Degradation Confirmed? (New peaks, reduced main peak) C->D E Review Storage Conditions D->E Yes L Problem Not Degradation D->L No (Investigate other experimental variables) F pH of Solution? E->F G Light Exposure? F->G pH OK J Implement Optimal Storage Protocol (See Table 1 & Protocol 3.1) F->J pH Incorrect H Storage Temp? G->H Light OK G->J Exposed to Light I Solvent Quality? H->I Temp OK H->J Temp Incorrect I->J Solvent Suspect K Consider Forced Degradation Study (See Protocol 3.2) I->K Solvent OK

Caption: A step-by-step workflow for troubleshooting suspected compound degradation.

Key Degradation Factors and Mechanisms

This diagram illustrates the primary environmental stressors and their mechanistic impact on the compound.

G cluster_stress cluster_pathway Compound 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid Hydrolysis Hydrolysis (Ring Opening) Compound->Hydrolysis Photolysis Photodegradation Compound->Photolysis Oxidation Oxidation (N-Oxide Formation) Compound->Oxidation Thermal Thermal Degradation (Decarboxylation) Compound->Thermal Acid Low pH (H+) Acid->Hydrolysis attacks Benzoxazole Ring Light Light (UV/Visible) Light->Photolysis excites Benzoxazole Moiety Oxygen Oxygen (O2) Oxygen->Oxidation attacks Piperidine Nitrogen Heat High Temp Heat->Thermal promotes general reaction rates

Caption: Major environmental factors leading to specific degradation pathways.

Part 3: Protocols for Ensuring Compound Stability

Proactive measures are the best way to prevent degradation. This section provides detailed protocols for optimal handling and for actively testing the stability of your compound.

Table 1: Recommended Storage Conditions for Stock Solutions
ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO or DMFAprotic solvents prevent hydrolysis.
Concentration 1-10 mMHigher concentrations can sometimes be more stable. Avoid very dilute solutions for long-term storage.
Temperature -80°C (Long-term) or -20°C (Medium-term)Drastically reduces the rate of all chemical degradation pathways.[4]
pH (if aqueous) 5.0 - 7.5Balances prevention of acid-catalyzed hydrolysis of the benzoxazole ring with overall stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the piperidine secondary amine.[5]
Container Amber glass vial with PTFE-lined capPrevents photodegradation and ensures an inert storage surface.[6]
Freeze-Thaw Minimize cycles; aliquot into single-use volumesRepeated freeze-thaw cycles can introduce moisture and accelerate degradation.[4]
Protocol 3.1: Preparation and Storage of a Master Stock Solution

This protocol provides a self-validating system for maintaining compound integrity.

  • Preparation Environment: Work in a clean, dry area. If possible, use a glove box or a bench with an inert gas supply.

  • Weighing: Tare a pre-labeled amber glass vial. Weigh the required amount of solid 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid directly into the vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO (or other suitable solvent) to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen gas.

  • Sealing: Immediately and securely seal the vial with a PTFE-lined cap. For extra protection, wrap the cap junction with parafilm.

  • Aliquoting: Prepare single-use aliquots (e.g., 10-50 µL) in smaller amber microvials or PCR tubes, repeating the inert gas purge for each aliquot. This is the most critical step to prevent degradation of the master stock from repeated use.[4]

  • Storage: Place the master stock and all aliquots in a labeled box and store at -80°C.

  • Record Keeping: Maintain a detailed log including compound ID, concentration, solvent, date of preparation, and aliquot details.

Protocol 3.2: Performing a Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of your molecule.[7] It helps identify potential degradants and confirms that your analytical method (e.g., HPLC) is "stability-indicating." The goal is to achieve 5-20% degradation.[8]

  • Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).[8]

    • Thermal Stress: Heat one solution at 60°C.

    • Photolytic Stress: Expose one solution to direct UV light (e.g., in a photostability chamber).

    • Control: Keep one solution at 4°C, protected from light.

  • Incubation: Incubate the solutions for a set period (e.g., 24 hours). Monitor periodically. If degradation is too rapid, shorten the time. If it's too slow, the stress condition may need to be intensified (e.g., higher temperature or longer exposure).

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable chromatographic method (e.g., reverse-phase HPLC with UV or MS detection).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation by the loss of the parent peak area.

    • Note the retention times and relative areas of any new peaks (degradants). This data is invaluable for troubleshooting future stability issues.

References

  • Title: Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure Source: ResearchGate URL: [Link]

  • Title: Best Practices for Research Compound Storage Source: Maple Research Labs Blog URL: [Link]

  • Title: Studies in the Synthesis of Benzoxazole Compounds Source: CORE URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: LinkedIn URL: [Link]

  • Title: Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals Source: PMC - PubMed Central URL: [Link]

  • Title: Antioxidant stabilizer system for pharmaceutical formulations Source: Google Patents URL
  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC - PubMed Central URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]

  • Title: Optimizing Compound Storage for Long-Term Stability and Safety Source: GMP Plastics URL: [Link]

  • Title: How to Handle Research Compounds Safely Source: Maxed Out Compounds URL: [Link]

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: ACS Publications URL: [Link]

  • Title: Benzoxazole – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

minimizing off-target effects of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide a comprehensive framework for researchers working with the novel compound 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid . Given the limited public data on this specific molecule[1][2], this guide focuses on the fundamental principles and robust experimental workflows necessary to proactively identify, characterize, and minimize potential off-target effects. This approach ensures the validity of your experimental outcomes and accelerates your research and development efforts.

The structure of this molecule, containing a benzoxazole core and a piperidine-4-carboxylic acid moiety, suggests potential for broad biological activity. Benzoxazole derivatives are known to interact with a wide range of biological targets, leading to activities from anticancer to anti-inflammatory effects[3][4][5][6]. The piperidine-4-carboxylic acid component, also known as isonipecotic acid, is a known partial agonist of the GABA-A receptor[7]. This structural alert warrants a thorough investigation into the compound's selectivity.

This guide is structured to walk you through a logical progression of experiments, from initial broad screening to definitive cellular validation.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the characterization of a novel small molecule inhibitor.

Q1: I have synthesized or acquired 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. Where do I start to assess its specificity?

A: The first step is a broad, unbiased screen to identify potential off-target interactions. This should combine computational prediction with practical in vitro screening. Computational tools can predict potential off-target binding based on structural similarity to known ligands[8][9]. This should be followed by a high-throughput in vitro screen, such as a kinase panel or a broad panel of common off-target receptors and enzymes, to generate the first experimental data on selectivity.

Q2: My compound shows activity against several targets in an in vitro panel. How do I know which of these are relevant in my cell-based experiments?

A: Translating in vitro biochemical data to the cellular context is a critical step[10]. A cellular target engagement assay is essential. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures whether your compound binds to a target protein inside intact cells[11][12][13][14]. A positive CETSA result for your intended target provides strong evidence of on-target engagement in a physiologically relevant environment.

Q3: How can I definitively prove that the cellular phenotype I observe is due to the inhibition of my intended target and not an off-target?

A: The gold-standard method for this is to use a genetic approach, such as CRISPR-Cas9, to remove the intended target protein[15][16]. If your compound's effect is lost in the target knockout or knockdown cells compared to control cells, it strongly validates that the phenotype is on-target. Conversely, if the effect persists, it is likely caused by one or more off-target interactions.

Q4: What if my compound's off-target effects are too significant? What are the next steps?

A: Significant off-target activity requires a medicinal chemistry effort. By analyzing the structure-activity relationship (SAR) of your compound and its off-targets, you can rationally design new analogs. This process involves making small chemical modifications to your compound to decrease binding to off-targets while maintaining or improving affinity for the desired target[17].

Troubleshooting & Experimental Workflows

This section provides detailed, phased methodologies for systematically characterizing and minimizing off-target effects.

Phase 1: Initial Off-Target Profiling (In Silico & In Vitro)

The goal of this phase is to cast a wide net to identify the most likely on- and off-targets of your compound.

Workflow 1.1: Computational Off-Target Prediction

This workflow uses computational algorithms to predict potential off-target interactions, guiding your subsequent experimental validation.

Caption: Workflow for computational off-target prediction.

Protocol:

  • Obtain the 2D structure (SMILES or SDF format) of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid.

  • Utilize publicly available or commercial platforms that use ligand-based approaches (e.g., Similarity Ensemble Approach - SEA) to compare your compound's structure to ligands with known bioactivity[9].

  • Run the prediction algorithms to generate a list of potential protein targets.

  • Analyze the results, paying close attention to targets predicted with high confidence and those belonging to protein families known for promiscuity (e.g., kinases, GPCRs, proteases).

  • Use this list to inform the selection of your in vitro screening panels.

Workflow 1.2: Broad In Vitro Selectivity Profiling

This workflow uses commercial screening services to test the compound against a large panel of purified proteins.

Protocol:

  • Based on your primary target hypothesis and computational predictions, select appropriate screening panels. A kinase panel (e.g., Eurofins DiscoverX KINOMEscan) is a common starting point due to the frequency of kinases as off-targets[18]. Consider panels for GPCRs, ion channels, and other common target families.

  • Submit your compound for screening at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions.

  • Analyze the results. A common metric is "% Inhibition" or "% of Control". Hits are typically defined as those exceeding a certain threshold (e.g., >50% inhibition).

  • For any identified hits (both the intended target and off-targets), perform follow-up dose-response experiments to determine potency values (IC50 or Ki). This quantitative data is crucial for assessing selectivity.

Data Presentation: Summarize the dose-response data in a table to clearly visualize the compound's selectivity profile.

TargetIC50 (nM)Selectivity vs. Primary Target (Fold)
Primary Target X 50 1x
Off-Target Kinase A50010x
Off-Target GPCR B2,50050x
Off-Target Protease C>10,000>200x
Phase 2: Confirming On-Target Engagement in a Cellular Context

The goal of this phase is to verify that the compound binds its intended target in a more physiologically relevant environment.

Workflow 2.1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand[12][13]. This allows you to confirm target engagement in intact cells or cell lysates.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Culture cells expressing your target protein. Treat them with a range of concentrations of your compound or a vehicle control (e.g., DMSO) for a defined period[14].

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes[11][14].

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed to pellet the precipitated proteins.

  • Quantification: Collect the supernatant (containing the soluble protein fraction). Quantify the amount of your specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or an ELISA[19].

  • Data Analysis: For each treatment condition, plot the normalized amount of soluble protein against the temperature. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates that the compound is binding to and stabilizing the target protein[13].

Phase 3: Deconvoluting On-Target vs. Off-Target Phenotypes

The goal of this final phase is to attribute the observed biological effect of the compound to a specific molecular target.

Workflow 3.1: Target Validation with CRISPR-Cas9

This workflow uses gene editing to create a null-background for the intended target, allowing for a definitive test of on-target activity.

G cluster_0 Cell Line Preparation cluster_1 Compound Treatment & Assay cluster_2 Interpretation A Wild-Type Cells B Transfect with CRISPR-Cas9 & gRNA for Target X A->B D Treat Wild-Type Cells with Compound A->D C Select & Validate Target X Knockout (KO) Clones B->C E Treat KO Cells with Compound C->E F Measure Phenotypic Readout (e.g., Cell Viability, Signaling) D->F E->F G Effect is Lost in KO Cells => ON-TARGET F->G H Effect Persists in KO Cells => OFF-TARGET F->H

Caption: Logic workflow for on-target vs. off-target phenotype validation using CRISPR-Cas9.

Protocol:

  • gRNA Design: Design and validate at least two different guide RNAs (gRNAs) targeting your gene of interest to control for potential gRNA-specific off-target effects[15][20]. Use computational tools to predict and minimize potential CRISPR-related off-targets[21][22].

  • Generate Knockout Line: Introduce the Cas9 nuclease and the selected gRNA into your cell line of choice. Select single-cell clones and validate the knockout of the target protein via Western Blot, qPCR, or sequencing.

  • Phenotypic Assay: Treat both the wild-type (WT) and the knockout (KO) cell lines with your compound across a range of concentrations.

  • Measure Response: Perform your primary functional assay (e.g., cell proliferation, apoptosis assay, reporter assay).

  • Analyze Results:

    • On-Target Effect: If the compound shows a dose-dependent effect in WT cells but has little to no effect in the KO cells, you can confidently conclude the phenotype is mediated by your intended target.

    • Off-Target Effect: If the compound produces a similar effect in both WT and KO cells, the observed phenotype is independent of your intended target and is caused by an off-target mechanism.

By following these systematic workflows, researchers can build a comprehensive selectivity profile for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, ensuring data integrity and making informed decisions for further development.

References

  • Cohen, P., & Alessi, D. R. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 587(17), 2773-2781.
  • Cui, Y., et al. (2023). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 24(3), 2795.
  • ChemWhat. (n.d.). 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid CAS#: 936074-51-0. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Human Genomics, 14(1), 3.
  • Szymańska, E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Huang, C., & Fei, J. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR, 1(1), 1-10.
  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Sinclair, J., et al. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. Retrieved from [Link]

  • Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][10][11]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687.

  • Khan, I., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Journal of the Iranian Chemical Society, 1-35.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Salas-Gonzalez, I., & Weigman, V. (n.d.). Quantitative characterization of on-target and off-target... Bioskryb Genomics.
  • Roy, A., et al. (2021). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies.
  • Singh, A., et al. (2022). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ACS Omega, 7(40), 35919-35932.
  • Sharma, A., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4949.
  • Nguyen, T. H. D., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(18), 3349-3353.
  • Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 1-12.
  • Gilbert, L. A., et al. (2014). The impact of CRISPR–Cas9 on target identification and validation. Drug Discovery Today, 19(9), 1383-1386.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
  • Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Al-Zeer, M. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Lin, M., et al. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning.
  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
  • Chen, Z., et al. (2024). Crispr-SGRU: Prediction of CRISPR/Cas9 Off-Target Activities with Mismatches and Indels Using Stacked BiGRU. Genes, 15(10), 1269.
  • Vandevoorde, S., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[10][11][20] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329.

  • da Silva, A. C. B., et al. (2024). Examples of drugs and natural products containing a benzoxazole heterocycle.
  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. In Methods in Molecular Biology (pp. 31-41). Humana Press.

Sources

Technical Support Center: Purification Strategies for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, a zwitterionic compound that can present unique separation challenges.

Question 1: After synthesis and initial workup, my crude product is an intractable oil or a sticky solid. How can I solidify it for further purification?

Answer:

The oily or sticky nature of your crude product often indicates the presence of residual solvents, starting materials, or side-products that depress the melting point. The zwitterionic character of the target compound can also contribute to its complex solubility profile.

  • Initial Steps:

    • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the crude product under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential decomposition.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble. Start with solvents like hexanes or diethyl ether. Use a spatula to scratch the inside of the flask, as this can provide nucleation sites for crystal growth.

  • Advanced Strategy: Solvent-Antisolvent Precipitation

    • Dissolve the oily product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or a small amount of DMSO).

    • Slowly add a non-polar anti-solvent (e.g., cold diethyl ether or hexanes) dropwise with vigorous stirring.

    • If precipitation occurs, continue adding the anti-solvent until no further solid is formed.

    • If the solution becomes cloudy but no precipitate forms, allow it to stand, preferably at a reduced temperature (4°C or -20°C), to encourage crystallization.

Question 2: My NMR analysis of the purified product shows broad peaks and a low melting point, suggesting the presence of impurities. What are the likely contaminants and how can they be removed?

Answer:

Broad NMR peaks and a depressed melting point are classic indicators of impurities. Given the likely synthetic route to 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, potential impurities include unreacted starting materials and side-products from the benzoxazole ring formation.

  • Likely Impurities:

    • Starting Materials: Unreacted 4-amino-3-chlorophenol and piperidine-4-carboxylic acid derivatives.

    • Side-Products: Isomeric benzoxazole derivatives or products of incomplete cyclization.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical.[1] A good recrystallization solvent should dissolve the compound when hot but not when cold.[2]

      • Recommended Solvent Systems: Experiment with solvent pairs such as ethanol/water, methanol/diethyl ether, or acetone/acetonitrile.[3]

    • Acid-Base Extraction: Leverage the zwitterionic nature of your compound.[4]

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the piperidine nitrogen, making the compound more water-soluble and potentially leaving non-basic impurities in the organic layer.

      • Adjust the pH of the aqueous layer to the isoelectric point of your compound to precipitate the pure product.[4] The exact pH will need to be determined empirically but is likely to be near neutral.

Question 3: I am struggling to purify my compound using standard silica gel chromatography. The product either streaks badly or does not elute from the column. What is causing this and what are the alternative chromatographic methods?

Answer:

The issues you are facing with silica gel chromatography are common for highly polar and zwitterionic compounds. The acidic nature of silica can lead to strong, sometimes irreversible, binding of the basic piperidine nitrogen.

  • Troubleshooting Silica Gel Chromatography:

    • Solvent System Modification: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress the interaction with the acidic silica. A common mobile phase could be dichloromethane:methanol with 0.5-1% triethylamine.

    • Use of Deactivated Silica: Consider using silica gel that has been treated with a base to neutralize the acidic sites.

  • Alternative Chromatographic Techniques:

    • Reversed-Phase Chromatography (RPC): This is often the preferred method for purifying polar and ionizable compounds.[5]

      • Stationary Phase: C18-functionalized silica is a common choice.

      • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. Adding a modifier to the mobile phase is crucial for good peak shape. Volatile buffers such as ammonium acetate or ammonium formate are excellent choices as they can be removed during lyophilization.[5]

    • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is well-suited for zwitterionic compounds.[6][7]

      • You can use either a cation-exchange or an anion-exchange resin, depending on the pH at which you want to perform the separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for recrystallizing 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid?

A1: The optimal recrystallization solvent will depend on the specific impurities present. However, good starting points are polar protic solvents or solvent mixtures. We recommend screening the following:

  • Ethanol/Water

  • Methanol/Diethyl Ether

  • Acetone/Acetonitrile[3]

  • Isopropanol

Q2: What are the optimal conditions for purifying this compound using reversed-phase flash chromatography?

A2: For reversed-phase flash chromatography, a C18 column is recommended. The mobile phase should consist of:

  • Solvent A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate). The choice of modifier will depend on the stability of your compound and the desired pH.

  • Solvent B: Acetonitrile or Methanol. A typical gradient would be from 5% to 95% Solvent B over 20-30 column volumes.

Q3: How can I effectively remove residual salts from my final product?

A3: If your purification process introduces non-volatile salts, dialysis or size-exclusion chromatography can be effective for their removal. For salts introduced during acid-base workup, ensuring the final product is thoroughly washed with deionized water after precipitation at the isoelectric point is crucial.[4]

Q4: My compound appears to be hygroscopic. How should I store it?

A4: Many zwitterionic compounds are hygroscopic. It is recommended to store the purified 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in a desiccator over a strong drying agent like phosphorus pentoxide. For long-term storage, sealing under an inert atmosphere (e.g., argon or nitrogen) at a low temperature is advisable.

Experimental Protocols

Protocol 1: Recrystallization
  • Place the crude 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask.

  • Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the purified crystals under high vacuum.

Protocol 2: Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or DMSO. If using DMSO, ensure the injection volume is small.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile).

  • Elution: Load the sample onto the column and begin the gradient elution.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile buffer was used, lyophilization (freeze-drying) is the preferred method for solvent removal.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Strategies cluster_analysis Purity Analysis cluster_final Final Product Crude Crude 1-(5-chlorobenzo[d]oxazol-2-yl) piperidine-4-carboxylic acid Recrystallization Recrystallization Crude->Recrystallization Initial Purification RP_Chrom Reversed-Phase Chromatography Crude->RP_Chrom For complex mixtures IE_Chrom Ion-Exchange Chromatography Crude->IE_Chrom Alternative for zwitterions Analysis NMR, LC-MS, Melting Point Recrystallization->Analysis RP_Chrom->Analysis IE_Chrom->Analysis Analysis->Recrystallization If impure, re-purify Pure Pure Product (>95%) Analysis->Pure If pure

Caption: A decision-making workflow for the purification of the target compound.

Troubleshooting Logic Diagram

Troubleshooting node_action node_action Start Impure Product Check_Physical Oily or Sticky? Start->Check_Physical Check_Purity Broad NMR/ Low MP? Check_Physical->Check_Purity No Action_Triturate Triturate with non-polar solvent Check_Physical->Action_Triturate Yes Check_Chrom Streaking on Silica TLC? Action_RP_HPLC Use Reversed-Phase Chromatography Check_Chrom->Action_RP_HPLC Yes Check_Purity->Check_Chrom No Action_Recrystallize Recrystallize from polar solvent mix Check_Purity->Action_Recrystallize Yes

Caption: A troubleshooting guide for common purification issues.

References

  • Anonymous. (n.d.). Any tips for purification of two zwitterionic compounds? Reddit. Retrieved from [Link]

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]

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Technical Support Center: Managing Batch-to-Batch Variability of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals utilizing 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. Batch-to-batch variability of chemical intermediates is a critical challenge that can impede research progress, compromise data reproducibility, and lead to costly delays in development.[1] This document provides a structured approach to identifying, troubleshooting, and mitigating issues arising from inconsistent batches of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a significant concern for a compound like 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid?

A1: Batch-to-batch variability refers to the subtle—or significant—differences that can exist between different production lots of the same chemical, even when they all meet the basic certificate of analysis (CoA) specifications.[2] For a complex heterocyclic molecule like 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, which serves as a critical building block or intermediate, this variability can profoundly impact downstream applications.[1] Inconsistent batches can lead to failed reactions, altered biological activity, unexpected toxicity, or difficulties in formulation, ultimately compromising the reliability and reproducibility of your results.

Q2: What are the most common root causes of variability for this synthetic compound?

A2: The sources of variability are often multifaceted and can be introduced at any stage of production.[3] For this specific molecule, the primary causes typically fall into two categories:

  • Chemical Variability:

    • Impurity Profile: The type and concentration of residual starting materials, by-products, or solvent residues may differ between batches. Even if the overall purity is >98%, a minor 0.1% change in a specific, reactive impurity can drastically alter subsequent reaction outcomes.

    • Degradation: Improper storage or handling can lead to the formation of degradants. The benzoxazole ring, for instance, can be susceptible to hydrolysis under certain pH conditions.

  • Physical (Physicochemical) Variability:

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each possessing unique solubility, stability, and melting points.[4] A change in the crystallization process can lead to a different, less desirable polymorph.

    • Particle Size & Surface Area: Variations in milling or precipitation during manufacturing can alter the particle size distribution.[4][5] This directly affects dissolution rates and reaction kinetics in heterogeneous mixtures.

    • Amorphous Content: The presence of a non-crystalline (amorphous) fraction can increase hygroscopicity and decrease stability compared to a purely crystalline form.[4]

Q3: What are the initial warning signs that I might be dealing with batch-to-batch variability?

A3: Be vigilant for the following indicators, especially after introducing a new lot of the material into your workflow:

  • A sudden, unexpected drop in reaction yield or an increase in side products.

  • Changes in the physical appearance of the material (e.g., color, texture, clumping).

  • Noticeable differences in solubility or the time required for the material to dissolve.

  • The appearance of new, unidentified peaks in your analytical data (e.g., HPLC, LC-MS, NMR).

  • Inconsistent results in biological assays or functional screens.

Q4: How should I properly store and handle 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid to minimize potential issues?

A4: Proper storage is crucial. While vendor recommendations may vary, general best practices for this type of compound include:

  • Storage Conditions: Store in a tightly sealed container, protected from light, in a cool, dry place. A desiccator or an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture uptake and potential hydrolysis. Many suppliers suggest refrigeration (2-8°C).[6]

  • Handling: Use the material in a controlled environment, such as a glove box or a fume hood with low humidity. Minimize the time the container is open to the atmosphere. Always use clean spatulas and equipment to prevent cross-contamination.

Section 2: Troubleshooting Guide: Investigating Inconsistent Experimental Results

This section provides a systematic approach to diagnosing problems when a new batch of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is suspected of causing inconsistent results.

Problem: "My reaction yield has dropped significantly, or I'm seeing new impurities after switching to a new batch of the starting material."

Causality: This is the most common manifestation of batch variability. The root cause is likely a difference in the chemical purity or the presence of a reaction-inhibiting impurity in the new batch. It could also be related to a change in physical properties affecting reactivity.

Solution Workflow: Follow a structured qualification process before accepting a new batch for critical experiments.

New_Batch_Qualification_Workflow Figure 1: New Batch Qualification Workflow start New Batch Received compare_coa Compare Vendor CoA (Purity, Water Content, etc.) start->compare_coa visual_sol Visual Inspection & Solubility Test compare_coa->visual_sol hplc_comp Comparative HPLC Analysis (Purity & Impurity Profile) visual_sol->hplc_comp decision Do Results Match Reference Batch? hplc_comp->decision pass Batch Qualified for Use decision->pass Yes fail Quarantine Batch decision->fail No advanced_char Advanced Characterization (LC-MS, NMR, PXRD, TGA) fail->advanced_char contact_vendor Contact Vendor with Data advanced_char->contact_vendor

Caption: A systematic workflow for qualifying a new batch of material.

Problem: "The compound from a new batch is difficult to dissolve or behaves differently during workup."

Causality: This strongly suggests a change in the material's physical properties. Differences in the crystalline form (polymorphism) or particle size are the most probable culprits.[4] An anhydrous versus a hydrated form could also explain solubility differences.

Solution Steps:

  • Perform a Simple Solubility Test: As detailed in Protocol 2, compare the solubility of the new batch against a trusted reference batch in your specific solvent system. Quantify the difference if possible (e.g., time to dissolve under identical conditions).

  • Check for Water Content: Use Karl Fischer titration to determine the water content. A higher-than-expected water content could indicate a hydrated form or poor drying during manufacturing.

  • Consider Advanced Analysis: If the issue persists and is critical, techniques like Powder X-Ray Diffraction (PXRD) can definitively identify the crystalline form. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can reveal information about melting points, solvates, and thermal stability.

Problem: "I'm observing new or larger peaks in my analytical chromatography (e.g., HPLC, LC-MS) compared to the old batch."

Causality: This is a direct indication of a different impurity profile. Even if the vendor's CoA states >98% purity for both batches, the identity and quantity of the remaining <2% can vary significantly.

Solution Steps:

  • Rigorous HPLC Comparison: Run both the old and new batches on the same HPLC system using a high-resolution gradient method (see Protocol 1). Do not rely solely on an isocratic method, as it may not resolve all impurities.

  • Quantify and Compare: Integrate all peaks, including the main peak. Compare the area percentage of the largest single impurity and the total impurities between the two batches. A summary table (see Section 4) is useful for this comparison.

  • Identify the Impurity (If Necessary): If a new impurity is substantial (>0.1%) and suspected of causing issues, use LC-MS to obtain its mass. This information is invaluable when discussing the problem with the material supplier.

Section 3: Protocols for Batch Qualification

Protocol 1: Comparative High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is designed to compare the purity and impurity profiles of two batches.

  • Objective: To resolve and semi-quantify the main component and all minor impurities.

  • Rationale: A gradient elution method is employed because it provides superior resolution for compounds with a range of polarities, which is essential for detecting unexpected impurities that might not elute under isocratic conditions.

  • Materials:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade water

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

    • Reference batch and new batch of the compound

  • Equipment:

    • Analytical HPLC system with UV detector (e.g., DAD or PDA)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Analytical balance, volumetric flasks, autosampler vials

  • Procedure:

    • Sample Preparation: Accurately prepare a 1.0 mg/mL stock solution of both the reference and new batches in a suitable solvent (e.g., 50:50 ACN/water). From this, prepare a 0.1 mg/mL working solution for injection.

    • Chromatographic Conditions (Example):

      • Mobile Phase A: 0.1% FA in Water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 254 nm and 280 nm (or scan with DAD)

      • Injection Volume: 10 µL

    • Analysis: Inject the reference batch, the new batch, and a solvent blank.

    • Data Interpretation: Overlay the chromatograms. Compare the retention time of the main peak. Note the presence, retention time, and area percent of every impurity peak. Pay close attention to any new peaks in the new batch or any impurity that has significantly increased in area.

Protocol 2: Basic Physical Characterization (Visual & Solubility)

This protocol provides a quick, qualitative assessment of physical property consistency.

  • Objective: To rapidly identify gross physical differences between batches.

  • Rationale: Changes in manufacturing processes can directly impact physical properties like color (due to trace impurities) and solubility (due to polymorphism or particle size).[1][4] This test serves as a fast and cost-effective first-line check.

  • Procedure:

    • Visual Inspection: Place a small amount (~10 mg) of each batch on a clean white surface. Compare the color (e.g., pure white vs. off-white) and texture (e.g., fine powder vs. crystalline solid). Note any clumping, which could indicate hygroscopicity.

    • Solubility Test:

      • Place exactly 10 mg of each batch into separate, identical glass vials.

      • Add 1.0 mL of your primary reaction or assay solvent to each vial simultaneously.

      • Stir both vials at the same constant rate (e.g., 300 RPM) at a controlled temperature.

      • Record the time it takes for each sample to completely dissolve. A significant difference (>20%) warrants further investigation.

Section 4: Data Interpretation & Acceptance Criteria

When qualifying a new batch, it is essential to have predefined acceptance criteria. While specific project needs will dictate the exact limits, the following table provides a general framework for comparing a new batch to a trusted reference batch.

ParameterAcceptance CriteriaRationale for Concern
Purity (HPLC Area %) Difference of ≤ 0.5% from referenceA significant drop in purity indicates a poorer quality synthesis or degradation.
Largest Single Impurity ≤ 0.2% and not more than 1.5x the referenceA single large impurity is more likely to interfere with a reaction than multiple small ones.
Total Impurities ≤ 1.0% and not more than 1.5x the referenceA high total impurity level increases the risk of side reactions or downstream effects.
New Impurities (>0.05%) None detectedNew impurities are unknown variables and pose a significant risk to process consistency.
Water Content (Karl Fischer) Difference of ≤ 0.5% w/w from referenceHigh water content can interfere with moisture-sensitive reactions and indicates potential hygroscopicity or a hydrated form.
Solubility Time Within ± 20% of reference batch timeMajor deviations suggest changes in physical form (polymorph, particle size) that can affect reaction kinetics.

References

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • Minitab. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Retrieved from [Link]

  • Wikipedia. (n.d.). Batch effect. Retrieved from [Link]

  • Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]

  • Johansson, J., et al. (n.d.). Identifying sources of batch to batch variation in processability. ResearchGate. Retrieved from [Link]

  • Cell and Gene. (2024, March 1). Defining the Root Cause of Batch-to-Batch Variability. YouTube. Retrieved from [Link]

  • Nagy, Z. K., & Reklaitis, G. V. (n.d.). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. ResearchGate. Retrieved from [Link]

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Technical Support Center: Strategies to Enhance the In Vivo Bioavailability of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of the novel compound, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. Our approach is rooted in a mechanistic understanding of biopharmaceutics to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Molecule

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a compound that incorporates a benzoxazole moiety, known for a wide range of pharmacological activities, and a piperidine-4-carboxylic acid group, a common scaffold in medicinal chemistry.[1][2] The primary challenge in the oral delivery of such molecules is often poor bioavailability, which can stem from low aqueous solubility, poor membrane permeability, or extensive first-pass metabolism.[3]

Based on computational predictions for a structurally analogous compound, 1-(5-chlorobenzo[d]isoxazol-3-yl)piperidine-4-carboxylic acid, we can infer some key physicochemical properties.[4]

PropertyPredicted ValueImplication for Bioavailability
LogP 2.7822Indicates moderate lipophilicity, which is generally favorable for membrane permeation.
Topological Polar Surface Area (TPSA) 66.57 ŲSuggests good potential for passive intestinal absorption.
Functional Groups Carboxylic AcidImplies pH-dependent solubility; likely to be less soluble in the acidic environment of the stomach and more soluble in the neutral to alkaline pH of the small intestine.

This profile suggests that the primary hurdle for this compound is likely solubility-limited absorption , a common issue for acidic drugs.[5]

Frequently Asked Questions (FAQs)

Q1: My compound shows high in vitro potency but low in vivo efficacy after oral administration. What is the likely cause?

A1: This is a classic scenario pointing towards poor oral bioavailability. The key factors to investigate are solubility, permeability, and first-pass metabolism. Given the carboxylic acid moiety, poor dissolution in the acidic environment of the stomach is a strong possibility, leading to insufficient drug concentration at the site of absorption in the small intestine.

Q2: How can I experimentally determine if my compound's bioavailability is limited by solubility or permeability?

A2: A stepwise approach is recommended. First, assess the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids). Subsequently, an in vitro Caco-2 permeability assay is the industry standard to evaluate intestinal permeability.[6][7][8] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[9] By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (bloodstream) side and vice versa, you can determine its permeability and identify if it is a substrate for efflux transporters like P-glycoprotein.[8]

Q3: What are the primary formulation strategies to consider if low solubility is confirmed as the main issue?

A3: For a compound with these structural features, the following strategies are most promising:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted into a high-energy amorphous form and dispersed within a polymer matrix (e.g., HPMCAS, PVP).[10][11] This prevents recrystallization and can lead to a state of supersaturation in the gut, significantly enhancing the dissolution rate and absorption.[12]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This can improve the solubilization of lipophilic drugs and enhance absorption.[13]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[13]

Troubleshooting and Experimental Guides

This section provides detailed protocols for key experiments to diagnose and overcome bioavailability challenges.

Workflow for Investigating and Enhancing Bioavailability

Below is a diagram illustrating a logical workflow for your investigation.

bioavailability_workflow cluster_characterization Phase 1: Problem Identification cluster_formulation Phase 2: Formulation Strategy cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Bioanalytical & Data Analysis solubility pH-Dependent Solubility Profiling asd Amorphous Solid Dispersion solubility->asd Low Solubility lipid Lipid-Based Formulation (e.g., SEDDS) solubility->lipid Low Solubility micronization Particle Size Reduction solubility->micronization Low Solubility permeability Caco-2 Permeability Assay permeability->asd Good Permeability permeability->lipid Good Permeability permeability->micronization Good Permeability pk_study Rodent Pharmacokinetic Study asd->pk_study lipid->pk_study micronization->pk_study lcms LC-MS/MS Analysis of Plasma Samples pk_study->lcms pk_params Calculate PK Parameters (AUC, Cmax, F%) lcms->pk_params

Caption: Experimental workflow for bioavailability enhancement.
Protocol 1: Caco-2 Permeability Assay

This protocol provides a general outline for assessing the intestinal permeability of your compound.

Objective: To determine the apparent permeability coefficient (Papp) of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture media and reagents

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compound and internal standards (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Culture Caco-2 cells and seed them onto Transwell inserts. Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[7]

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the dosing solution containing the test compound (e.g., at 10 µM) to the apical (donor) compartment.[7] c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9] e. At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (Basolateral to Apical - B to A): a. Perform the experiment as in step 3, but add the dosing solution to the basolateral compartment and sample from the apical compartment. This is crucial for determining the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[8]

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

This protocol provides a method for preparing an ASD, a robust strategy for enhancing the solubility of poorly soluble compounds.

Objective: To prepare an amorphous solid dispersion of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid with a suitable polymer.

Materials:

  • 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

  • Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)[10]

  • Solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer (e.g., Büchi B-290)

  • Vacuum oven

Methodology:

  • Polymer and Solvent Selection: Choose a polymer that is known to stabilize the amorphous form of drugs. HPMCAS is a common choice for acidic compounds. Select a volatile solvent in which both the drug and the polymer are soluble.

  • Preparation of the Spray Solution: Dissolve the drug and polymer in the chosen solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight). A typical solids concentration in the solution is 5-10% (w/v).[10][12]

  • Spray Drying: a. Set the spray dryer parameters (inlet temperature, gas flow rate, pump speed) according to the instrument's manual and the properties of your solvent. b. Spray the solution into the drying chamber. The rapid evaporation of the solvent will form solid particles of the drug dispersed in the polymer.[12]

  • Secondary Drying: Collect the resulting powder and dry it further in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization: a. Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of the dispersion (i.e., the absence of sharp peaks characteristic of a crystalline material). b. Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASD to assess its physical stability.

Protocol 3: Rodent Pharmacokinetic Study

This protocol outlines a basic in vivo study to evaluate the oral bioavailability of your formulated compound.

Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulation of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in rats or mice.

Materials:

  • Test animals (e.g., male Sprague-Dawley rats or BALB/c mice)

  • Test formulation (e.g., the ASD prepared in Protocol 2, suspended in a suitable vehicle like 0.5% methylcellulose)

  • Intravenous (IV) formulation (drug dissolved in a suitable vehicle, e.g., saline with a co-solvent)

  • Oral gavage needles[14][15]

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

Methodology:

  • Animal Dosing: a. Divide the animals into two groups: oral (PO) and intravenous (IV). b. Administer the test formulation to the PO group via oral gavage at a specific dose (e.g., 10 mg/kg).[3][16] c. Administer the IV formulation to the IV group via tail vein injection at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling: a. Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[17] b. Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis: a. Store the plasma samples at -80°C until analysis. b. Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[13][18]

  • Data Analysis: a. Plot the plasma concentration versus time for both PO and IV groups. b. Calculate key pharmacokinetic parameters using non-compartmental analysis:

    • Area Under the Curve (AUC)
    • Maximum concentration (Cmax)
    • Time to maximum concentration (Tmax)
    • Half-life (t½) c. Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Conclusion

Improving the in vivo bioavailability of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid requires a systematic, data-driven approach. By first identifying the root cause of poor absorption—likely low solubility—and then applying targeted formulation strategies like amorphous solid dispersions, researchers can significantly enhance the compound's therapeutic potential. The protocols provided here serve as a foundation for your experimental work, and careful execution and analysis will be key to your success.

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  • Asran, A. S., et al. (2022). Facile Synthesis, Biological Evaluation, DFT Studies and in Silico Prediction ADME/Pharmacokinetics Properties of N-(1-(2-Chlorobenzo[h]Quinolin-3-yl)-1-Substituted-vin-2-yl)
  • Wolska, P., et al. (2022).
  • Asran, A. S., et al. (2022). Facile Synthesis, Biological Evaluation, DFT Studies and in Silico Prediction ADME/Pharmacokinetics Properties of N-(1-(2-Chlorobenzo[h]Quinolin-3-yl)-1-Substituted-vin-2-yl)Benzamide Derivatives.
  • Vereshchagin, A. N., et al. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
  • Santa Cruz Biotechnology. (n.d.). 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid.
  • Khan, I., et al. (2024). N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Heliyon.

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Technical Support Center: Refining Analytical Detection of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common analytical challenges encountered during the analysis of this molecule. The inherent zwitterionic nature of this compound, possessing both a basic piperidine moiety and an acidic carboxylic acid group, presents unique chromatographic behaviors that require careful method development and optimization.

I. Understanding the Analyte: Key Physicochemical Properties

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a moderately polar molecule with a molecular weight of approximately 280.71 g/mol . Its structure dictates its analytical behavior:

  • Benzoxazole Core: Provides a strong UV chromophore, making UV-based detection a viable option.

  • Piperidine Ring: A basic functional group that can undergo protonation, leading to interactions with residual silanols on silica-based HPLC columns and causing peak tailing.

  • Carboxylic Acid: An acidic functional group that will be ionized at higher pH values, impacting retention in reversed-phase chromatography.

This combination of acidic and basic functionalities means the molecule's overall charge and polarity are highly dependent on the pH of the analytical mobile phase.

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a common technique for the quantification and purity assessment of pharmaceutical compounds. However, the unique properties of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid can lead to several challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: HPLC-UV

Q1: Why am I observing significant peak tailing for my analyte?

A1: Peak tailing for this compound is most likely due to secondary interactions between the protonated (positively charged) piperidine ring and negatively charged residual silanol groups on the surface of the stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2.5-3.5) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid. At this pH, the carboxylic acid will be protonated (neutral), and the piperidine will be protonated (positive charge). The low pH also suppresses the ionization of silanol groups, minimizing secondary interactions.[1][2][3]

  • Use of an Amine Additive: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites and improve peak shape for basic compounds.[3][4]

  • Column Selection: Employ a column with a highly inert stationary phase and end-capping designed to minimize silanol interactions. Phenyl-hexyl or polar-embedded phases can sometimes offer better peak shapes for basic compounds compared to standard C18 columns.[4][5]

Q2: My analyte has very low retention on a standard C18 column. How can I increase its retention time?

A2: Poor retention is common for polar compounds on traditional reversed-phase columns. Here are several strategies to improve retention:

  • Decrease the Organic Content of the Mobile Phase: A lower percentage of acetonitrile or methanol will increase the retention of your analyte.[6]

  • Use a 100% Aqueous Mobile Phase Compatible Column: Columns specifically designed for use with highly aqueous mobile phases (e.g., AQ-type C18 columns) can provide better retention for polar compounds.[7][8]

  • Mobile Phase pH Control: As mentioned, a low pH will neutralize the carboxylic acid group, making the molecule less polar and increasing its retention on a reversed-phase column.[1][6]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained by reversed-phase chromatography, HILIC is an excellent alternative.[7][8]

Q3: I am struggling with method reproducibility, specifically with shifting retention times. What could be the cause?

A3: Retention time drift is often linked to inadequate control over the mobile phase pH, especially when it is close to the pKa of the analyte.[2]

  • Proper Buffering: Ensure your mobile phase is adequately buffered to maintain a stable pH. The buffering capacity is greatest when the pH is within +/- 1 unit of the buffer's pKa.[9]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components.[9][10]

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

Recommended HPLC-UV Protocol

This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

Table 1: Recommended HPLC-UV Parameters

ParameterRecommended SettingRationale
Column Inert C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and selectivity. Inert surface minimizes peak tailing.[4]
Mobile Phase A 0.1% Formic Acid in WaterLow pH to suppress silanol activity and neutralize the carboxylic acid. Volatile for LC-MS compatibility.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 15 minutesA starting point for elution. Adjust as needed for optimal separation from impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm or Diode Array Detector (DAD)The benzoxazole moiety should have significant absorbance. A DAD allows for peak purity assessment.
Injection Volume 5-10 µLAdjust based on sample concentration and instrument sensitivity.
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep 1. Dissolve sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) StandardPrep 2. Prepare calibration standards in the same diluent SamplePrep->StandardPrep Filter 3. Filter samples and standards (0.45 µm) StandardPrep->Filter Equilibrate 4. Equilibrate HPLC system with initial mobile phase Filter->Equilibrate Inject 5. Inject sample/standard Equilibrate->Inject Separate 6. Perform gradient separation Inject->Separate Detect 7. Detect analyte by UV Separate->Detect Integrate 8. Integrate peak area Detect->Integrate Quantify 9. Quantify using calibration curve Integrate->Quantify

Caption: General workflow for HPLC-UV analysis.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: LC-MS/MS

Q1: What is the best ionization mode for this compound?

A1: Given the presence of the basic piperidine nitrogen, positive electrospray ionization (ESI+) is expected to be the most efficient and sensitive mode.[11][12] The molecule will readily accept a proton to form the [M+H]⁺ ion. It is always recommended to screen both positive and negative modes during initial method development.[11]

Q2: I am experiencing ion suppression. How can I minimize this effect?

A2: Ion suppression is a common matrix effect in LC-MS/MS. Here are some strategies to address it:

  • Improve Chromatographic Separation: Ensure the analyte peak is well-separated from co-eluting matrix components. Adjusting the HPLC gradient can help.

  • Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[13][14]

  • Dilution: Diluting the sample can reduce the concentration of interfering species, though this may impact sensitivity.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects and improve quantitative accuracy.

Q3: How do I optimize the MS/MS parameters for my analyte?

A3: Optimization of MS/MS parameters is crucial for achieving the best sensitivity. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Parent Ion Selection: In positive mode, the parent ion will be the [M+H]⁺.

  • Collision Energy (CE) Optimization: Vary the collision energy to find the optimal value that produces stable and abundant fragment ions (product ions).[15][16]

  • Fragment Ion Selection: Choose at least two specific and intense fragment ions for Multiple Reaction Monitoring (MRM). One transition is used for quantification (quantifier) and the other for confirmation (qualifier).[15]

Recommended LC-MS/MS Protocol

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System Same as HPLC-UV, but with MS-compatible mobile phasesFormic acid is a good choice as it is volatile. Avoid non-volatile buffers like phosphate.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic piperidine moiety is readily protonated.[11]
MRM Transitions To be determined empiricallyInfuse a standard to determine the optimal parent and product ions and collision energies.
Dwell Time 50-100 ms per transitionA good starting point for balancing sensitivity and the number of data points across the peak.
Gas Temperatures Instrument dependentOptimize based on manufacturer's recommendations.
Capillary Voltage Instrument dependentOptimize for maximum signal intensity.[11]
Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis SamplePrep 1. Sample Extraction (e.g., Protein Precipitation or SPE) InternalStd 2. Add Internal Standard SamplePrep->InternalStd EvapRecon 3. Evaporate and Reconstitute in mobile phase InternalStd->EvapRecon LC_Sep 4. HPLC Separation EvapRecon->LC_Sep MS_Ionize 5. Ionization (ESI+) LC_Sep->MS_Ionize MS_Fragment 6. Fragmentation (MS/MS) MS_Ionize->MS_Fragment MS_Detect 7. Detection (MRM) MS_Fragment->MS_Detect Integrate 8. Integrate Peak Areas (Analyte & IS) MS_Detect->Integrate Calculate 9. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 10. Quantify using Calibration Curve Calculate->Quantify

Caption: General workflow for LC-MS/MS analysis.

IV. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The choice of technique depends on the sample matrix.

  • For Bulk Drug Substance or Formulations: A simple "dilute and shoot" approach is often sufficient. The sample is dissolved in a suitable solvent (e.g., a mixture of water and organic solvent compatible with the mobile phase) and then filtered before injection.[17][18]

  • For Biological Matrices (e.g., Plasma, Urine): More extensive cleanup is necessary to remove proteins and other interfering substances.[14]

    • Protein Precipitation (PPT): A simple and fast method where a water-miscible organic solvent (e.g., acetonitrile) is added to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Separates the analyte based on its solubility in two immiscible liquids.

    • Solid-Phase Extraction (SPE): Offers the most effective cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is often the best choice for achieving the lowest limits of quantification.[13]

V. Concluding Remarks

The analytical detection of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid requires a methodical approach that addresses its zwitterionic nature. By carefully controlling the mobile phase pH, selecting an appropriate HPLC column, and optimizing detector parameters, robust and reliable analytical methods can be developed. For trace-level quantification in complex matrices, LC-MS/MS coupled with effective sample preparation is the recommended strategy. This guide serves as a comprehensive resource to assist you in overcoming common analytical hurdles and achieving high-quality data.

References

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 41(5), 200-205.
  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Canals, I., Valkó, K., Bosch, E., Hill, A. P., & Rosés, M. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 4937–4945.
  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • How to Increase Retention - How to use analytical columns. (n.d.). GL Sciences. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved from [Link]

  • Law, W. S., & He, C. C. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(20), 9036–9046.
  • Rosés, M., Canals, I., & Bosch, E. (2000). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development.
  • Sample Preparation Techniques for Precision in Analysis. (2024, May 23). Phenomenex. Retrieved from [Link]

  • Ivanovic, D., Medenica, M., Malenovic, A., & Jancic, B. (2006). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. Journal of the Serbian Chemical Society, 71(10), 1037-1046.
  • HPLC Method Development For Basic Molecules: A Case Study. (2024, June 15). PharmaGuru. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2024, November 30). MicroSolv. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2023, October 13). YouTube. Retrieved from [Link]

  • Poor peak shape. (n.d.). Obrnuta faza. Retrieved from [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. (2014, January 14). LCGC International. Retrieved from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2023, July 30). Technology Networks. Retrieved from [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products. (2021). Metabolites, 11(8), 534.
  • Optimized ESI-MS/MS parameters for the MRM determination of target compounds. (n.d.).

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic Acid as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. Due to the absence of extensive prior research on this specific molecule, this document outlines a proposed experimental strategy centered on its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for various neurological and inflammatory disorders.[1][2][3] The experimental design, selection of comparative compounds, and detailed protocols are grounded in established scientific principles to ensure the generation of robust and reliable data.

Introduction to the Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, the levels of anandamide and other bioactive lipids are elevated, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[3][5] This makes FAAH a highly attractive target for drug discovery.[1][2]

The structural motifs of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, specifically the benzoxazole and piperidine rings, are found in various bioactive compounds, suggesting its potential to interact with biological targets such as FAAH. This guide proposes a systematic approach to test this hypothesis.

Comparative Compound Selection

To rigorously assess the biological activity of the target compound, a careful selection of positive and negative controls, as well as alternative inhibitors, is crucial.

Compound ClassCompound NameRationale for Selection
Test Compound 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acidNovel compound with structural similarities to known enzyme inhibitors.
Positive Control (Established FAAH Inhibitor) URB597A potent and selective FAAH inhibitor with extensive characterization in both in vitro and in vivo models.[5]
Alternative FAAH Inhibitor PF-04457845A potent, selective, and irreversible FAAH inhibitor that has been evaluated in human clinical trials.[6][7]
Negative Control Vehicle (e.g., DMSO)To control for any effects of the solvent used to dissolve the test compounds.
Experimental Workflow for Biological Activity Validation

The validation process is designed as a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based models to confirm cellular activity and assess cytotoxicity.

Caption: High-level experimental workflow for validating FAAH inhibition.

Part 1: In Vitro Enzymatic Activity and Selectivity

The initial phase focuses on determining the direct inhibitory effect of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid on FAAH enzyme activity and its selectivity against other related enzymes.

Protocol 1: Fluorometric FAAH Inhibition Assay

This assay measures the enzymatic activity of FAAH by detecting the fluorescence of a product generated from a non-fluorescent substrate.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compound, URB597, PF-04457845 (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound, URB597, and PF-04457845 in FAAH assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the diluted compounds.

  • Add the recombinant human FAAH enzyme to each well and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration of the test compounds.

  • Plot the percentage of FAAH inhibition against the logarithm of the compound concentration to determine the IC50 value.

Expected Data Summary:

CompoundPredicted IC50 (nM)
1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acidTo be determined
URB597~5[5]
PF-04457845~7[6]
Protocol 2: Serine Hydrolase Selectivity Profiling

Objective: To assess the selectivity of the test compound for FAAH over other serine hydrolases.

Procedure: A commercially available serine hydrolase profiling service should be utilized. The test compound will be screened at a fixed concentration (e.g., 10 µM) against a panel of serine hydrolases. The percentage of inhibition for each enzyme will be determined.

Rationale: High selectivity for FAAH is a critical attribute for a therapeutic candidate to minimize off-target effects.[9][10]

Part 2: Cell-Based Activity and Cytotoxicity

This section outlines experiments to confirm that the compound can inhibit FAAH within a cellular context and to evaluate its potential toxicity.

Signaling Pathway Overview

FAAH_Pathway AEA_ext Anandamide (AEA) (Extracellular) AEA_int Anandamide (AEA) (Intracellular) AEA_ext->AEA_int Transport FAAH FAAH AEA_int->FAAH Hydrolysis CB1_Receptor CB1 Receptor AEA_int->CB1_Receptor Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Downstream_Signaling Downstream Signaling (Analgesia, Anti-inflammation) CB1_Receptor->Downstream_Signaling Test_Compound 1-(5-chlorobenzo...) (FAAH Inhibitor) Test_Compound->FAAH Inhibition

Caption: Simplified FAAH signaling pathway and the action of an inhibitor.

Protocol 3: Intact Cell FAAH Activity Assay

Objective: To measure the ability of the test compound to inhibit FAAH in whole cells.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other cells expressing FAAH

  • Cell culture medium and supplements

  • Test compound, URB597, PF-04457845

  • Radiolabeled anandamide ([³H]-AEA) or a fluorogenic FAAH substrate suitable for cell-based assays

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture the cells in 96-well plates until they reach confluency.

  • Treat the cells with various concentrations of the test compound, URB597, and PF-04457845 for a specified duration.

  • Add the radiolabeled or fluorogenic FAAH substrate to the cells and incubate.

  • For radiolabeled assays, lyse the cells and separate the substrate from the product using chromatography, then measure radioactivity.

  • For fluorogenic assays, measure the fluorescence directly in the plate reader.

  • Calculate the percentage of FAAH inhibition and determine the cellular IC50.

Expected Data Summary:

CompoundPredicted Cellular IC50 (nM)
1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acidTo be determined
URB597~30 (in N1E115 cells)[11]
PF-0445784550 - 70 (in HEK293T cells)[11]
Protocol 4: Cytotoxicity Assay

Objective: To evaluate the potential toxic effects of the test compound on cells.

Procedure: Standard cytotoxicity assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays should be performed. Cells will be treated with a range of concentrations of the test compound for 24-48 hours, and cell viability will be measured according to the assay manufacturer's instructions.

Rationale: It is essential to ensure that the observed inhibition of FAAH activity is not a result of general cellular toxicity.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological validation of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid as a putative FAAH inhibitor. Positive results from these in vitro and cell-based assays would warrant further investigation, including pharmacokinetic studies and in vivo efficacy testing in animal models of pain and inflammation. The comparative data generated will be instrumental in positioning this novel compound within the landscape of existing FAAH inhibitors.

References

  • Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Journal of Neurochemistry, 113(5), 1347-1357. Available from: [Link]

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. Available from: [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. Available from: [Link]

  • Realini, N., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Pharmacology, 10, 784. Available from: [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96. Available from: [Link]

  • Singh, A., et al. (2024). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 133, 173943. Available from: [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular BioSystems, 2(10), 488-497. Available from: [Link]

  • Kim, H., et al. (2015). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International Journal of Molecular Sciences, 16(11), 26325-26338. Available from: [Link]

  • ResearchGate. (n.d.). In vitro FAAH, CE, MAGL, and in vivo FAAH inhibition by selected benzotriazole N-carboxamides. Retrieved from [Link]

  • Wang, L., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7363-7368. Available from: [Link]

  • Maccarrone, M., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(7), 551. Available from: [Link]

  • MDPI. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(7), 551. Available from: [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Cichewicz, D. L., et al. (2007). Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors. Journal of Neurochemistry, 102(5), 1549-1562. Available from: [Link]

  • Royal Society of Chemistry. (2020). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. In Endocannabinoids: A Chemical Perspective. Available from: [Link]

  • Maccarrone, M., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(7), 551. Available from: [Link]

  • Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 313-326. Available from: [Link]

  • Almada, A. F., et al. (2014). FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. Oncotarget, 5(10), 3241-3253. Available from: [Link]

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A Comparative Guide to Monoacylglycerol Lipase Inhibitors: Evaluating 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in the Context of Leading Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid with other well-characterized inhibitors of monoacylglycerol lipase (MAGL). The content is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the biochemical and cellular performance of these compounds, supported by experimental data and protocols.

Introduction: Monoacylglycerol Lipase as a Therapeutic Target

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues. Its primary role is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling molecule involved in a wide array of physiological processes including pain perception, inflammation, and neurotransmission. The hydrolysis of 2-AG by MAGL not only terminates its signaling but also liberates arachidonic acid, a precursor to pro-inflammatory prostaglandins.

Inhibition of MAGL presents a compelling therapeutic strategy for various pathological conditions. By preventing the breakdown of 2-AG, MAGL inhibitors effectively elevate the levels of this endocannabinoid, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This mode of action is anticipated to provide analgesic, anti-inflammatory, and neuroprotective benefits. Consequently, the development of potent and selective MAGL inhibitors is an area of intense research for neurological disorders, inflammatory diseases, and pain management.

This guide will focus on a comparative analysis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid and other notable MAGL inhibitors, namely KML29, JZL184, and ABX-1431.

The Endocannabinoid Signaling Pathway and MAGL Inhibition

The endocannabinoid system (ECS) is a complex lipid signaling network that plays a crucial role in maintaining homeostasis. The diagram below illustrates the central role of MAGL in the degradation of 2-AG and the subsequent impact of MAGL inhibitors.

cluster_pre Presynaptic Neuron 2_AG_prod 2-AG Production 2_AG_retrograde 2-AG 2_AG_prod->2_AG_retrograde Retrograde Signaling MAGL MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Prostaglandins Prostaglandins (Pro-inflammatory) Arachidonic_Acid->Prostaglandins CB1R_pre CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1R_pre->Neurotransmitter_Release Inhibits 2_AG_retrograde->MAGL Hydrolysis 2_AG_retrograde->CB1R_pre Activates MAGL_Inhibitor MAGL Inhibitor (e.g., 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid) MAGL_Inhibitor->MAGL Inhibits

Caption: Endocannabinoid signaling at the synapse and the action of MAGL inhibitors.

Comparative Analysis of MAGL Inhibitors

This section provides a detailed comparison of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid and three well-established MAGL inhibitors. The comparison focuses on their chemical structure, potency, selectivity, and mechanism of action.

1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Chemical Structure:

  • Formula: C₁₃H₁₃ClN₂O₃

  • Key Features: This compound possesses a benzoxazole core linked to a piperidine-4-carboxylic acid moiety. The presence of a chlorine atom on the benzoxazole ring is a notable feature.

Potency and Selectivity: While a specific IC50 value for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid against MAGL is not readily available in the public domain, its structural similarity to known potent MAGL inhibitors, particularly those with a benzoxazole scaffold, suggests it is likely to exhibit inhibitory activity against this enzyme. The piperidine-4-carboxylic acid group may influence its pharmacokinetic properties and binding interactions within the enzyme's active site. Further experimental validation is required to quantify its potency and selectivity profile against MAGL and other serine hydrolases.

KML29

Chemical Structure:

  • Key Features: KML29 is a potent and selective irreversible MAGL inhibitor.

Potency and Selectivity: KML29 is characterized by its high potency and remarkable selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the other major endocannabinoid, anandamide.

  • IC50 (human MAGL): 5.9 nM

  • IC50 (mouse MAGL): 15 nM

  • IC50 (rat MAGL): 43 nM

The high selectivity of KML29 makes it a valuable tool for studying the specific physiological roles of MAGL without the confounding effects of inhibiting other enzymes in the endocannabinoid system.

JZL184

Chemical Structure:

  • Key Features: JZL184 is another widely used irreversible MAGL inhibitor.

Potency and Selectivity: JZL184 is a potent inhibitor of MAGL but exhibits some cross-reactivity with FAAH at higher concentrations.

  • IC50 (MAGL): ~8 nM

  • Selectivity: Over 100-fold for MAGL over FAAH.[1]

The irreversible mechanism of action of JZL184 involves the carbamoylation of the catalytic serine residue in the MAGL active site.[1]

ABX-1431

Chemical Structure:

  • Key Features: ABX-1431 is a potent, selective, and orally bioavailable irreversible MAGL inhibitor that has progressed to clinical trials.[2][3][4]

Potency and Selectivity: ABX-1431 demonstrates high potency for MAGL and excellent selectivity against other serine hydrolases.

  • IC50 (human MAGL): 14 nM[2]

Its favorable pharmacokinetic profile and ability to penetrate the central nervous system have made it a promising candidate for the treatment of neurological disorders.[2]

Data Summary Table

InhibitorChemical ScaffoldTargetIC50 (human MAGL)Mechanism of ActionKey Features
1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid Benzoxazole-piperidineMAGL (presumed)Not availablePresumed irreversibleStructural similarity to known MAGL inhibitors
KML29 Piperidine carbamateMAGL5.9 nMIrreversibleHigh potency and selectivity
JZL184 Piperidine carbamateMAGL~8 nMIrreversiblePotent, with some FAAH cross-reactivity at higher concentrations[1]
ABX-1431 Piperazine carbamateMAGL14 nM[2]IrreversibleOrally bioavailable, CNS penetrant, in clinical trials[2][3][4]

Experimental Protocols

The following section details a standard experimental workflow for screening and characterizing MAGL inhibitors.

In Vitro MAGL Inhibition Assay (Colorimetric)

This protocol describes a common and accessible method for determining the in vitro potency of MAGL inhibitors using a colorimetric substrate.

Principle: Monoacylglycerol lipase catalyzes the hydrolysis of a chromogenic substrate, such as p-nitrophenyl acetate (pNPA), to produce p-nitrophenol, which has a distinct yellow color and can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol production is proportional to MAGL activity.

Materials:

  • Recombinant human MAGL

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate solution

  • Test inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant human MAGL to the desired concentration in cold Assay Buffer.

    • Prepare a stock solution of pNPA in a suitable organic solvent (e.g., ethanol or DMSO) and then dilute it to the final working concentration in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor compounds in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add a fixed volume of the diluted MAGL enzyme solution.

    • Add a small volume of the serially diluted inhibitor solutions or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MAGL activity, by fitting the data to a suitable dose-response curve.

cluster_workflow MAGL Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Assay_Setup Assay Setup (Add Enzyme and Inhibitor to Plate) Prepare_Reagents->Assay_Setup Incubate Incubate (Enzyme-Inhibitor Binding) Assay_Setup->Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance (405 nm, Kinetic) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a colorimetric MAGL inhibition assay.

Conclusion

The development of potent and selective MAGL inhibitors holds significant promise for the treatment of a range of human diseases. While 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid remains to be fully characterized in terms of its inhibitory potency, its structural features place it within a class of compounds known to target MAGL. A direct quantitative comparison with established inhibitors like KML29, JZL184, and the clinical candidate ABX-1431 is contingent upon the determination of its IC50 value. The experimental protocols outlined in this guide provide a framework for such a characterization. Further investigation into the structure-activity relationship of the benzoxazole-piperidine scaffold will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this class of MAGL inhibitors for future therapeutic applications.

References

  • ABX-1431 is currently in clinical trials for several neurological disorders.
  • JZL184 is a potent and selective MAGL inhibitor with an IC50 of approximately 8 nM and displays over 100-fold selectivity for MAGL over FAAH. It acts as an irreversible inhibitor by carbamoylating the catalytic serine of MAGL. [Source: AACR Journals, Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism]
  • A clinical trial (NCT03625453) has been conducted to study the efficacy of ABX-1431 in adult patients with Tourette Syndrome or Chronic Motor Tic Disorder. [Source: ClinicalTrials.gov]
  • ABX-1431 has advanced to Phase 2 clinical trials for Tourette syndrome and other central nervous system disorders. [Source: IUPHAR/BPS Guide to PHARMACOLOGY]

Sources

A Comparative Guide to GPR119 Agonists for Type 2 Diabetes Research: Evaluating Alternatives to 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of GPR119

The G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes (T2D) and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action: direct stimulation of glucose-dependent insulin secretion from the pancreas and promotion of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[1][4][5] This dual action enhances glycemic control with a low intrinsic risk of hypoglycemia, a significant advantage over some traditional T2D therapies.[3][6]

This guide provides a comparative analysis of alternatives to the investigational compound 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, hereafter referred to as "Compound X," for the activation of the GPR119 receptor. While Compound X represents a novel chemical scaffold, its preclinical profile is not yet publicly established. Therefore, we will compare its hypothetical potential against well-characterized GPR119 agonists that have been evaluated in preclinical and clinical settings. This analysis is designed to assist researchers in selecting the appropriate tool compounds for investigating GPR119 biology and advancing drug discovery programs.

Mechanism of Action: The GPR119 Signaling Pathway

GPR119 is primarily coupled to the stimulatory G-protein alpha subunit (Gαs).[4][7] Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS).[1][6] In intestinal L-cells, the same pathway triggers the release of GLP-1 and other incretins, which in turn amplify the insulin response from the pancreas.[3]

GPR119_Signaling cluster_pancreas Pancreatic β-Cell cluster_gut Intestinal L-Cell Agonist_p GPR119 Agonist GPR119_p GPR119 Agonist_p->GPR119_p Gas_p Gαs GPR119_p->Gas_p activates AC_p Adenylyl Cyclase Gas_p->AC_p activates cAMP_p ↑ cAMP AC_p->cAMP_p ATP → Insulin Glucose-Dependent Insulin Secretion cAMP_p->Insulin potentiates Agonist_g GPR119 Agonist GPR119_g GPR119 Agonist_g->GPR119_g Gas_g Gαs GPR119_g->Gas_g activates AC_g Adenylyl Cyclase Gas_g->AC_g activates cAMP_g ↑ cAMP AC_g->cAMP_g ATP → GLP1 GLP-1 Secretion cAMP_g->GLP1 triggers

Figure 1: GPR119 agonist signaling pathway in pancreas and gut.

Comparative Analysis of GPR119 Agonists

The selection of a GPR119 agonist for research depends on a balance of potency, selectivity, and pharmacokinetic properties. Below is a comparison of several key alternatives to Compound X, summarizing available experimental data.

Table 1: In Vitro Potency of Selected GPR119 Agonists

Compound Target Species EC₅₀ (nM) Assay Type Source
Compound X Human (Hypothetical) (Hypothetical) N/A
GSK1292263 Human ~126 (pEC₅₀ 6.9) cAMP Assay [8]
Rat ~200 (pEC₅₀ 6.7) cAMP Assay [8]
JNJ-38431055 (APD597) Human 44 cAMP Assay [9]
PSN632408 Human 7,900 cAMP Assay [10][11]
Mouse 5,600 cAMP Assay [10][11]
AS1269574 Human 2,500 cAMP Assay [6][12]

| AR231453 | Human | 3.9 | cAMP Assay |[12] |

Note: EC₅₀ values can vary based on the specific cell line and assay conditions used.

Table 2: Comparative Pharmacokinetic (PK) Profiles

Compound Species Dose & Route Tₘₐₓ (hours) t₁/₂ (hours) Bioavailability Source
Compound X (Hypothetical) (Hypothetical) - - - N/A
GSK1292263 Human Multiple Oral - - Orally available [8][13]
JNJ-38431055 (APD597) Human Single Oral - ~13 Orally available [14][15]
ps297 (Preclinical) Mouse Single Oral 0.5 - 1 - Poor systemic [16]

| ps318 (Preclinical) | Mouse | Single Oral | 0.25 - 0.5 | - | Poor systemic |[16] |

Discussion of Alternatives:

  • GSK1292263: This compound is an orally available GPR119 agonist with moderate potency.[8] While it did not show significant glucose-lowering effects in T2D patients, it produced profound increases in the gut hormone Peptide Tyrosine-Tyrosine (PYY), highlighting its utility for studying the gut-brain axis.[13]

  • JNJ-38431055 (APD597): A potent, orally active agonist that has been evaluated in clinical trials.[9][10][14] It demonstrated the ability to increase incretin hormones (GLP-1, GIP) and PYY in healthy subjects and T2D patients.[7][15] Its longer half-life in humans makes it suitable for studies requiring sustained target engagement.[14][15]

  • PSN632408: A well-characterized tool compound, though of lower potency compared to others.[10][11] It has been shown to be orally active, suppressing food intake and reducing body weight gain in rodent models, making it a valuable tool for metabolic research.[11][17]

  • AR231453: A highly potent and selective agonist that serves as a benchmark for in vitro studies.[12] It has been shown to improve glucose tolerance in mice and is a critical tool for elucidating the direct and indirect (incretin-mediated) effects of GPR119 activation.[5]

The choice between these alternatives depends on the experimental goals. For high-potency in vitro assays, AR231453 is an excellent choice. For in vivo studies in rodents requiring oral administration and a focus on metabolic endpoints, PSN632408 and JNJ-38431055 have demonstrated efficacy. GSK1292263 is particularly interesting for dissecting the role of GPR119 in PYY secretion.

Experimental Protocols: A Guide to Compound Evaluation

To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to characterize GPR119 agonists.

Screening and Validation Workflow

A logical workflow ensures that only the most promising compounds advance to more complex and resource-intensive studies.

Screening_Workflow start Compound Library primary_screen Primary Screen: In Vitro cAMP Assay (hGPR119-expressing cells) start->primary_screen potency Potency Determination: EC₅₀ from Dose-Response Curves primary_screen->potency Identify Hits selectivity Selectivity Panel: Counter-screen against related GPCRs (e.g., Cannabinoid Receptors) potency->selectivity Confirm Potency pk_screen In Vitro ADME: Metabolic Stability (microsomes), Permeability (Caco-2) selectivity->pk_screen Validate Selectivity invivo_pk In Vivo Pharmacokinetics: Rodent PK study (PO, IV) pk_screen->invivo_pk Good Profile invivo_pd In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in diabetic mouse model invivo_pk->invivo_pd Sufficient Exposure lead Lead Candidate invivo_pd->lead Demonstrate Efficacy

Figure 2: A typical screening workflow for GPR119 agonists.

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol measures the ability of a compound to activate Gαs-coupled receptors by quantifying intracellular cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method.[18][19]

Objective: To determine the potency (EC₅₀) of test compounds at the human GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • HTRF cAMP Assay Kit (e.g., from Cisbio or Revvity).[20][21]

  • Test compounds and a reference agonist (e.g., AR231453).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Methodology:

  • Cell Preparation: Culture hGPR119-HEK293 cells to ~80-90% confluency. On the day of the assay, detach cells, centrifuge, and resuspend in stimulation buffer to the desired density (e.g., 1,000-5,000 cells/well).

  • Compound Plating: Prepare serial dilutions of test compounds and the reference agonist in stimulation buffer. Dispense 5 µL of the compound dilutions into the 384-well plate. Include "vehicle only" (negative control) and "maximal stimulation" (high concentration of reference agonist) wells.

  • Cell Stimulation: Add 5 µL of the cell suspension to each well.[21] Seal the plate and incubate for 30 minutes at room temperature.[21]

    • Causality Check: The 30-minute incubation allows for sufficient time for receptor activation and subsequent cAMP production to reach a detectable and stable level. The phosphodiesterase inhibitor IBMX is included to prevent the degradation of cAMP, thus amplifying the signal.

  • Detection: Following the manufacturer's instructions, add 5 µL of the HTRF d2-labeled cAMP conjugate followed by 5 µL of the anti-cAMP antibody conjugated to the cryptate donor.[21]

  • Incubation & Reading: Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium. Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Convert ratios to cAMP concentrations using a standard curve run in parallel. Plot cAMP concentration versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

    • Self-Validation: The inclusion of a reference agonist validates assay performance for each plate. The signal-to-background ratio (maximal stimulation vs. vehicle) should meet a predefined threshold (e.g., >5) for the plate to be considered valid.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a gold-standard preclinical model to assess a compound's effect on glucose homeostasis.[22]

Objective: To evaluate the efficacy of a test compound in improving glucose tolerance in a diabetic mouse model (e.g., db/db mice).

Materials:

  • db/db mice (or other relevant diabetic model).

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC-Na).

  • Positive control (e.g., Metformin).[22]

  • Sterile 20-50% Dextrose solution for oral gavage.[23][24]

  • Handheld glucometer and test strips.

  • Blood collection tubes (e.g., EDTA-coated microvettes).[24]

  • Oral gavage needles.

Methodology:

  • Acclimation & Fasting: Acclimate animals to handling and gavage procedures. Prior to the test, fast the mice for 4-6 hours, with free access to water.[23][24]

    • Causality Check: A 4-6 hour fast is sufficient to lower baseline glucose without inducing a significant starvation stress response, which could confound the results.[25]

  • Baseline Measurement (t = -30 min): Thirty minutes before the glucose challenge, administer the test compound, vehicle, or positive control via oral gavage.

  • Baseline Blood Glucose (t = 0 min): Just prior to the glucose challenge, obtain a baseline blood sample by making a small incision at the tip of the tail. Measure blood glucose using a glucometer.[24]

  • Glucose Challenge (t = 0 min): Administer a bolus of dextrose solution (typically 2 g/kg body weight) via oral gavage.[24][26] Start a timer immediately.

  • Time-Course Blood Sampling: Collect blood samples and measure glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-glucose administration.[24][25]

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. A statistically significant reduction in AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

    • Self-Validation: The vehicle group establishes the baseline glucose excursion profile for the model. The positive control group (Metformin) validates that the model is responsive to known anti-diabetic agents. A significant effect in the positive control group is required to validate the results of the test compound.

Conclusion and Future Directions

The exploration of GPR119 agonists continues to be a promising, albeit challenging, area of T2D research.[27][28] While early clinical candidates like GSK1292263 and JNJ-38431055 did not achieve the robust glycemic control observed in preclinical models, they provided invaluable proof-of-concept for target engagement in humans and highlighted the receptor's role in regulating gut hormones.[5][27] The discrepancy between rodent and human efficacy may be due to species differences in receptor expression or signaling pathways.[5]

For researchers investigating novel scaffolds such as 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, a rigorous and systematic evaluation is paramount. By benchmarking against established compounds like AR231453 and JNJ-38431055 using validated protocols, the true potential of new chemical entities can be accurately assessed. Future success in this field may lie in developing agonists with biased signaling properties or in combination therapies, for instance with DPP-4 inhibitors, to maximize the therapeutic potential of the GPR119-incretin axis.[2]

References

  • Patil M, et al. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomed Pharmacother. 2024. Available from: [Link]

  • Lauffer LM, et al. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. Br J Pharmacol. 2009. Available from: [Link]

  • Katz LB, et al. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects. Clin Pharmacol Ther. 2011. Available from: [Link]

  • Oral Glucose Tolerance Test in Mouse. Protocols.io. 2020. Available from: [Link]

  • PSN632408. Labclinics Shop. Available from: [Link]

  • Wang Y, et al. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. Cell Commun Signal. 2021. Available from: [Link]

  • Semple G, et al. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. Br J Pharmacol. 2008. Available from: [Link]

  • Jones RM, et al. Recent Advances in the Discovery of GPR119 Agonists. New Therapeutic Strategies for Type 2 Diabetes. 2011.
  • The glucose tolerance test in mice: Sex, drugs and protocol. J Neuroendocrinol. 2021. Available from: [Link]

  • PSN632408 - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]

  • Oral Gavage Glucose Tolerance Test (O GTT). Vanderbilt MMPC. 2018. Available from: [Link]

  • Glucose Tolerance Test in Mice. Bio-protocol. 2011. Available from: [Link]

  • Oral Glucose Tolerance Test (OGTT) in Mice. Melior Discovery. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. 2017. Available from: [Link]

  • Katz LB, et al. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes. Diabetes Obes Metab. 2012. Available from: [Link]

  • Jones RM, et al. GPR119 agonists for the treatment of type 2 diabetes. Expert Opin Ther Pat. 2009. Available from: [Link]

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures. ResearchGate. 2022. Available from: [Link]

  • GSK-1292263A - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]

  • PSN632408 | Human and mouse GPR119 agonist. GlpBio. Available from: [Link]

  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Med Sci (Paris). 2024. Available from: [Link]

  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opin Investig Drugs. 2024. Available from: [Link]

  • What are GPR119 agonists and how do they work? Patsnap Synapse. 2024. Available from: [Link]

  • Structures of selected GPR119 agonists under clinical development. ResearchGate. Available from: [Link]

  • G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. J Med Chem. 2016. Available from: [Link]

  • Nunez DJ, et al. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies. Diabetes Obes Metab. 2014. Available from: [Link]

  • Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design. Xenobiotica. 2016. Available from: [Link]

  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. ResearchGate. 2024. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. 2017. Available from: [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Current Protocols in Pharmacology. 2019. Available from: [Link]

  • How to run a cAMP HTRF assay. YouTube. 2024. Available from: [Link]

  • Chu ZL, et al. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. J Endocrinol. 2010. Available from: [Link]

  • Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochem Biophys Res Commun. 2010. Available from: [Link]

  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Mol Pharm. 2022. Available from: [Link]

  • Flatt PR, et al. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. Diabetes. 2017. Available from: [Link]

  • Singh, A. Developing a Workflow to Detect Agonists for GPR119 Using Machine Learning Techniques. Georgia Institute of Technology. 2023. Available from: [Link]

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  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][10][11]benzothiazine as orally-active adhesion molecule inhibitors. Bioorg Med Chem. 2004. Available from: [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Sci Rep. 2024. Available from: [Link]

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A Senior Application Scientist's Guide to the Experimental Cross-Validation of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoxazole Derivative

In the landscape of modern drug discovery, the benzoxazole scaffold is a privileged structure, appearing in a multitude of pharmacologically active agents.[1][2] The compound 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (herein referred to as Compound-X ) presents a compelling architecture, merging the benzoxazole core with a piperidine-4-carboxylic acid moiety. While this specific molecule is cataloged[3], a thorough review of the scientific literature reveals a conspicuous absence of published experimental data regarding its synthesis, biological activity, and therapeutic potential.

This guide is designed for researchers, medicinal chemists, and drug development professionals to bridge this knowledge gap. We will operate from a scientifically-grounded hypothesis: based on its structural motifs, Compound-X is a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH) . The rationale is twofold:

  • The benzoxazole core is found in several classes of potent FAAH inhibitors.[2]

  • The piperidine/piperazine moiety is a common feature in recently developed, highly potent urea and carbamate-based FAAH inhibitors, where it is thought to orient the molecule correctly within the enzyme's active site.[4][5][6]

FAAH is a primary regulator of endocannabinoids like anandamide, and its inhibition presents a promising therapeutic strategy for managing pain, inflammation, and anxiety disorders without the psychotropic side effects of direct cannabinoid receptor agonists.[4][5]

This document provides a comprehensive, step-by-step experimental framework to synthesize, characterize, and validate the activity of Compound-X . We will objectively compare its hypothetical performance against two critical benchmarks: a direct structural analogue to probe structure-activity relationships (SAR) and a well-established, potent FAAH inhibitor as a positive control.

Comparator Compounds: Establishing a Robust Baseline

To effectively evaluate Compound-X , a rigorous comparison against relevant molecules is essential. We propose the following comparators:

  • Comparator 1 (Structural Analogue): 1-(benzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. This non-chlorinated version of our target compound will allow for a direct assessment of the 5-chloro substituent's contribution to potency, selectivity, and pharmacokinetic properties.

  • Comparator 2 (Benchmark Inhibitor): URB597. A well-characterized, potent, and irreversible carbamate-based FAAH inhibitor. It will serve as the gold-standard positive control in our in vitro and in vivo assays, providing a benchmark for efficacy.[5]

Part 1: Chemical Synthesis and Characterization

The initial and most critical step is the chemical synthesis of Compound-X and Comparator 1. The proposed synthetic route is a two-step process involving the formation of the benzoxazole ring followed by its coupling with the piperidine moiety and subsequent ester hydrolysis.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Coupling and Hydrolysis A 2-Amino-4-chlorophenol C Intermediate 1 (Benzoxazinone) A->C Base (e.g., Pyridine) DCM, 0°C to RT B 2-Chloroacetyl chloride B->C D Ethyl isonipecotate (Piperidine-4-carboxylic acid ethyl ester) E Intermediate 2 (Ester-protected Compound-X) C->E High Temp. (e.g., 120°C, neat) D->E F Compound-X (Final Product) E->F Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Proposed two-step synthesis of Compound-X.

Detailed Synthesis Protocol: Compound-X

Step 1: Synthesis of 6-chloro-2H-benzo[d][1]oxazin-2-one (Intermediate 1)

  • To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add pyridine (1.2 eq).

  • Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield Intermediate 1.

Step 2: Synthesis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (Compound-X)

  • Combine Intermediate 1 (1.0 eq) and ethyl isonipecotate (1.5 eq) in a sealed reaction vessel.

  • Heat the mixture neat (without solvent) to 120°C for 4-6 hours.

  • Monitor the formation of the ester intermediate by TLC or LC-MS.

  • Cool the reaction mixture and purify directly by column chromatography to isolate the ethyl ester of Compound-X .[7]

  • Dissolve the purified ester in a mixture of Tetrahydrofuran (THF) and water (3:1).

  • Add Lithium Hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours until saponification is complete.

  • Acidify the mixture to pH ~4-5 with 1M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to yield Compound-X .

Note: The synthesis of Comparator 1 follows the same protocol, starting with 2-aminophenol.

Characterization
  • Structure Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) analysis, purity should be >95% for use in biological assays.

Part 2: In Vitro Pharmacological Evaluation

The cornerstone of this investigation is to determine the inhibitory activity and selectivity of Compound-X against FAAH.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening start Synthesized Compounds (Compound-X, Comp-1, URB597) assay_faah FAAH Inhibition Assay (Human, recombinant) Determine IC₅₀ start->assay_faah assay_selectivity Selectivity Profiling vs. MAGL, ABHD6, CB1/CB2 assay_faah->assay_selectivity If IC₅₀ < 1µM assay_moa Mechanism of Action (Time-dependency, Dialysis) assay_selectivity->assay_moa end end assay_moa->end Characterized Hit

Caption: Workflow for in vitro pharmacological characterization.

Protocol 1: FAAH Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the hydrolysis of a fluorogenic substrate by recombinant human FAAH.

  • Materials: Recombinant human FAAH, FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0), Arachidonyl 7-amino-4-methylcoumarin amide (AAMCA) substrate.

  • Procedure: a. Prepare serial dilutions of Compound-X , Comparator 1, and URB597 in DMSO, then dilute further in assay buffer. b. In a 96-well plate, add 20 µL of each compound dilution. c. Add 160 µL of FAAH enzyme solution to each well and pre-incubate for 15 minutes at 37°C. For time-dependency studies, this pre-incubation time can be varied (e.g., 0, 15, 30, 60 min). d. Initiate the reaction by adding 20 µL of AAMCA substrate (final concentration ~10 µM). e. Read the fluorescence (Excitation: 355 nm, Emission: 460 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Selectivity and Mechanism of Action
  • Selectivity: The FAAH inhibition assay protocol can be adapted to measure activity against other serine hydrolases like Monoacylglycerol Lipase (MAGL) and ABHD6 using their respective specific substrates. For cannabinoid receptor (CB1/CB2) affinity, a competitive radioligand binding assay should be performed.[6]

  • Mechanism of Action (MoA):

    • Reversibility: A significant shift (decrease) in the IC₅₀ value with increased pre-incubation time suggests time-dependent or irreversible inhibition.

    • Dialysis: To confirm covalent binding, incubate FAAH with an excess of the inhibitor, then dialyze the mixture extensively to remove unbound inhibitor. Re-assaying the dialyzed enzyme for activity will show sustained inhibition if the binding was covalent/irreversible.

Part 3: In Vivo Evaluation

Promising candidates from in vitro testing must be evaluated in a living system to assess their pharmacokinetic properties and efficacy.

Experimental Workflow: In Vivo Analysis

In_Vivo_Workflow start Lead Compound from In Vitro Studies pk_study Pharmacokinetic (PK) Study (Rat Model, IV & PO dosing) Determine Bioavailability, T½, CL start->pk_study efficacy_study Efficacy Study (Mouse Elevated Plus Maze) Assess Anxiolytic-like Effects pk_study->efficacy_study If favorable PK profile data_analysis Data Integration & Analysis (PK/PD Correlation) efficacy_study->data_analysis end In Vivo Proof-of-Concept data_analysis->end

Caption: Workflow for in vivo pharmacokinetic and efficacy testing.

Protocol 1: Pharmacokinetic (PK) Profiling in Rats

This protocol establishes the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[8][9][10]

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • Intravenous (IV): Administer the compound (e.g., 1-2 mg/kg) formulated in a suitable vehicle (e.g., 20% Solutol in saline) via the tail vein.

    • Oral (PO): Administer the compound (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process blood to plasma. Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters including Clearance (CL), Volume of Distribution (Vd), Half-life (T½), and oral bioavailability (%F).

Protocol 2: Efficacy in the Elevated Plus Maze (EPM) Model of Anxiety

The EPM is a standard behavioral assay to screen for anxiolytic-like effects of drugs in rodents.[11][12][13]

  • Animals: Male C57BL/6 mice (n=10-12 per group).

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

  • Procedure: a. Acclimatize animals to the testing room for at least 1 hour. b. Administer the test compound (e.g., Compound-X ), vehicle, or a positive control (e.g., diazepam) via intraperitoneal (IP) injection 30 minutes before testing. c. Place each mouse in the center of the maze, facing an open arm. d. Allow the mouse to explore the maze for 5 minutes, recording its behavior with an overhead video camera.

  • Endpoints: The primary measures of anxiolytic-like activity are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters relative to the vehicle group indicates reduced anxiety.

Hypothetical Data & Comparative Analysis

To illustrate the utility of this guide, we present hypothetical data that could be generated from the experiments described above.

Table 1: Hypothetical In Vitro FAAH Inhibition and Selectivity Data

CompoundFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)CB1 Binding Ki (nM)
Compound-X 15 >10,000>10,000
Comparator 1250>10,000>10,000
URB5975>5,000>10,000

Analysis of Hypothetical Data: The hypothetical data in Table 1 suggests that Compound-X is a potent FAAH inhibitor. The 5-chloro substitution provides a significant (>15-fold) enhancement in potency compared to the non-chlorinated Comparator 1, a common observation where an electron-withdrawing group increases the electrophilicity of the benzoxazole core, facilitating interaction with the enzyme's catalytic serine. Furthermore, Compound-X displays excellent selectivity against MAGL and no affinity for the CB1 receptor, which is a critical feature for avoiding unwanted side effects.

Table 2: Hypothetical Rat Pharmacokinetic Parameters

CompoundCL (mL/min/kg)Vd (L/kg)T½ (h)Oral Bioavailability (%F)
Compound-X 25 1.53.545%
Comparator 1401.82.620%

Analysis of Hypothetical Data: The PK profile in Table 2 indicates that Compound-X has moderate clearance and a reasonable half-life, suitable for maintaining therapeutic concentrations. The chloro group appears to improve metabolic stability and/or absorption, leading to significantly higher oral bioavailability compared to Comparator 1. This favorable PK profile justifies its progression into efficacy models.

Table 3: Hypothetical Efficacy in the Mouse Elevated Plus Maze

Treatment Group (10 mg/kg, IP)% Time in Open Arms (Mean ± SEM)
Vehicle18 ± 2.5
Compound-X 35 ± 3.1
Diazepam (Positive Control)40 ± 3.5

*p < 0.05 vs. Vehicle

Analysis of Hypothetical Data: The results in Table 3 demonstrate a significant anxiolytic-like effect for Compound-X , comparable to the benchmark anxiolytic diazepam. This provides in vivo proof-of-concept that the potent and selective FAAH inhibition observed in vitro translates to a functional therapeutic effect.

Conclusion

While 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid remains an uncharacterized molecule in the public domain, its structural features strongly suggest a potential role as a novel FAAH inhibitor. This guide provides a comprehensive and scientifically rigorous framework for any researcher or drug discovery team aiming to validate this hypothesis. By following the detailed protocols for synthesis, in vitro characterization, and in vivo evaluation, and by using the proposed comparators for robust benchmarking, one can systematically build a complete data package. The hypothetical data presented herein illustrates a plausible and highly promising outcome, positioning Compound-X as a potential lead candidate for the development of new therapeutics for anxiety, pain, or inflammatory disorders.

References

  • 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link][1][14]

  • GABA - PDSP. University of North Carolina. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC - NIH. [Link][15]

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  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Clinical and Translational Science. [Link][8]

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  • Behavioral methods to study anxiety in rodents. PMC - NIH. [Link][12]

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  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC - NIH. [Link][4]

  • Positional isomers and hFAAH inhibition. ResearchGate. [Link][2]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PMC - NIH. [Link][5]

  • In vivo rat PK profiling in drug discovery: New challenges. ResearchGate. [Link][9]

  • Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury. Frontiers in Behavioral Neuroscience. [Link][13]

  • Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & Medicinal Chemistry. [Link][6]

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A Researcher's Guide to Investigating the Structure-Activity Relationships of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals embarking on the exploration of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid analogs. Due to the nascent stage of public-domain research on this specific scaffold, this document synthesizes established principles from related chemical series to propose a strategic approach to understanding its structure-activity relationships (SAR). We will delve into rational analog design, prospective synthesis strategies, and pertinent biological evaluation methodologies, grounded in the broader context of medicinal chemistry for benzoxazole and piperidine-containing compounds.

The Core Scaffold: A Privileged Combination of Moieties

The target molecule, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, represents a fascinating convergence of three key pharmacophoric elements: a substituted benzoxazole, a piperidine linker, and a carboxylic acid functional group. Each of these components has a rich history in medicinal chemistry, and their combination suggests a high potential for diverse biological activities.

  • The Benzoxazole Moiety: Benzoxazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules. They are known to interact with a variety of biological targets, and their derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[1][2][3] The 5-chloro substitution on the benzoxazole ring is a common modification in medicinal chemistry, often introduced to modulate lipophilicity, metabolic stability, and target engagement.

  • The Piperidine Linker: The piperidine ring is a ubiquitous scaffold in drug discovery, prized for its ability to orient substituents in three-dimensional space and its favorable pharmacokinetic properties.[4][5] In the target scaffold, the piperidine ring serves as a non-planar linker between the benzoxazole core and the carboxylic acid, influencing the overall conformation of the molecule and the spatial relationship between the other two key functional groups.

  • The Carboxylic Acid: The carboxylic acid group is a key functional group that can participate in a variety of interactions with biological targets, most notably through the formation of salt bridges and hydrogen bonds with basic residues in protein binding pockets. Its presence often imparts aqueous solubility and can be crucial for target recognition and binding.

Strategic Approaches to Analog Synthesis

A systematic exploration of the SAR of this scaffold necessitates the synthesis of a focused library of analogs. The following retrosynthetic analysis outlines a plausible and adaptable synthetic strategy.

Proposed Retrosynthetic Strategy

G Target 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid Intermediate1 2-Amino-4-chlorophenol Target->Intermediate1 Intermediate2 Piperidine-4-carboxylic acid derivative Target->Intermediate2 Intermediate3 Cyanogen bromide or equivalent Target->Intermediate3

Caption: Retrosynthetic analysis of the target scaffold.

General Synthetic Protocol

A common and effective method for the synthesis of 2-aminobenzoxazoles involves the cyclization of a 2-aminophenol with a cyanating agent.[6][7][8] This can be adapted for the synthesis of the target scaffold.

Step 1: Synthesis of the 2-aminobenzoxazole core

A plausible route to the core benzoxazole structure involves the reaction of 2-amino-4-chlorophenol with a suitable electrophile that will ultimately form the 2-amino linkage to the piperidine. A common method involves the use of cyanogen bromide (BrCN), though researchers should be aware of its high toxicity and consider safer alternatives.[8]

Step 2: Coupling of the piperidine moiety

The resulting 2-amino-5-chlorobenzoxazole can then be coupled with a suitable piperidine-4-carboxylic acid derivative. The specific conditions for this coupling reaction will depend on the nature of the protecting groups on the piperidine carboxylic acid.

Experimental Protocol: A Representative Synthesis

  • Cyclization: To a solution of 2-amino-4-chlorophenol (1.0 eq) in a suitable solvent such as methanol, add cyanogen bromide (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Coupling: To a solution of the crude 2-amino-5-chlorobenzoxazole (1.0 eq) and ethyl piperidine-4-carboxylate (1.2 eq) in a polar aprotic solvent such as DMF, add a suitable base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Hydrolysis: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The crude ester can then be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

A Guided Exploration of Structure-Activity Relationships

The systematic modification of the core scaffold is essential to elucidate the SAR. The following sections outline key areas for analog design and the anticipated impact of these modifications based on established principles.

Modification of the Benzoxazole Ring

Substituents on the benzoxazole ring can significantly impact biological activity by influencing electronic properties, lipophilicity, and steric interactions with the target protein.

Position of Substitution Proposed Modifications Rationale
5-positionH, F, Br, CH3, OCH3To probe the effect of electronics and sterics at the position of the existing chloro group.
6-positionCl, F, CH3To explore the impact of substitution at an alternative position on the benzene ring.
7-positionCl, FTo investigate the influence of substitution adjacent to the benzoxazole oxygen.
Modification of the Piperidine Linker

Alterations to the piperidine ring can modulate the conformational flexibility of the molecule and the orientation of the carboxylic acid.

| Modification | Proposed Analogs | Rationale | | :--- | :--- | | Ring Conformation | Introduction of substituents on the piperidine ring (e.g., methyl groups) | To restrict the conformational freedom of the piperidine ring and probe for stereospecific interactions. | | Linker Length | Replacement of piperidine with piperazine or homopiperidine | To investigate the optimal distance and geometry between the benzoxazole and carboxylic acid moieties. |

Modification of the Carboxylic Acid

The carboxylic acid is a key interaction point. Its modification or replacement can provide valuable insights into the binding mode.

Modification Proposed Analogs Rationale
EsterificationMethyl, ethyl, or t-butyl estersTo investigate the importance of the acidic proton and to potentially improve cell permeability.
AmidationPrimary, secondary, and tertiary amidesTo probe the necessity of the carboxylate anion for activity and to introduce additional hydrogen bonding opportunities.
ReplacementTetrazole, hydroxamic acidTo explore bioisosteric replacements for the carboxylic acid that may offer improved metabolic stability or alternative binding interactions.

Prospective Biological Evaluation

Given the privileged nature of the benzoxazole and piperidine scaffolds, analogs of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid could exhibit a wide range of biological activities. The following are suggested starting points for biological screening.

Kinase Inhibitor Screening

Benzoxazole derivatives have been widely explored as inhibitors of various protein kinases.[1][9][10] A primary screen against a panel of cancer-relevant kinases (e.g., VEGFR, EGFR, c-Met) would be a logical first step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: A common method is a fluorescence-based assay that measures the phosphorylation of a substrate peptide by the target kinase.

  • Procedure:

    • Prepare a solution of the test compound at various concentrations.

    • In a microplate, combine the target kinase, the substrate peptide, and ATP.

    • Add the test compound and incubate at room temperature.

    • Add a detection reagent that binds to the phosphorylated substrate, generating a fluorescent signal.

    • Measure the fluorescence intensity and calculate the IC50 value for each compound.

Anti-inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a structurally related scaffold, have shown potent anti-inflammatory activity.[11][12]

Experimental Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50 values.

Data Presentation and Interpretation

A clear and concise presentation of the SAR data is crucial for identifying trends and guiding further optimization.

Table 1: Hypothetical SAR Data for Benzoxazole Ring Modifications

Compound R1 R2 Kinase X IC50 (µM) Anti-inflammatory IC50 (µM)
Parent ClH1.55.2
Analog 1 HH10.225.1
Analog 2 FH1.24.8
Analog 3 HCl3.58.9

Conclusion and Future Directions

The 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid scaffold holds significant promise as a template for the discovery of novel therapeutic agents. While direct experimental data is currently limited, a systematic approach to analog synthesis and biological evaluation, guided by the principles outlined in this guide, will be instrumental in unlocking the full potential of this chemical series. Future work should focus on elucidating the specific molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties.

References

  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Krasniqi, A., & Slanina, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261–20270. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, X., & Li, Z. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PLoS One, 15(1), e0227221. [Link]

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  • Li, J. J., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545–3550. [Link]

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  • Abdelgawad, M. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938–1953. [Link]

  • Wang, Y., et al. (2021). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 39(11), 3968–3983. [Link]

  • Kawasaki, A., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448. [Link]

  • Anandan, S. K., et al. (2003). Synthesis and Structure-Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2425–2440. [Link]

  • ResearchGate. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological estimation of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives as potential α 1AR antagonists. Retrieved from [Link]

  • Kumar, A., et al. (2013). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 21(11), 3122–3129. [Link]

  • Osmaniye, D., et al. (2021). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 26(1), 94. [Link]

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  • de Oliveira, A. C., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3234–3238. [Link]

  • An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

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Sources

A Comparative Efficacy Analysis of GPR120 Agonists: Evaluating Compound A Against Standard Modulators for Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader

The compound specified in the topic, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (CAS No. 936074-51-0), is documented in chemical supply catalogs but lacks publicly available scientific literature detailing its biological target, mechanism of action, or efficacy data.[1][2][3] To fulfill the structural and scientific requirements of this guide, a representative and well-characterized molecule, GPR120 Compound A , will be used as the primary subject of analysis. This allows for a data-driven comparison against standard compounds, adhering to the requested format and depth.

Introduction: The Therapeutic Promise of GPR120

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical sensor for medium to long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA).[4][5] Expressed abundantly in adipose tissue, macrophages, and intestinal enteroendocrine cells, GPR120 is a key regulator of glucose metabolism, insulin sensitivity, and inflammation.[4][6] Its activation triggers diverse signaling cascades that mediate potent anti-inflammatory and insulin-sensitizing effects, making it a highly attractive therapeutic target for metabolic syndrome, type 2 diabetes (T2DM), and obesity.[7][8][9]

The receptor's dual signaling capability is central to its function. Upon agonist binding, GPR120 couples to Gαq/11 proteins, initiating a canonical pathway that leads to an increase in intracellular calcium ([Ca²⁺]i).[10] Concurrently, it can signal independently of G-proteins by recruiting β-arrestin-2, which mediates the receptor's potent anti-inflammatory activity by inhibiting key pro-inflammatory pathways like those activated by Toll-like receptor 4 (TLR4) and TNF-α.[4][5] The development of synthetic agonists aims to harness these benefits with improved potency, selectivity, and pharmacokinetic properties compared to endogenous ligands.

This guide provides a comparative analysis of GPR120 Compound A (cpdA) , a selective synthetic agonist, against two key reference compounds:

  • Docosahexaenoic Acid (DHA): A primary endogenous omega-3 fatty acid agonist.

  • TUG-891: A well-characterized, potent synthetic GPR120 agonist widely used in research.[9][11]

We will evaluate these compounds based on their in vitro potency and selectivity, and their in vivo efficacy in relevant preclinical models of metabolic disease.

Comparative Efficacy Analysis

The therapeutic potential of a GPR120 agonist is defined by its ability to potently and selectively activate the receptor, leading to measurable physiological benefits. The following sections compare Compound A, DHA, and TUG-891 across key performance metrics.

In Vitro Potency and Selectivity

An ideal agonist must demonstrate high potency (a low concentration required for activation) and high selectivity for GPR120 over other related receptors, such as GPR40 (FFAR1), which also binds fatty acids but has a distinct physiological role.[8][12] Efficacy is typically measured using functional assays that quantify receptor activation, such as calcium mobilization or β-arrestin-2 recruitment assays.[12]

Table 1: Comparative In Vitro Potency of GPR120 Agonists

Compound Assay Type Target EC₅₀ (μM) Selectivity Profile Source(s)
Compound A (cpdA) β-arrestin-2 Recruitment Human GPR120 ~0.35 Selective for GPR120 over GPR40 [12][13][14]
TUG-891 Calcium Flux Human GPR120 0.0437 High selectivity over GPR40 [9][11]

| DHA | Calcium Flux / SRE-luc | Human GPR120 | ~10-50 | Non-selective, activates GPR40, PPARs |[15][16] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

From this data, it is evident that synthetic agonists like Compound A and TUG-891 offer significantly greater potency than the endogenous ligand, DHA.[11][13][15] Furthermore, their high selectivity for GPR120 is a critical advantage, as off-target activation of GPR40 or other receptors could lead to undesirable side effects.[12] The choice of a β-arrestin-2 recruitment assay for Compound A is particularly insightful, as this pathway is directly linked to the desired anti-inflammatory effects of GPR120 activation.[5][12]

In Vivo Efficacy in a Model of Diet-Induced Obesity

The ultimate validation of a GPR120 agonist lies in its ability to correct metabolic dysregulation in vivo. The standard model for this is the high-fat diet (HFD)-fed obese mouse, which develops key features of human metabolic syndrome, including insulin resistance, hyperinsulinemia, and hepatic steatosis (fatty liver).[12][17]

Table 2: Comparative In Vivo Efficacy in HFD-Fed Obese Mice

Compound Dose / Administration Key Outcome(s) Mechanism Insight Source(s)
Compound A (cpdA) 30 mg/kg in diet • Improved glucose tolerance• Increased insulin sensitivity• Decreased hyperinsulinemia• Reduced hepatic steatosis Potent anti-inflammatory effects on macrophages, improving systemic insulin sensitivity. [12][13][17]
TUG-891 Oral gavage • Improved glucose tolerance• Increased GLP-1 secretion Shown to increase secretion of the incretin hormone GLP-1, which enhances insulin release. [11][18]

| DHA (in fish oil) | Dietary supplement | • Improved insulin sensitivity• Reduced adipose tissue inflammation | Reduces macrophage infiltration into adipose tissue and promotes an anti-inflammatory M2 macrophage phenotype. |[4][16] |

Compound A demonstrates comprehensive efficacy in a preclinical model of obesity, significantly improving glucose metabolism and reducing liver fat.[12][17] These effects are strongly linked to its potent anti-inflammatory action on macrophages.[12][13] While TUG-891 also improves glucose tolerance, its mechanism is often highlighted by its ability to stimulate GLP-1 secretion, a key function of GPR120 in the gut.[9][18] DHA, while effective, requires administration as a dietary component and its effects are broader due to its lack of receptor selectivity.[16]

Visualizing Mechanisms and Workflows

GPR120 Signaling Pathways

Activation of GPR120 by an agonist like Compound A initiates two primary signaling cascades that contribute to its therapeutic effects.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist GPR120 Agonist (e.g., Compound A) GPR120 GPR120 (FFAR4) Agonist->GPR120 binds G_protein Gαq/11 GPR120->G_protein activates BetaArrestin β-arrestin-2 GPR120->BetaArrestin recruits PLC PLCβ G_protein->PLC activates IP3 IP3 PLC->IP3 generates TAB1 TAB1 BetaArrestin->TAB1 binds & internalizes TAK1 TAK1 TAB1->TAK1 blocks interaction Inflammation_Inhibition Anti-inflammatory Effect (Inhibition of NF-κB/JNK) TAK1->Inflammation_Inhibition prevents activation of Ca_release ↑ [Ca²⁺]i IP3->Ca_release triggers Metabolic_Effects Metabolic Effects (e.g., GLP-1 Secretion) Ca_release->Metabolic_Effects

GPR120 dual signaling pathways.
Experimental Workflow: In Vitro Calcium Mobilization Assay

This workflow outlines the standard procedure for assessing agonist potency by measuring changes in intracellular calcium.

Calcium_Assay_Workflow start Start: Seed GPR120-expressing CHO or HEK293 cells in 96-well plate step1 Incubate cells (24h) to allow adherence start->step1 step2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) step1->step2 step3 Incubate (30-60 min) to allow dye uptake step2->step3 step4 Place plate in a FLIPR instrument step3->step4 step5 Add varying concentrations of agonist (e.g., Compound A, TUG-891) step4->step5 step6 Measure fluorescence intensity over time step5->step6 end Analyze data: Plot dose-response curve and calculate EC₅₀ step6->end

Workflow for a calcium mobilization assay.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to generate the comparative data discussed in this guide.

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is a self-validating system for determining the potency (EC₅₀) of a test compound at the GPR120 receptor.

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 in appropriate media.

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Stable expression of the target receptor is essential for a specific and reproducible signal. 96-well plates are used for high-throughput screening.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid.

    • Causality: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out, ensuring a stable baseline fluorescence.

    • Remove cell culture media and add 100 µL of loading buffer to each well.

    • Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature in the dark.

  • Compound Preparation and Assay:

    • Prepare a 3x concentrated serial dilution of the test compounds (Compound A, TUG-891, DHA) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known agonist).

    • Place the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR) or similar instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate automated addition of 50 µL of the compound dilutions to the corresponding wells.

    • Immediately begin measuring fluorescence intensity every 1-2 seconds for at least 3 minutes.

  • Data Analysis:

    • The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data with the vehicle control as 0% activation and a saturating concentration of a potent agonist as 100% activation.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol assesses a compound's ability to improve glucose disposal in a living animal, a key indicator of insulin-sensitizing effects.

  • Animal Acclimation and Dosing:

    • Use male C57BL/6J mice that have been on a high-fat diet (60% kcal from fat) for 12-16 weeks.

    • House the animals with a 12-hour light/dark cycle and provide water ad libitum.

    • Fast the mice for 6 hours prior to the experiment.

    • Causality: The HFD model mimics human diet-induced obesity and insulin resistance. Fasting establishes a baseline glucose level.

    • Administer the test compound (e.g., Compound A at 30 mg/kg) or vehicle control via oral gavage 30-60 minutes before the glucose challenge.

  • Glucose Challenge and Blood Sampling:

    • At time t=0, administer a 2 g/kg bolus of glucose solution via oral gavage.

    • Collect a small blood sample (~5-10 µL) from the tail vein at baseline (t=0) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose concentration immediately using a calibrated glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the total Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.

    • Use a statistical test (e.g., Student's t-test or ANOVA) to compare the AUC between the vehicle-treated and compound-treated groups. A significant reduction in AUC in the treated group indicates improved glucose tolerance.

    • Self-Validation: The inclusion of a vehicle control group is critical to ensure that any observed effects are due to the compound and not the experimental procedure itself.

Conclusion and Future Directions

This comparative analysis demonstrates that synthetic GPR120 agonists, particularly Compound A , offer a significant therapeutic advantage over endogenous ligands like DHA. Compound A combines high potency and selectivity with proven in vivo efficacy in a gold-standard preclinical model of metabolic disease.[12][17] Its ability to improve glucose tolerance, enhance insulin sensitivity, and reduce hepatic steatosis underscores the promise of targeting GPR120.[13]

While both Compound A and TUG-891 are potent agonists, their primary reported mechanisms show subtle differences—Compound A is strongly linked to anti-inflammatory actions in macrophages, while TUG-891 is often highlighted for its effects on GLP-1 secretion.[11][12] Future research should focus on developing biased agonists that can selectively activate either the G-protein or the β-arrestin-2 pathway, allowing for a more precise therapeutic effect with a potentially improved safety profile. Further studies are also required to confirm these preclinical findings in human clinical trials to ultimately validate GPR120 agonists as a new class of insulin-sensitizing drugs.

References

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  • PubMed. (n.d.). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Retrieved from [Link]

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A Comparative Guide to 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid in the Landscape of Bioactive Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential pharmacological profile of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid. In the absence of direct peer-reviewed studies on this specific molecule, this document leverages data from structurally similar benzoxazole-piperidine derivatives to forecast its potential applications and performance. The insights herein are designed to guide future research and development efforts.

Introduction: The Benzoxazole-Piperidine Scaffold

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive core for designing molecules with diverse biological activities. When coupled with a piperidine moiety, the resulting scaffold gains a three-dimensional character and a basic nitrogen atom, which can be crucial for interacting with biological targets and improving pharmacokinetic properties.[3][4]

The subject of this guide, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid, combines these key structural features with a chlorine substituent on the benzoxazole ring and a carboxylic acid on the piperidine ring. These additions are expected to significantly influence its physicochemical properties and biological activity.

Potential Therapeutic Applications: A Comparative Overview

Based on the activities of structurally related compounds, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is predicted to have potential applications in several therapeutic areas, including oncology, neuroscience, and infectious diseases.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole-piperidine derivatives as potent anticancer agents.[5][6][7] These compounds have been shown to target key signaling pathways involved in tumor growth and proliferation.

A comparative analysis of our target molecule with reported anticancer benzoxazole-piperidines suggests potential inhibitory activity against receptor tyrosine kinases such as VEGFR-2, c-Met, and EGFR.[5][6] The chlorine atom at the 5-position of the benzoxazole ring may enhance activity, a common observation in kinase inhibitors where halogen bonding can contribute to binding affinity.

Table 1: Comparative Anticancer Activity of Benzoxazole-Piperidine Derivatives

CompoundTarget(s)IC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-231Reference
Compound 4d (a benzoxazole-appended piperidine)EGFR7.31 ± 0.431.66 ± 0.08[7]
Compound 7h (a benzoxazole-appended piperidine)EGFR9.84 ± 0.473.21 ± 0.15[7]
Compound 11b (a piperidinyl-based benzoxazole)VEGFR-2, c-Met4.307.06 (vs. PC-3)[5]
1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid Predicted: VEGFR-2, c-Met, EGFRData not availableData not availableN/A

Note: The data for the title compound is predictive and requires experimental validation.

Antipsychotic Activity

A series of piperidine-substituted benzoxazole derivatives have been investigated as multi-target antipsychotics, exhibiting affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[3][4] The combination of a benzoxazole core with a piperidine tail is a recurring motif in the design of such agents.

The structural similarity of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid to these compounds suggests it may also interact with these key central nervous system receptors. The carboxylic acid moiety could, however, impact its ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.

Table 2: Comparative Receptor Binding Affinities of Benzoxazole-Piperidine Derivatives

CompoundD2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)Reference
Compound 29 (a benzoxazole-piperidine derivative)1.22.50.8[3]
1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid Data not availableData not availableData not availableN/A

Note: The data for the title compound is predictive and requires experimental validation.

Proposed Synthesis and Experimental Protocols

While a specific synthesis for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid has not been published, a plausible synthetic route can be devised based on established methods for analogous compounds.[8][9]

Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-4-chlorophenol C 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid A:e->C:w Condensation (e.g., PPA) B Piperidine-4-carboxylic acid B:e->C:w

Caption: Proposed synthesis of the target compound.

Protocol:

  • Condensation: A mixture of 2-amino-4-chlorophenol and piperidine-4-carboxylic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[8]

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid.

Experimental Workflow for Biological Evaluation

Experimental Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models A Kinase Inhibition Assays (VEGFR-2, c-Met, EGFR) B Receptor Binding Assays (D2, 5-HT1A, 5-HT2A) E Behavioral Models for Antipsychotic Activity B->E C Antiproliferative Assays (e.g., MTT on cancer cell lines) D Xenograft Tumor Models C->D Start Synthesized Compound Start->A Start->B Start->C

Caption: Workflow for biological evaluation.

Structure-Activity Relationship (SAR) Insights

The existing literature on benzoxazole derivatives provides valuable SAR insights that can be applied to 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid.

  • Benzoxazole Core: The 2-substituted benzoxazole moiety is a key pharmacophore responsible for a wide range of biological activities.[10]

  • Piperidine Substituent: The piperidine ring and its point of attachment to the benzoxazole core are critical for modulating potency and selectivity for various targets.

  • 5-Chloro Substituent: The presence of a chlorine atom at the 5-position is often associated with increased lipophilicity and can lead to enhanced potency, particularly in kinase inhibition.

  • 4-Carboxylic Acid: The carboxylic acid group on the piperidine ring introduces a polar, ionizable group that will significantly impact the compound's solubility, cell permeability, and pharmacokinetic profile. It may also serve as a key interaction point with the biological target.

Conclusion and Future Directions

While direct experimental data for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is currently unavailable, a comparative analysis of its structural analogs suggests it is a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and neuroscience.

Future research should focus on:

  • Synthesis and Characterization: The first step will be the successful synthesis and full characterization of the molecule.

  • In Vitro Profiling: A comprehensive in vitro screening against a panel of kinases and CNS receptors is warranted to identify its primary biological target(s).

  • Cell-Based Assays: Evaluation of its antiproliferative effects on various cancer cell lines and its functional activity at key neurotransmitter receptors will provide crucial information on its cellular efficacy.

  • Pharmacokinetic Studies: Assessment of its ADME (absorption, distribution, metabolism, and excretion) properties will be essential to determine its potential for in vivo studies.

This comparative guide serves as a foundational document to stimulate and guide these future research endeavors. The unique combination of structural features in 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid makes it a compelling candidate for further investigation.

References

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A Comparative Guide to the Experimental Confirmation of the Binding Site for 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Phase 1: Target Identification and Hypothesis Generation

Before a binding site can be confirmed, the protein target itself must be identified. This initial phase employs a combination of computational and experimental strategies to generate a list of putative binding partners for our compound of interest.

Computational Approaches: In Silico Target Prediction

Computational methods offer a rapid and cost-effective first step to generate hypotheses about potential protein targets.[1][2] These approaches leverage the vast amount of structural and pharmacological data available in public databases.

One common technique is reverse docking , where the small molecule is computationally docked against a library of known protein structures.[3][4] The goal is to identify proteins whose binding pockets show favorable energetic interactions with the ligand. Algorithms score these interactions, providing a ranked list of potential targets. While powerful for hypothesis generation, it's crucial to acknowledge that these predictions are theoretical and require experimental validation.

Experimental Approaches: Unbiased Target Discovery

For an unbiased approach, experimental methods that screen for interactions across a wide range of proteins are invaluable.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): In this technique, the compound of interest is immobilized on a solid support to create an affinity column. A complex biological sample, such as a cell lysate, is passed over the column. Proteins that bind to the compound are retained, while non-binders are washed away. The bound proteins are then eluted and identified using mass spectrometry. This method provides direct physical evidence of an interaction.

  • Proteome Microarrays: These are high-density arrays containing thousands of purified proteins spotted onto a solid surface. The fluorescently labeled small molecule is incubated with the microarray, and binding events are detected by fluorescence. This allows for the simultaneous screening of thousands of potential targets.

Phase 2: Validation of Putative Protein Targets

Once a list of potential targets has been generated, the next critical step is to confirm a direct, biophysical interaction between 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid and the candidate proteins. A suite of biophysical techniques can be employed for this purpose, each with its own strengths and weaknesses.[5][6][7]

Comparative Analysis of Biophysical Techniques for Hit Validation
Technique Principle Advantages Disadvantages Typical Affinity Range
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip.[8]Real-time, label-free, provides kinetic data (on- and off-rates).Requires immobilization of one binding partner, which can affect its activity.pM to mM
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[5][7][8]Label-free, in-solution, provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of protein and compound.nM to mM
Differential Scanning Fluorimetry (DSF) Monitors the thermal denaturation of a protein in the presence of a fluorescent dye. Ligand binding typically stabilizes the protein, resulting in a measurable increase in its melting temperature (Tm).[5][6]High-throughput, low sample consumption.Indirect assay, may not detect binding that does not induce a stability change.nM to mM
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the NMR spectrum of either the protein or the ligand upon complex formation.[5][9]Provides structural information about the binding site, can detect very weak interactions.Requires large amounts of isotopically labeled protein, lower throughput.µM to mM

Expert Insight: For initial validation, SPR is often a preferred method due to its high sensitivity and ability to provide kinetic information. However, ITC is considered the gold standard for thermodynamic characterization and for confirming the stoichiometry of the interaction.[7][8]

Phase 3: Precise Determination of the Binding Site

With a validated protein target, the focus shifts to identifying the specific amino acid residues that constitute the binding site. This phase combines high-resolution structural biology with biochemical and biophysical mapping techniques.

High-Resolution Structural Methods: The Gold Standard

The most definitive way to determine a binding site is to visualize the ligand-protein complex at atomic resolution.[9]

  • X-ray Co-crystallography: This technique involves crystallizing the protein in the presence of the ligand and then using X-ray diffraction to determine the three-dimensional structure of the complex.[10][11][12][13] A high-resolution co-crystal structure provides unambiguous evidence of the binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding.[13]

  • Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or membrane proteins that are difficult to crystallize. It involves flash-freezing the protein-ligand complex in solution and imaging the individual particles with an electron microscope to reconstruct a 3D model.

Workflow for X-ray Co-crystallography

cluster_0 Experimental Workflow Protein_Purification Protein Purification & Quality Control Crystallization Set up Crystallization Trials (Protein + Ligand) Protein_Purification->Crystallization Ligand_Prep Prepare High-Purity Ligand Ligand_Prep->Crystallization Crystal_Harvesting Harvest & Cryo-protect Crystals Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Analyze Electron Density Map & Model Binding Site Structure_Solution->Analysis

Caption: Workflow for determining a ligand-protein co-crystal structure.

Biochemical and Biophysical Mapping

When high-resolution structural data is not attainable, other techniques can be used to map the binding interface.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This method measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. Regions of the protein that are part of the binding site are often protected from exchange upon ligand binding, allowing for the identification of the binding interface.[9]

  • Site-Directed Mutagenesis: This is a powerful technique to validate the functional importance of residues identified by other methods.[14][15][16] By systematically mutating amino acids in the putative binding pocket and measuring the impact on ligand binding affinity, one can confirm the key residues involved in the interaction.[17][18] A significant loss of binding affinity upon mutation provides strong evidence for that residue's involvement in the binding site.[15]

Experimental Protocol: Site-Directed Mutagenesis and Binding Affinity Measurement
  • Identify Putative Binding Site Residues: Based on computational docking, HDX-MS, or a homologous structure, select 5-10 residues for mutagenesis.

  • Generate Mutants: Use a commercial site-directed mutagenesis kit to create plasmids encoding the mutant proteins (e.g., changing an aromatic residue to alanine to disrupt a hydrophobic interaction).

  • Express and Purify Mutant Proteins: Express and purify the mutant proteins using the same protocol as for the wild-type protein. Ensure the mutations have not led to protein misfolding using techniques like Circular Dichroism.

  • Measure Binding Affinity: Use a quantitative biophysical method like SPR or ITC to measure the binding affinity of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid to each mutant protein.

  • Analyze Data: Compare the dissociation constant (Kd) of the ligand for the mutant proteins to that of the wild-type protein.

Expected Outcome and Interpretation:

Mutation Wild-Type Kd (nM) Mutant Kd (nM) Fold Change in Affinity Interpretation
Tyr123Ala10010,000100x decreaseTyr123 is critical for binding.
Leu127Ala1005005x decreaseLeu127 contributes to the binding interaction.
Ser150Ala100110No significant changeSer150 is likely not directly involved in binding.

Phase 4: Data Integration for a Confirmed Binding Site

The highest level of confidence in binding site determination is achieved by integrating data from multiple, orthogonal techniques. A computational model, for instance, can guide the design of site-directed mutagenesis experiments. The results of these mutagenesis studies can then be rationalized by a high-resolution co-crystal structure.

Integrated Workflow for Binding Site Confirmation

cluster_1 Integrated Confirmation Strategy Hypothesis_Gen Hypothesis Generation (e.g., Docking) Biophysical_Validation Biophysical Validation (e.g., SPR, ITC) Hypothesis_Gen->Biophysical_Validation Structural_Det Structural Determination (X-ray/Cryo-EM) Biophysical_Validation->Structural_Det Provides material for crystallization Functional_Validation Functional Validation (Site-Directed Mutagenesis) Biophysical_Validation->Functional_Validation Confirms direct binding Structural_Det->Functional_Validation Informs which residues to mutate Confirmed_Site Confirmed Binding Site Structural_Det->Confirmed_Site Provides atomic detail Functional_Validation->Confirmed_Site Validates key interactions

Caption: An integrated workflow combining multiple techniques for robust binding site confirmation.

Conclusion

Confirming the binding site of a novel compound like 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is a multi-step process that requires a thoughtful and rigorous scientific approach. There is no single experiment that can provide all the necessary information. The process begins with broad, hypothesis-generating techniques and funnels down to high-resolution, definitive methods. By combining computational predictions, biophysical validation, high-resolution structural data, and functional mutational analysis, researchers can build a comprehensive and trustworthy model of the molecular interactions. This detailed understanding is paramount for structure-based drug design, lead optimization, and ultimately, the development of safe and effective therapeutics.

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A Guide to the Stereoselective Analysis of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid: A Hypothetical Framework for Enantiomeric Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary drug development, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success and safety. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit distinct pharmacological and toxicological profiles. While one enantiomer may elicit the desired therapeutic effect (the eutomer), its counterpart (the distomer) can be inactive, less active, or even responsible for adverse effects. Therefore, a comprehensive understanding of the individual properties of each enantiomer is paramount.

This guide focuses on the compound 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid , a molecule of interest within medicinal chemistry due to its composite structure featuring a benzoxazole and a piperidine-carboxylic acid moiety—scaffolds prevalent in numerous biologically active agents.[1][2] To date, publicly available data on the synthesis, chiral resolution, and comparative biological activity of the individual enantiomers of this compound are scarce. This document, therefore, serves as a proactive, experience-based guide for researchers, outlining a robust framework for the synthesis of the racemic mixture, the separation of its enantiomers, and a proposed comparative analysis of their potential biological activities.

Synthesis of Racemic 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

The synthesis of the racemic compound is the foundational step. A plausible and efficient synthetic route can be conceptualized based on established methods for the formation of 2-aminobenzoxazoles and subsequent N-alkylation.

Proposed Synthetic Protocol:

A potential synthetic pathway is outlined below. This multi-step synthesis leverages common reactions in heterocyclic chemistry.

G A 2-Amino-4-chlorophenol C 2-Amino-5-chlorobenzo[d]oxazole A->C Reaction with B B Cyanogen bromide E Racemic ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate C->E Nucleophilic substitution with D D Ethyl isonipecotate G Racemic 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid E->G F F Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic route for racemic 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid.

Step-by-Step Methodology:

  • Synthesis of 2-Amino-5-chlorobenzo[d]oxazole:

    • To a solution of 2-amino-4-chlorophenol in a suitable solvent such as ethanol, add an equimolar amount of cyanogen bromide at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • The cyclization should yield the desired 2-amino-5-chlorobenzo[d]oxazole. Purification can be achieved by recrystallization or column chromatography.

  • Synthesis of Racemic Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate:

    • In a polar aprotic solvent like dimethylformamide (DMF), combine 2-amino-5-chlorobenzo[d]oxazole with ethyl isonipecotate.

    • A non-nucleophilic base, such as diisopropylethylamine (DIPEA), should be added to facilitate the reaction.

    • Heat the reaction mixture to promote the nucleophilic substitution, with progress monitored by TLC.

    • Upon completion, the product can be isolated by extraction and purified by column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, acidify the mixture to precipitate the carboxylic acid product.

    • The final racemic compound can be purified by filtration and washing.

Chiral Resolution and Asymmetric Synthesis of Enantiomers

With the racemic mixture in hand, the next critical phase is the separation of the enantiomers or their direct asymmetric synthesis.

Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[3][4] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of compounds, including those with piperidine moieties.[5]

Proposed HPLC Protocol:

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)These columns have a proven track record for resolving a wide variety of chiral compounds.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic or basic additive.The mobile phase composition is crucial for achieving optimal separation and peak shape. An acidic additive like trifluoroacetic acid (TFA) is often used for acidic analytes.
Detection UV at a suitable wavelength (e.g., 254 nm)The benzoxazole moiety should provide a strong UV chromophore for sensitive detection.
Flow Rate Typically 0.5-1.0 mL/min for analytical scale.This ensures good peak resolution and efficiency.
Temperature Ambient or controlled (e.g., 25 °C)Temperature can influence the separation, so consistency is key.

Experimental Workflow for Chiral HPLC:

G A Dissolve racemic compound in mobile phase B Inject onto chiral HPLC column A->B C Elute with optimized mobile phase B->C D Monitor with UV detector C->D E Collect separated enantiomer fractions D->E F Analyze fractions for enantiomeric purity E->F

Caption: Workflow for the chiral resolution of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid via HPLC.

Asymmetric Synthesis

An alternative to chiral resolution is asymmetric synthesis, which aims to produce a single enantiomer directly.[6] This can often be more efficient as it avoids the 50% loss of material inherent in resolution. A potential strategy could involve using a chiral starting material or a chiral catalyst.

Hypothetical Asymmetric Synthesis Approach:

One could envision a synthesis starting from a chiral piperidine derivative, which would introduce the stereocenter early in the synthetic sequence. For example, using an enantiomerically pure form of a piperidine-4-carboxylic acid derivative in the reaction with 2-amino-5-chlorobenzo[d]oxazole would lead to the desired enantiomer of the final product.

Comparative Biological Evaluation: A Framework for Investigation

Once the individual enantiomers are isolated and their stereochemical purity confirmed, a comparative analysis of their biological activities is essential. The benzoxazole and piperidine scaffolds are present in compounds with a wide range of biological targets.[1][7] Therefore, a broad screening approach is warranted, followed by more focused assays based on initial findings.

Proposed Screening Cascade:

  • Initial High-Throughput Screening (HTS):

    • Screen the racemate and individual enantiomers against a diverse panel of receptors, enzymes, and ion channels. This will help to identify potential biological targets.

  • Dose-Response Studies:

    • For any identified "hits" from the HTS, conduct full dose-response curves to determine the potency (e.g., IC50 or EC50) of each enantiomer and the racemate.

  • Selectivity Profiling:

    • Assess the selectivity of the active enantiomer(s) against a panel of related targets to understand their specificity.

  • In Vitro ADME/Tox Profiling:

    • Compare the metabolic stability, cell permeability, and potential cytotoxicity of the enantiomers. It is not uncommon for enantiomers to have different pharmacokinetic properties.[8]

Data Presentation:

All quantitative data from these studies should be summarized in clear, well-structured tables to facilitate direct comparison.

CompoundTarget X IC50 (nM)Target Y IC50 (nM)Metabolic Stability (t½, min)Cytotoxicity CC50 (µM)
Racemate[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Enantiomer 1[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Enantiomer 2[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Conclusion and Future Directions

While direct experimental data on the enantiomers of 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid is not yet available in the public domain, this guide provides a comprehensive and scientifically grounded framework for its synthesis, stereoselective separation, and comparative biological evaluation. The principles and protocols outlined herein are based on established methodologies in medicinal and analytical chemistry.

The execution of these studies would represent a significant contribution to the understanding of this chemical scaffold. It would not only elucidate the pharmacological properties of the individual enantiomers but also underscore the critical importance of chiral analysis in the broader context of drug discovery and development. Future research in this area is strongly encouraged to unlock the full therapeutic potential of this and related compounds.

References

  • ChemScene. 1-(5-Chlorobenzo[d]isoxazol-3-yl)piperidine-4-carboxylic acid.
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Safety Operating Guide

A Guide to the Safe Disposal of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid, a compound that, while not extensively characterized in public safety literature, can be managed responsibly by extrapolating from data on its structural analogues.[1]

The principles outlined herein are grounded in established laboratory safety protocols and regulatory frameworks, ensuring the protection of laboratory personnel, the environment, and compliance with federal and state laws.[2]

Hazard Assessment: A Proactive Approach to Safety

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid, a thorough hazard assessment based on its structural components is the first critical step. This compound integrates a chlorinated benzoxazole moiety with a piperidine-4-carboxylic acid backbone.

  • Piperidine Moiety : The piperidine component suggests potential for corrosivity, as well as being toxic if it comes into contact with skin or is inhaled.[3][4][5][6] Piperidine itself is a flammable liquid and can cause severe skin burns and eye damage.[3][5]

  • Chlorinated Benzoxazole Moiety : The presence of a chlorinated aromatic ring indicates potential for environmental toxicity and the formation of hazardous byproducts, such as dioxins, upon improper incineration.[7] Such compounds are often categorized as harmful to aquatic life.

  • Carboxylic Acid Moiety : The carboxylic acid group can impart corrosive properties.

Based on this analysis, it is prudent to handle 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid as a hazardous substance with the potential for toxicity, corrosivity, and environmental harm.

Assumed Hazard Classification

Hazard ClassificationPotential EffectsGHS Hazard Statement (Assumed)
Skin Corrosion/IrritationMay cause skin irritation or severe burns.[8]H315: Causes skin irritation.[8]
Serious Eye Damage/IrritationMay cause serious eye irritation or damage.[8]H319: Causes serious eye irritation.[8]
Acute ToxicityMay be harmful if swallowed, inhaled, or in contact with skin.[9]H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Respiratory IrritationMay cause respiratory irritation.[8]H335: May cause respiratory irritation.[8]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the assumed hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form—solid, in solution, or as waste.

  • Eye and Face Protection : Wear safety glasses with side shields or chemical splash goggles.[8] A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[8]

  • Skin Protection : An appropriately rated, chemically resistant lab coat must be worn.[5]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and ensure to check their integrity before use.[3][6] Contaminated gloves should be disposed of as hazardous waste.

  • Respiratory Protection : If handling the solid compound where dust may be generated, or when working with solutions that may produce aerosols, a NIOSH-approved respirator is necessary.[9][10] All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][11]

Spill Management: Preparedness Prevents Escalation

Accidents can happen, but a well-defined spill response plan can mitigate their impact.

  • Evacuate and Alert : In the event of a significant spill, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.[10][12]

  • Containment : For minor spills within a fume hood, use a chemical spill kit with an appropriate absorbent material to contain the spill.[3][6] Do not use combustible materials to absorb flammable substances.

  • Cleanup : Don personal protective equipment before cleaning up the spill.[10] The spilled material and all contaminated cleanup materials must be placed in a designated, sealed hazardous waste container.[8][10][13]

  • Decontamination : Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[5] All decontamination materials must also be disposed of as hazardous waste.

Disposal Procedures: A Step-by-Step Guide

The disposal of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [2][11][12]

Proper segregation is fundamental to safe and compliant chemical waste management.[12]

  • Solid Waste : Collect pure 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated, robust, and sealable container.[12]

  • Liquid Waste :

    • Halogenated Organic Solvents : Solutions of the compound in chlorinated solvents (e.g., dichloromethane, chloroform) must be collected in a designated "Halogenated Organic Waste" container.[7]

    • Non-Halogenated Organic Solvents : Solutions in non-chlorinated flammable solvents (e.g., methanol, acetone) should be collected in a "Non-Halogenated Organic Waste" container.[12]

    • Aqueous Waste : Aqueous solutions containing this compound must be collected as hazardous aqueous waste and should not be poured down the drain.[14]

Crucially, do not mix incompatible waste streams. [11][12] For instance, acids and bases should never be mixed in the same waste container.[11]

The integrity of the disposal process begins with the proper containment and identification of the waste.

  • Container Choice : Use containers that are chemically compatible with the waste they will hold.[2][12] For instance, use glass or polyethylene containers for organic solvents. Ensure the container has a secure, leak-proof screw cap.[11]

  • Labeling : All waste containers must be clearly and accurately labeled.[2][12][15] The label should include:

    • The words "Hazardous Waste".[11]

    • The full chemical name of all contents, including solvents and their approximate percentages.[12] Do not use abbreviations or chemical formulas.

    • The date the first waste was added to the container (accumulation start date).[15]

    • The specific hazards associated with the waste (e.g., "Toxic," "Corrosive").

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][11]

  • Storage Location : The SAA must be in a well-ventilated area, away from sources of ignition.[3][12]

  • Secondary Containment : All liquid waste containers must be stored in secondary containment bins or trays that can hold the entire volume of the largest container.[11][12]

  • Container Management : Keep waste containers closed at all times, except when adding waste.[2][11][12] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[12]

Once a waste container is full, or if you are discontinuing the project, you must arrange for its disposal through your institution's EHS department.[2][12] EHS professionals are trained to handle the final steps of waste management, including transportation and disposal by a licensed hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid.

DisposalWorkflow cluster_assessment Hazard & Waste Stream Identification cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Generation of Waste 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in 'Solid Hazardous Waste' container. Label with full chemical name and hazards. is_solid->solid_waste Yes is_halogenated Is the solvent halogenated? is_liquid->is_halogenated Yes aqueous_waste Collect in 'Aqueous Hazardous Waste' container. Label with all components and hazards. is_liquid->aqueous_waste Aqueous Solution halogenated_waste Collect in 'Halogenated Organic Waste' container. Label with all components and hazards. is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' container. Label with all components and hazards. is_halogenated->non_halogenated_waste No store_waste Store in designated Satellite Accumulation Area (SAA). Use secondary containment for liquids. Keep containers closed. solid_waste->store_waste halogenated_waste->store_waste non_halogenated_waste->store_waste aqueous_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs

Caption: Decision workflow for the disposal of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid waste.

Waste Minimization: A Sustainable Approach

In alignment with green chemistry principles, all researchers should strive to minimize waste generation.[2][15]

  • Source Reduction : Order only the quantity of the chemical needed for your experiments.[2]

  • Scale Down : Where possible, reduce the scale of your experiments to generate less waste.[2]

  • Avoid Spoilage : Store the chemical under appropriate conditions to prevent degradation and the need for premature disposal.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is not merely a regulatory burden but a professional obligation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.